molecular formula C8H7N3OS B1276900 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 85003-78-7

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B1276900
CAS No.: 85003-78-7
M. Wt: 193.23 g/mol
InChI Key: HZGMYJKHGDYTGS-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMYJKHGDYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425697
Record name Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85003-78-7
Record name Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Principles, Protocol, and Characterization

Introduction

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole are particularly noteworthy, exhibiting significant antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, incorporates this potent heterocyclic system with a phenol moiety, making it a valuable building block for the development of novel therapeutic agents and a target of interest for synthetic and medicinal chemists.

This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of a reliable and widely-used method for the . We will delve into the underlying synthetic strategy, provide a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for structural confirmation and purity assessment. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully synthesize and validate this important chemical entity.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient proceeds via a two-step, one-pot reaction involving the formation of an acylthiosemicarbazide intermediate followed by an acid-catalyzed intramolecular cyclodehydration. This approach is favored for its operational simplicity and use of readily available starting materials.

Core Reaction: Salicylic Acid + Thiosemicarbazide → this compound

Causality Behind Experimental Choices
  • Starting Materials:

    • Salicylic Acid (2-hydroxybenzoic acid): This bifunctional molecule provides both the carboxylic acid group necessary for reaction with thiosemicarbazide and the phenolic hydroxyl group that is a key feature of the final product.

    • Thiosemicarbazide: This reagent serves as the source of the nitrogen and sulfur atoms required to construct the 1,3,4-thiadiazole ring. Its terminal hydrazine nitrogen is a potent nucleophile, while the thiocarbonyl group is essential for the subsequent cyclization.[4][5]

  • Reaction Environment:

    • Acid Catalysis and Dehydration: The conversion of the acylthiosemicarbazide intermediate to the final thiadiazole ring requires the removal of a water molecule (dehydration). Strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), are commonly employed to catalyze this cyclodehydration step.[2][6][7] Concentrated H₂SO₄ is particularly effective as it acts as both a catalyst and a powerful dehydrating agent. The acidic medium protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, thereby facilitating ring closure.[4][8]

Reaction Mechanism

The reaction mechanism can be described in two primary stages:

  • Formation of 1-(2-Hydroxybenzoyl)thiosemicarbazide: The reaction initiates with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of salicylic acid. This is a classic condensation reaction, forming the key acylthiosemicarbazide intermediate and eliminating a molecule of water.

  • Intramolecular Cyclodehydration: Under strong acidic conditions (e.g., H₂SO₄), the acylthiosemicarbazide undergoes a cyclization. The proposed mechanism involves: a. Protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. b. Nucleophilic attack by the lone pair of electrons on the sulfur atom onto the activated carbonyl carbon, forming a five-membered ring intermediate. c. A series of proton transfers and the elimination of a water molecule leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4]

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Product Isolation & Purification A Salicylic Acid C Mix & Reflux (Ethanol, conc. H₂SO₄) A->C B Thiosemicarbazide B->C D Pour onto Crushed Ice C->D Reaction Quench E Filter Precipitate D->E Precipitation F Wash with Cold Water E->F G Recrystallize from Ethanol F->G Crude Product H Final Product: This compound G->H Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions and safety measures is critical for a successful outcome.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (per 0.1 mol scale)Purity
Salicylic Acid69-72-7138.1213.8 g (0.1 mol)>99%
Thiosemicarbazide79-19-691.139.1 g (0.1 mol)>99%
Concentrated Sulfuric Acid7664-93-998.085 mL98%
Ethanol64-17-546.07~150 mL95% or Absolute
Deionized Water7732-18-518.02As needed-
Crushed Ice--~500 g-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers (500 mL, 1 L)

  • Buchner funnel and filter flask

  • Filter paper

  • Graduated cylinders

  • Spatulas and weighing balance

Safety Precautions
  • General: Conduct the synthesis in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiosemicarbazide: Toxic if swallowed.[9] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.

  • Phosphorus Oxychloride (Alternative Reagent): Extremely toxic and corrosive.[12][13] Reacts violently with water, liberating toxic gas.[12] Requires specialized handling procedures.

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol), thiosemicarbazide (9.1 g, 0.1 mol), and 50 mL of ethanol.[2] Add a magnetic stir bar.

  • Acid Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture. An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 1.5 to 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation (Work-up): After the reflux period, allow the reaction mixture to cool to room temperature. In a separate 1 L beaker, prepare a slurry of crushed ice and water.

  • Isolation: Slowly pour the cooled reaction mixture into the beaker of crushed ice while stirring vigorously. A solid precipitate should form immediately.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any residual acid and unreacted starting materials.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in an oven at 60-70 °C or in a vacuum desiccator.

  • Recrystallization: Purify the crude product by recrystallization from ethanol.[2] Dissolve the solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The final product should be a solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

PropertyMethodExpected Result
Appearance Visual InspectionOff-white to light brown solid/powder.
Molecular Formula -C₈H₇N₃OS
Molar Mass -193.23 g/mol [14]
Melting Point Melting Point ApparatusLiterature values should be consulted for comparison.
FT-IR (KBr, cm⁻¹) Spectroscopy~3400-3200 (O-H, N-H stretching), ~3100 (Aromatic C-H), ~1620 (C=N stretching), ~1500-1450 (Aromatic C=C).[15][16]
¹H NMR (DMSO-d₆, δ ppm) Spectroscopy~9.5-10.5 (s, 1H, -OH), ~7.0-8.0 (m, 4H, Ar-H), ~7.2 (s, 2H, -NH₂). Note: Peak positions can vary.[2]
Mass Spectrometry (ESI-MS) Spectroscopy[M+H]⁺ peak at m/z = 194.04.

The proposed reaction mechanism for the crucial cyclization step is visualized below.

Caption: Proposed mechanism for the acid-catalyzed cyclization step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient acid catalyst/dehydrating agent. 3. Product loss during work-up.1. Increase reflux time and monitor via TLC. 2. Ensure accurate measurement of concentrated H₂SO₄. 3. Ensure mixture is poured into a sufficient quantity of ice to cause rapid precipitation. Check pH of filtrate to ensure it's acidic.
Product is Oily or Gummy 1. Presence of impurities. 2. Incomplete drying.1. Ensure thorough washing with cold water. Perform recrystallization carefully, perhaps trying a different solvent system if ethanol is ineffective. 2. Dry the product under vacuum for an extended period.
Product is Darkly Colored 1. Reaction temperature was too high, causing decomposition. 2. Impurities from starting materials.1. Maintain a gentle reflux; avoid aggressive heating. 2. Use high-purity starting materials. Decolorize the recrystallization solution with a small amount of activated charcoal.
Broad Melting Point Range Impure product.Recrystallize the product again. Ensure the product is completely dry before measuring the melting point.

Conclusion

The via the acid-catalyzed cyclization of salicylic acid and thiosemicarbazide is a robust and reliable method suitable for laboratory-scale preparation. This guide has detailed the critical parameters of the synthesis, from the mechanistic rationale behind reagent selection to a step-by-step protocol and analytical validation. By understanding the causality of each step and adhering to the outlined procedures, researchers can confidently produce this valuable heterocyclic compound for further investigation and application in drug discovery and development.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]

  • ACS Publications, The Journal of Organic Chemistry. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Available at: [Link]

  • ResearchGate. The mechanism steps of formation of aminothiadiazole 1(A–D). Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

  • PubMed. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Available at: [Link]

  • Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Available at: [Link]

  • ResearchGate. (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4thiadiazole-2-yl-Imino}methyl] phenol with transition metal sulphates. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

  • PubMed. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

  • Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available at: [Link]

  • National Center for Biotechnology Information (PMC). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties. This document outlines the synthetic protocol, structural elucidation through spectroscopic methods, physicochemical properties, and known biological activities of the title compound. The causality behind experimental choices and methodologies is explained to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a bioisostere of other key heterocycles found in nature and has become a cornerstone in the design of novel therapeutic agents. The unique electronic and structural features of the thiadiazole ring contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have been reported to possess antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. The incorporation of a phenol group at the 2-position of the 5-amino-1,3,4-thiadiazole core, as in the title compound, is anticipated to modulate its biological activity and physicochemical properties, making it a prime candidate for further investigation in drug development programs.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclization of salicylic acid with thiosemicarbazide. This method is efficient and proceeds via the formation of an intermediate thiosemicarbazone, which then undergoes dehydrative cyclization to yield the desired 1,3,4-thiadiazole ring.

Synthetic Pathway

The reaction involves the condensation of the carboxyl group of salicylic acid with the terminal amino group of thiosemicarbazide, followed by an intramolecular cyclization and dehydration, typically facilitated by a strong acid such as concentrated sulfuric acid.

Synthesis of this compound cluster_reactants Reactants salicylic_acid Salicylic Acid reagents + salicylic_acid->reagents thiosemicarbazide Thiosemicarbazide conditions H₂SO₄ (conc.) Reflux thiosemicarbazide->conditions intermediate Intermediate (Thiosemicarbazone) water - H₂O intermediate->water product This compound reagents->thiosemicarbazide conditions->intermediate conditions->product water->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol
  • Materials:

    • Salicylic acid (1 equivalent)

    • Thiosemicarbazide (1 equivalent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Ethanol (solvent)

    • Crushed ice

    • Cold water for washing

  • Procedure:

    • A mixture of salicylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is taken in a round-bottom flask containing ethanol (50 mL).

    • Concentrated sulfuric acid (5 mL) is added dropwise to the stirred mixture.

    • The reaction mixture is refluxed for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

    • The solid that separates out is collected by filtration.

    • The crude product is washed with cold water to remove any unreacted starting materials and acid.

    • The product is then recrystallized from ethanol to afford pure this compound.[1]

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for the title compound and its closely related analogs.

Technique Functional Group/Proton Expected Chemical Shift/Wavenumber Reference/Notes
FT-IR (KBr, cm⁻¹) -OH (Phenolic)~3350 (broad)[2]
-NH₂ (Amine)3286, 3163[2]
C-H (Aromatic)~3070[2]
C=N (Thiadiazole)~1604[2]
C-S (Thiadiazole)~1257[2]
¹H NMR (DMSO-d₆, δ ppm) -OH (Phenolic)~10.0-11.0 (singlet, broad)Based on phenolic protons in similar structures.
Ar-H (Aromatic)~6.8-7.8 (multiplet)[2]
-NH₂ (Amine)~6.8 (singlet, broad)[2]
¹³C NMR (DMSO-d₆, δ ppm) C-S (Thiadiazole)~160-170Inferred from analogs.
C-N (Thiadiazole)~150-160Inferred from analogs.
C-OH (Phenolic)~155-160[2]
Ar-C (Aromatic)~110-135[2]
Mass Spectrometry (m/z) [M+H]⁺194.0386Calculated for C₈H₈N₃OS⁺
Interpretation of Spectroscopic Data
  • FT-IR: The broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The two distinct peaks in the range of 3100-3300 cm⁻¹ correspond to the symmetric and asymmetric N-H stretching of the primary amine group. The peak around 1604 cm⁻¹ is attributed to the C=N stretching of the thiadiazole ring, while the presence of a C-S bond is confirmed by a peak around 1257 cm⁻¹.[2]

  • ¹H NMR: In a typical ¹H NMR spectrum in DMSO-d₆, the phenolic proton is expected to appear as a broad singlet at a downfield chemical shift (around 10-11 ppm). The aromatic protons of the phenol ring will resonate in the aromatic region (6.8-7.8 ppm) with multiplicities depending on their substitution pattern. The two protons of the amino group will likely appear as a broad singlet around 6.8 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the two distinct carbons of the thiadiazole ring in the range of 150-170 ppm. The carbon attached to the hydroxyl group in the phenol ring would appear around 155-160 ppm, with the other aromatic carbons resonating between 110-135 ppm.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (or [M+H]⁺ peak in ESI-MS) corresponding to the molecular weight of the compound (193.23 g/mol ).

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Property Value Source
Molecular Formula C₈H₇N₃OSPubChem[3]
Molecular Weight 193.23 g/mol PubChem[3]
Appearance SolidGeneral observation from synthesis protocols.
Melting Point 229-230 °CEchemi
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.General chemical principles.
pKa Not experimentally determined. The phenolic -OH group will be acidic, and the amino group will be basic.
LogP 1.3PubChem (computed)[3]

Biological Activities and Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their diverse biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 1,3,4-thiadiazole derivatives. The presence of the =N-C-S- moiety is believed to be crucial for their biological action. While the exact mechanism of action for this compound is not yet fully elucidated, it is hypothesized to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The phenolic hydroxyl group may also contribute to the antimicrobial effect through mechanisms such as membrane disruption or metal chelation.

Antimicrobial Mechanism of Action cluster_mechanisms Potential Mechanisms compound This compound enzyme_inhibition Enzyme Inhibition (e.g., DNA gyrase, DHFR) compound->enzyme_inhibition cell_wall Cell Wall Synthesis Disruption compound->cell_wall membrane_disruption Membrane Disruption (Phenolic -OH effect) compound->membrane_disruption bacterial_cell Bacterial Cell enzyme_inhibition->bacterial_cell cell_wall->bacterial_cell membrane_disruption->bacterial_cell cell_death Bacterial Cell Death bacterial_cell->cell_death

Caption: Postulated antimicrobial mechanisms of action.

Anticancer Activity

The 2-amino-1,3,4-thiadiazole scaffold has been explored for its anticancer potential. The proposed mechanisms of action include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases. Further studies are required to determine the specific anticancer activity and mechanism of the title compound.

Analytical Methodologies

For the quality control and quantification of this compound in various matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method can be developed for its analysis.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: An external or internal standard method can be employed for accurate quantification.

Further method development and validation would be necessary to establish a robust analytical procedure for routine analysis.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its core scaffold make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its synthesis, structure, and properties based on available data.

Future research should focus on:

  • Obtaining a complete set of experimental spectroscopic and physicochemical data for the title compound.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, particularly its antimicrobial and anticancer potential.

  • Elucidating the precise mechanism of action for its observed biological effects.

  • Synthesizing and screening a library of derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic properties.

By addressing these areas, the full potential of this compound as a lead compound in drug discovery can be realized.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

Sources

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational chemical principles with potential therapeutic applications, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] Its unique electronic properties, including strong aromaticity and the ability of its sulfur atom to improve liposolubility, allow molecules incorporating this moiety to effectively cross cellular membranes and engage with biological targets.[2] The subject of this guide, this compound, combines this potent heterocycle with a phenol group, creating a structure with rich chemical reactivity and a high potential for therapeutic innovation. The strategic placement of the amino, hydroxyl, and thiadiazole groups offers multiple points for chemical modification and interaction with biological systems, making it a focal point for the development of novel antimicrobial and anticancer agents.[3][4]

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structural and Chemical Identifiers

The compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 85003-78-7[3][5]
Molecular Formula C₈H₇N₃OS[5]
Molecular Weight 193.23 g/mol [3][5]
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(S2)N)O[3][5]
InChI Key HZGMYJKHGDYTGS-UHFFFAOYSA-N[3][5]
Computed Physicochemical Properties

The following properties, computed via established algorithms, provide valuable insights into the molecule's likely behavior, guiding experimental design and formulation strategies.[5]

PropertyValueSignificance in Drug Development
XLogP3 1.3Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability.
Hydrogen Bond Donors 3The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to interactions with biological macromolecules.
Topological Polar Surface Area (TPSA) 100 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Synthesis and Reaction Chemistry

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the acidic phenolic hydroxyl group.[3] This dual functionality allows for a wide array of chemical transformations.

Core Synthesis Pathway

The most direct synthesis involves the cyclization of a thiosemicarbazide precursor with a carboxylic acid, driven by a dehydrating agent. For this specific molecule, 2-hydroxybenzoic acid (salicylic acid) is the key starting material.


// Nodes SalicylicAcid [label="2-Hydroxybenzoic Acid\n(Salicylic Acid)"]; Thiosemicarbazide [label="Thiosemicarbazide"]; Intermediate [label="Acylthiosemicarbazide\nIntermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="2-(5-Amino-1,3,4-\nthiadiazol-2-yl)phenol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidCatalyst [label="H₂SO₄ (conc.)\nReflux", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SalicylicAcid -> Intermediate [label="+"]; Thiosemicarbazide -> Intermediate; Intermediate -> AcidCatalyst; AcidCatalyst -> Product [label="Cyclization &\nDehydration (-H₂O)"]; }

Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a validated method for the laboratory-scale synthesis of the title compound.[6]

Materials:

  • Thiosemicarbazide (9.11 g, 0.1 mol)

  • Salicylic acid (13.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (5 mL)

  • Ethanol (50 mL)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine thiosemicarbazide (0.1 mol), salicylic acid (0.1 mol), and ethanol (50 mL).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (5 mL). The addition is exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Causality Insight: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the stable 1,3,4-thiadiazole ring.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto a beaker of crushed ice with constant stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound. The combination of FT-IR, NMR, and Mass Spectrometry provides a complete analytical profile. While specific experimental spectra for this exact ortho-isomer are not widely published, data from its closely related para-isomer and other derivatives provide a reliable reference for interpretation.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200-OH (Phenol)O-H stretch, typically a broad band
3300 - 3100-NH₂ (Amine)N-H symmetric and asymmetric stretching
3100 - 3000Ar-HAromatic C-H stretch
1620 - 1580C=N (Thiadiazole)C=N stretching within the heterocyclic ring
1600 - 1450C=C (Aromatic)Aromatic ring skeletal vibrations
~700C-SC-S stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environment in the molecule.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to avoid exchange of the labile -OH and -NH₂ protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic -OH
~7.5 - 7.8Singlet (broad)2HAmino -NH₂
~6.8 - 7.5Multiplet4HAromatic protons (Ar-H)
  • Self-Validation Insight: The presence of distinct, broad singlets for the -OH and -NH₂ protons that disappear upon D₂O exchange confirms their assignment. The complex multiplet integrating to 4H is characteristic of the ortho-substituted benzene ring.

Potential Biological and Pharmacological Activities

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone for developing agents with a wide spectrum of biological activities.[10] Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][11][12]


// Main Compound Core [label="{this compound}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Biological Activities Antimicrobial [label="Antimicrobial Activity\n(Antibacterial & Antifungal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity\n(e.g., Tyrosine Kinase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nActivity", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Core -> Antimicrobial [label="Inhibits microbial growth"]; Core -> Anticancer [label="Induces apoptosis in cancer cells"]; Core -> AntiInflammatory [label="Modulates inflammatory pathways"]; }

Potential pharmacological activities of the core compound.

  • Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13] The presence of both a hydrogen-bonding phenol group and an amino group on the thiadiazole ring suggests that this compound could effectively interfere with microbial cellular processes.

  • Anticancer Activity: The 2-amino-1,3,4-thiadiazole moiety is a key component in compounds designed as kinase inhibitors, including those targeting the Bcr-Abl tyrosine kinase involved in chronic myelogenous leukemia.[2] The structure of this compound makes it a promising candidate for evaluation against various cancer cell lines, particularly those where phenolic compounds are known to exhibit cytotoxic effects.[12][14]

  • Other Potential Applications: The scaffold has also been explored for developing muscle relaxants, antiplatelet agents, and antitubercular drugs, highlighting its versatility.[15][16]

Conclusion

This compound is a molecule with a compelling profile for further investigation in drug discovery. Its straightforward synthesis, rich reaction chemistry, and the proven therapeutic potential of its core scaffold make it an attractive starting point for developing new chemical entities. This guide provides the foundational chemical knowledge necessary to empower researchers to explore its full potential in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gawryś, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. National Institutes of Health (PMC). Retrieved from [Link]

  • Siddiqui, N., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Institutes of Health (PMC). Retrieved from [Link]

  • Abbas-Mohammadi, M., et al. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. Retrieved from [Link]

  • Mohammad, I., et al. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. Retrieved from [Link]

  • Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Retrieved from [Link]

  • Alam, F. (2018). Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. SciSpace. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate. Retrieved from [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). Retrieved from [Link]

  • Bovet, D., et al. (1956). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Institutes of Health (PMC). Retrieved from [Link]

  • Ali, A. M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • Popiołek, Ł. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

  • Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

  • Al-Sultani, K. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the heterocyclic compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-thiadiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. Accurate structural elucidation and characterization are paramount for its advancement in drug discovery.

This document offers a detailed examination of the expected spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. It is designed to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar molecular entities.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound, is presented below.[1] Its molecular formula is C₈H₇N₃OS, and it has a molecular weight of 193.23 g/mol .[1] The key functional groups that dictate its spectroscopic properties are the phenol group (-OH), the primary amine group (-NH₂), the aromatic phenyl ring, and the 1,3,4-thiadiazole heterocycle.

G reactant1 2-Hydroxybenzaldehyde product This compound reactant1->product reactant2 Thiosemicarbazide reactant2->product reagent + tert-Butyl hydroperoxide (Ethanol/Water, RT) reagent->product

Caption: Proposed synthesis of this compound.

Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The data presented in the table below is a prediction based on the analysis of structurally similar compounds.

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200-OH (Phenol)O-H stretch, broad band
3300 - 3100-NH₂ (Amine)N-H stretch
3100 - 3000Ar-HAromatic C-H stretch
1620 - 1580C=N (Thiadiazole)C=N stretch
1600 - 1450C=C (Aromatic)Aromatic ring stretch
1350 - 1250C-NC-N stretch
1260 - 1180C-O (Phenol)C-O stretch
~700C-SC-S stretch

Data is inferred from related compounds. [2][3][4] Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is baseline corrected and the wavenumbers of the absorption maxima are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized below.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8Singlet (broad)1HPhenolic -OH
7.5 - 6.8Multiplet4HAromatic protons
~7.2Singlet (broad)2HAmine -NH₂

Data is inferred from related compounds. [2][3][4]

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

Chemical Shift (δ, ppm)Assignment
170 - 165C5 of thiadiazole (attached to -NH₂)
160 - 155C2 of thiadiazole (attached to phenyl)
155 - 150Phenolic carbon (C-OH)
130 - 115Aromatic carbons
120 - 115Aromatic carbon ortho to -OH

Data is inferred from related compounds. [2][3][4] Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (193.23). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact ionization. Key fragments may arise from the cleavage of the bond between the phenyl and thiadiazole rings, as well as the loss of small neutral molecules from the thiadiazole ring.

G parent [C₈H₇N₃OS]⁺ m/z = 193 frag1 [C₆H₅O]⁺ m/z = 93 parent->frag1 - C₂H₂N₃S frag2 [C₂H₂N₃S]⁺ m/z = 100 parent->frag2 - C₆H₅O frag3 [C₇H₅N₂S]⁺ m/z = 149 parent->frag3 - NH₂

Caption: Predicted mass fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound, recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the auxochromic -OH and -NH₂ groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Conclusion

This technical guide provides a foundational spectroscopic framework for this compound. The presented data, derived from established spectroscopic principles and analysis of related structures, offers researchers a reliable reference for the characterization of this and similar heterocyclic compounds. The detailed experimental protocols further serve as a practical guide for obtaining high-quality spectroscopic data. As a molecule with significant potential in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for its future development and application.

References

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Turan, N., & Şekerci, M. (2010). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4-thiadiazole-2-yl-imino}methyl] phenol with transition metal sulphates. Heteroatom Chemistry, 21(1), 14-21. [Link]

  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. [Link]

  • Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. [Link]

  • Al-Obaidi, W. M. K., & Al-Janabi, A. S. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(4), 576-586. [Link]

Sources

crystal structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, valued for its wide spectrum of pharmacological activities.[1] Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for the rational design of new therapeutic agents, as crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the . In the absence of a publicly available crystal structure for this specific compound, we employ a predictive approach grounded in a detailed crystallographic analysis of a closely related analogue, 2-[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenol.[2] This whitepaper details the synthesis, characterization, and crystallization protocols, and offers an expert interpretation of the molecular geometry and supramolecular assembly, providing valuable insights for researchers in the field of drug discovery and materials science.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are a privileged class of structures in drug discovery.[1] Their derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The molecule this compound combines this potent heterocyclic core with a phenol group, a well-known hydrogen bond donor and acceptor, and an amino group, which is a key site for hydrogen bonding and further chemical modification.

The precise spatial arrangement of these functional groups, dictated by the crystal packing, governs the intermolecular interactions. These interactions are not merely structural curiosities; they are the energetic forces that determine a compound's physical properties. A thorough understanding of the crystal structure is therefore a critical prerequisite for predicting and optimizing a drug candidate's performance.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established, typically involving the cyclization of a carboxylic acid with thiosemicarbazide.[6] This process capitalizes on the nucleophilicity of the thiosemicarbazide and the electrophilicity of the carboxyl group, followed by a dehydration-cyclization cascade.

Experimental Protocol: Synthesis

The following protocol describes a robust method for synthesizing the title compound. The choice of phosphorus oxychloride (POCl₃) as the dehydrating/cyclizing agent is based on its common and effective use in synthesizing 1,3,4-thiadiazole derivatives from benzoic acids.[7][8]

Step-by-Step Protocol:

  • Reactant Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxybenzoic acid (salicylic acid) (1.38 g, 10 mmol) in phosphorus oxychloride (5 mL).

  • Addition of Thiosemicarbazide: To the stirred suspension, add thiosemicarbazide (0.91 g, 10 mmol) portion-wise over 15 minutes. The portion-wise addition is crucial to control any initial exotherm.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice (~50 g) in a beaker with constant stirring. This step hydrolyzes the excess POCl₃.

  • Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the crude solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure crystals of this compound.[8]

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (broad, ~3300-3100 cm⁻¹), N-H stretching of the primary amine (two sharp bands, ~3400-3200 cm⁻¹), C=N stretching of the thiadiazole ring (~1620 cm⁻¹), and C-S-C stretching (~700 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would likely display a singlet for the amino (-NH₂) protons (~7.3 ppm), a multiplet for the aromatic protons of the phenol ring (~6.8-7.8 ppm), and a broad singlet for the phenolic hydroxyl (-OH) proton (~9.5-10.5 ppm).

  • ¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR would show signals for the two distinct carbons of the thiadiazole ring (~168 ppm and ~155 ppm) and the carbons of the phenolic ring.

  • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₇N₃OS = 193.23 g/mol ).

Methodology for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of a molecule is Single-Crystal X-ray Diffraction (SCXRD).[9] This powerful technique relies on obtaining a high-quality single crystal.

Single Crystal Growth Protocol

Growing crystals suitable for X-ray analysis is often the most challenging step.[10] The key is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Step-by-Step Protocol:

  • Purity: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth. Recrystallization is a critical purification step.[11]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] For the title compound, ethanol, methanol, or dimethylformamide (DMF) are good starting points.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days or weeks at room temperature.

  • Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool to room temperature very slowly.[12] Placing the vial in a Dewar flask filled with warm water can achieve the necessary slow cooling rate.

  • Vapor Diffusion: A two-vial system where the compound is dissolved in a solvent ("good solvent") and placed in a larger sealed container with a "poor solvent" (in which the compound is insoluble but which is miscible with the good solvent) can also yield high-quality crystals. The poor solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the SCXRD experiment proceeds as follows.[10]

SCXRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction (Integration & Scaling) B->C Raw Diffraction Intensities D Structure Solution (Phase Problem) C->D Processed Data (h, k, l, I, σ(I)) E Structure Refinement D->E Initial Atomic Coordinates F Validation & Analysis (CIF File) E->F Final Atomic Model Dimer_Interaction cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_N_H N-H A_Thiadiazole_N N_thiadiazole A_Cyclohexyl Cyclohexyl B_Thiadiazole_N N_thiadiazole A_N_H->B_Thiadiazole_N H-Bond A_Phenol Phenol B_N_H H-N B_N_H->A_Thiadiazole_N H-Bond B_Cyclohexyl Cyclohexyl B_Phenol Phenol Chain_Interaction cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1_NH2 NH2 M2_ThiaN Nthia M1_NH2->M2_ThiaN N-H···N M1_ThiaN Nthia M2_NH2 NH2 M3_ThiaN Nthia M2_NH2->M3_ThiaN N-H···N M3_NH2 NH2

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological properties.[1][2][3] This five-membered ring system, a bioisostere of pyrimidine and oxadiazole, is a recurring motif in a multitude of clinically relevant drugs.[4] Its inherent aromaticity confers in vivo stability, while its mesoionic character facilitates passage across cellular membranes.[2] Among the vast library of thiadiazole derivatives, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol stands out as a compound of significant interest. Its unique structural amalgamation of a phenol ring and an amino-substituted thiadiazole moiety provides a fertile ground for diverse biological interactions. This technical guide aims to provide a comprehensive overview of the synthesis, and multifaceted biological activities of this compound, with a particular focus on its antimicrobial and anticancer potential, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is typically achieved through a cyclization reaction involving a carboxylic acid and a thiosemicarbazide.[5] A common and efficient method involves the reaction of salicylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid.[5] The reaction proceeds by an initial condensation to form a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the final 1,3,4-thiadiazole ring.

PART 1: Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for the development of potent antimicrobial agents.[1] The presence of this moiety in this compound suggests a strong potential for antibacterial and antifungal properties.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria.[5][6] For instance, a study on novel 1,3,4-thiadiazole derivatives, including the parent compound, screened them against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative).[5] While specific minimum inhibitory concentration (MIC) values for the parent compound are not always detailed in broad-spectrum studies, the general trend indicates that derivatives often exhibit enhanced activity. For example, the introduction of halogenated or nitrated phenyl groups at the amino position can significantly increase antibacterial efficacy.[1][6]

Table 1: Representative Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Chlorinated/Fluorinated DerivativesS. aureus, E. coli25[6]
p-Chlorophenyl DerivativeS. aureus62.5[1]
Phenylamino DerivativeNot specifiedMIC = 36.3 µg/mL[6]
Antifungal Activity

Similar to its antibacterial properties, this compound and its analogs have shown promising antifungal activity.[5] Studies have reported efficacy against common fungal pathogens such as Aspergillus niger and Candida albicans.[1][5] The mechanism of action is often attributed to the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways. The presence of oxygenated substituents on the phenyl ring of related compounds has been shown to enhance antifungal activity.[1]

PART 2: Anticancer Activity

The 1,3,4-thiadiazole ring is a privileged scaffold in the design of novel anticancer agents, with derivatives targeting a diverse range of molecular pathways.[2][4][7] The structural features of this compound make it a promising candidate for anticancer drug development.

Potential Mechanisms of Action

While the precise anticancer mechanism of the parent compound is still under investigation, related thiadiazole derivatives have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many thiadiazole-based compounds act as inhibitors of tyrosine kinases, which are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing the uncontrolled division of cancer cells.

  • DNA Intercalation: Some derivatives can insert themselves into the DNA of cancer cells, leading to DNA damage and cell death.[4]

A study on a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, which share the core thiadiazole structure, demonstrated potent activity against Ehrlich Ascites Carcinoma (EAC) cells.[2] This suggests that the 2-amino-1,3,4-thiadiazole moiety is a key contributor to the observed cytotoxicity.

In Vitro Cytotoxicity

Research on a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, which is structurally similar, demonstrated enhanced anticancer activity against prostate cancer cells in vitro with no effect on normal cells.[8] Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against LoVo and MCF-7 cancer cell lines.[7]

Table 2: In Vitro Anticancer Activity of a Related Thiadiazole Derivative

CompoundCancer Cell LineIC50 Value (µM)Incubation Time (h)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.4448[7]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.2948[7]

PART 3: Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the biological activities of this compound.

Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Mixing Mixing & Heating Salicylic_Acid->Mixing Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing Conc_H2SO4 Conc. H2SO4 Conc_H2SO4->Mixing Catalyst Reflux Reflux Reflux->Mixing Energy Cyclization Intramolecular Cyclization Mixing->Cyclization Purification Purification Cyclization->Purification Final_Product 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • A mixture of thiosemicarbazide (0.1 mol) and salicylic acid (0.1 mol) is prepared.[5]

  • Concentrated sulfuric acid (5 ml) is slowly added to the mixture in 50 ml of ethanol.[5]

  • The mixture is refluxed for 1.5 hours.[5]

  • After cooling, the reaction mixture is poured onto crushed ice.[5]

  • The solid that separates out is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.[5]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture_Prep Prepare Bacterial/ Fungal Culture Inoculation Inoculate Agar Plates Culture_Prep->Inoculation Agar_Prep Prepare Nutrient Agar Plates Agar_Prep->Inoculation Compound_Prep Prepare Test Compound Solutions Compound_Addition Add Test Compound to Wells Compound_Prep->Compound_Addition Well_Creation Create Wells in Agar Inoculation->Well_Creation Well_Creation->Compound_Addition Incubation Incubate Plates Compound_Addition->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Controls Compare with Positive/ Negative Controls Measure_Zones->Compare_Controls

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile nutrient agar plates are uniformly swabbed with the prepared inoculum.

  • Well Creation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume (e.g., 100 µL) of a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Controls: A positive control (standard antibiotic) and a negative control (solvent alone) are also included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Cell_Adherence Allow Cells to Adhere (24h) Cell_Seeding->Cell_Adherence Compound_Treatment Treat with Serial Dilutions of Test Compound Cell_Adherence->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measure_Absorbance Measure Absorbance (e.g., 570 nm) Solubilization->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and potential anticancer activities, coupled with a straightforward synthesis, make it an attractive starting point for further medicinal chemistry efforts. Future research should focus on elucidating the precise mechanisms of action for its various biological effects. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a focused library of derivatives, will be crucial for optimizing the potency and selectivity of this compound. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of promising analogs in preclinical models of infection and cancer. The continued exploration of this versatile molecule holds significant potential for addressing unmet medical needs.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. Available at: [Link]-l34-thiadiazole-2yliminomethylphenol_L_and_characterization_of_their_CoII_NiII_CuII_and_ZnII_complexes)

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Available at: [Link]

  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Institutes of Health. Available at: [Link]3649/)

Sources

An In-depth Technical Guide to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (C₈H₇N₃OS). This heterocyclic compound is of significant interest in medicinal chemistry due to its versatile chemical nature and promising biological activities. This document consolidates available experimental and computational data to serve as a foundational resource for researchers engaged in the study and utilization of this molecule. Particular emphasis is placed on its synthesis, spectral characterization, and established antimicrobial properties, offering insights for its potential development as a therapeutic agent.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecules in which it is incorporated.[1] The fusion of this heterocyclic core with a phenol ring in this compound creates a molecule with multiple reactive sites, including an amino group, a phenolic hydroxyl group, and the thiadiazole ring itself.[2] This unique combination of functional groups not only dictates its chemical reactivity but also underpins its interactions with biological targets. This guide aims to provide a detailed exposition of this compound, bridging the gap between its fundamental chemistry and its potential for practical applications.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. The following protocol outlines a common and effective method.

Synthesis Pathway

The synthesis involves the reaction of salicylic acid with thiosemicarbazide in the presence of a dehydrating agent, typically a strong acid like concentrated sulfuric acid.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Intermediate Thiosemicarbazone Intermediate (not isolated) Salicylic_Acid->Intermediate + Thiosemicarbazide (Conc. H₂SO₄) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3]

Materials:

  • Salicylic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric acid

  • Ethanol

  • Crushed ice

  • Cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of equimolar quantities of thiosemicarbazide (e.g., 0.1 mol) and salicylic acid (e.g., 0.1 mol) is prepared.[3]

  • Acid Addition: Concentrated sulfuric acid is slowly added to the mixture with constant stirring. The acid acts as both a catalyst and a dehydrating agent, facilitating the cyclization reaction.

  • Reflux: The reaction mixture is refluxed for a specified period, typically 1.5 to 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After reflux, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. This step induces the precipitation of the crude product.

  • Filtration and Washing: The solid precipitate is collected by filtration and washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data is a combination of experimentally reported values and computationally predicted properties from reliable sources.

PropertyValueSource
Molecular Formula C₈H₇N₃OSPubChem[4]
Molecular Weight 193.23 g/mol PubChem[4]
Melting Point 229-230 °CEchemi[5]
Appearance Solid-
XLogP3 1.3PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]
Rotatable Bond Count 1PubChem[4]
Exact Mass 193.03098303 DaPubChem[4]
Topological Polar Surface Area 100 ŲPubChem[4]
Boiling Point (Predicted) 413.6±47.0 °CEchemi[5]
Density (Predicted) 1.471±0.06 g/cm³Echemi[5]
pKa (Predicted) 7.97±0.30Echemi[5]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200-OH (Phenol)O-H stretch, broad band
3300 - 3100-NH₂ (Amine)N-H stretch
3100 - 3000Ar-HAromatic C-H stretch
1620 - 1580C=N (Thiadiazole)C=N stretch
1600 - 1450C=C (Aromatic)Aromatic ring stretch
1350 - 1250C-NC-N stretch
1260 - 1180C-O (Phenol)C-O stretch
~700C-SC-S stretch

Data inferred from related compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule. The expected chemical shifts are presented below, with DMSO-d₆ as a likely solvent for analysis.

¹H NMR (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 - 10.5Singlet1H-OH (Phenolic)
~7.0 - 8.0Multiplet4HAromatic protons
~7.2Singlet2H-NH₂ (Amino)

Data inferred from related compounds.[3]

¹³C NMR (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160 - 170C of the thiadiazole ring attached to S and N
~150 - 160C of the thiadiazole ring attached to the amino group
~115 - 140Aromatic carbons
~155Aromatic carbon attached to the -OH group

Data inferred from related compounds.[6]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 193.03098, corresponding to the exact mass of the molecule.

Biological Significance and Potential Applications

Derivatives of 1,3,4-thiadiazole are well-documented for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] this compound, in particular, has been investigated for its biological potential.

Antimicrobial Activity

Studies have shown that this compound and its derivatives exhibit significant antimicrobial activity against a variety of bacterial and fungal strains.[2][3] The presence of the amino and hydroxyl groups, along with the thiadiazole ring, is believed to contribute to its ability to interfere with microbial growth. It has shown activity against both Gram-positive and Gram-negative bacteria.[3]

Drug Development

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.[2] The amino and phenolic hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Its demonstrated antimicrobial effects suggest its potential as a lead compound for the development of new antibiotics or antifungals.[2][7]

Conclusion

This compound is a heterocyclic compound with a well-defined synthesis and promising biological profile. This technical guide has provided a consolidated overview of its key chemical and physical properties, drawing from both experimental and computational sources. The detailed synthesis protocol and spectroscopic information serve as a practical resource for researchers. The established antimicrobial activity of this compound highlights its potential in the field of medicinal chemistry and drug discovery. Further research into its mechanism of action and the development of its derivatives could lead to the discovery of novel therapeutic agents.

References

  • Mahendrasinh, M., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology, 19(1). Retrieved from [Link]

  • Chemsrc. (n.d.). Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-. Retrieved from [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-280. Retrieved from [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry.
  • Turan, N., & Şekerci, M. (2010). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).
  • Singh Yadav, M. P., & Kumar, A. (2015). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. American Journal of Chemistry, 5(1), 1-11.
  • Wanale, S. D., et al. (2015). DFT and TD-DFT Study of Bis2][3][6]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Computational Chemistry, 3(4), 69-83.

  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • EPH - International Journal of Biological & Pharmaceutical Science. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: FT-IR and NMR Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.

Sources

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS number 85003-78-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (CAS: 85003-78-7)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the 1,3,4-thiadiazole class. The 1,3,4-thiadiazole ring is a significant pharmacophore, and its derivatives are extensively studied for their broad spectrum of pharmacological activities.[1] This particular molecule serves as a versatile scaffold in medicinal chemistry, demonstrating notable antimicrobial and anti-inflammatory properties.[2] Its structure, featuring reactive amino and phenol functional groups, makes it an ideal starting point for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. This document details its chemical properties, synthesis protocols, biological activities, and applications in research and drug development, tailored for scientists and professionals in the field.

Physicochemical Properties

This compound is a small molecule whose structure is confirmed by its chemical formula and molecular weight. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 85003-78-7[2]
Molecular Formula C₈H₇N₃OS[2][3]
Molecular Weight 193.23 g/mol [2][3]
IUPAC Name This compound[3]
Canonical SMILES C1=CC=C(C(=C1)O)C2=NN=C(S2)N[3]

Synthesis and Characterization

The synthesis of this compound is reliably achieved through the cyclization of a carboxylic acid with thiosemicarbazide. This method is a cornerstone for creating the 2-amino-1,3,4-thiadiazole core structure.

Primary Synthesis Protocol

The most direct synthesis involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with thiosemicarbazide, catalyzed by a strong dehydrating agent like concentrated sulfuric acid.[4]

Experimental Protocol: Synthesis from Salicylic Acid

  • Reactant Preparation: In a 100 mL round-bottom flask, combine thiosemicarbazide (0.1 mol, 9.11 g) and salicylic acid (0.1 mol, 13.8 g) in 50 mL of ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring. The acid acts as a catalyst and dehydrating agent to facilitate the cyclization reaction.

  • Reflux: Heat the mixture to reflux for approximately 1.5 to 2 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution onto crushed ice. This will cause the product to precipitate out of the solution.

  • Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with hot water to remove any unreacted starting materials and inorganic impurities.

  • Drying: Air-dry the purified solid to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis and Characterization Workflow

The overall process from synthesis to final product validation follows a standard chemistry workflow. The identity and purity of the synthesized compound are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), along with elemental analysis.[4]

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_char Characterization s1 Salicylic Acid + Thiosemicarbazide s2 Add H₂SO₄ (cat.) in Ethanol s1->s2 s3 Reflux (1.5-2h) s2->s3 w1 Pour onto Crushed Ice s3->w1 w2 Filter Precipitate w1->w2 w3 Wash with Hot Water w2->w3 w4 Recrystallize (e.g., Ethanol) w3->w4 c1 IR Spectroscopy w4->c1 c2 ¹H NMR w4->c2 c3 Nitrogen Estimation w4->c3 c_final Pure Compound c1->c_final c2->c_final c3->c_final

Caption: General workflow for synthesis and characterization.

Biological Activity and Mechanism of Action

Research indicates that this compound possesses significant biological activities, primarily antimicrobial and anti-inflammatory.[2] The thiadiazole nucleus is a key structural motif responsible for these properties.[1]

Antimicrobial Activity

The compound has demonstrated efficacy against a range of pathogenic microbes. The 2-amino-1,3,4-thiadiazole scaffold is a well-established backbone for potent antimicrobial agents.[1]

  • Antibacterial Action: Studies have confirmed its activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][5] The mechanism for related compounds is thought to involve the disruption of the peptidoglycan layer in the bacterial cell wall, which is crucial for bacterial survival.[1]

  • Antifungal Action: The compound is also effective against fungal strains such as Aspergillus niger and Aspergillus fumigatus.[4][5]

Microbial ClassOrganismActivity Level
Gram-positive Bacteria Staphylococcus aureusModerate to Good[4][5]
Bacillus cereusModerate to Good[5]
Gram-negative Bacteria Escherichia coliModerate to Good[4][5]
Pseudomonas aeruginosaModerate[4][5]
Fungi Aspergillus nigerGood[4][5]
Aspergillus fumigatusGood[5]
Candida albicansModerate[1]
Anti-inflammatory and Other Activities
  • Anti-inflammatory Effects: The molecular structure allows it to interact with biological targets involved in inflammatory pathways, suggesting therapeutic potential for inflammatory conditions.[2]

  • Urease Inhibition: It has been identified as a urease inhibitor, which is a key strategy for treating infections caused by Helicobacter pylori, a bacterium linked to various gastrointestinal diseases.[2]

  • Anticancer Potential: While not extensively studied for this specific molecule, the broader class of thiadiazole derivatives has shown promise in anticancer research, suggesting a valuable avenue for future investigation.[6]

Applications in Drug Discovery and Development

The true value of this compound in drug development lies in its role as a versatile chemical building block.

  • Lead Compound for Optimization: Its demonstrated biological activities make it an excellent lead compound. The amino (-NH₂) and phenol (-OH) groups are prime sites for chemical modification to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.[2][7]

  • Scaffold for Novel Antimicrobials: Given the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. This compound serves as a validated scaffold for developing novel drugs to combat resistant bacterial and fungal strains.[1]

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the molecule allows it to be used in reactions to create more complex, fused heterocyclic systems, expanding the chemical space for drug discovery.[7]

Key Experimental Methodologies

Antimicrobial Screening Protocol

A standard and widely used method to evaluate the antimicrobial activity of new compounds is the paper disc diffusion technique.[4]

Protocol: Paper Disc Diffusion Assay

  • Prepare Microbial Culture: Grow a fresh culture of the target bacterium or fungus in a suitable liquid broth to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plate: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

  • Apply Compound: Impregnate sterile paper discs (typically 6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place Discs: Place the impregnated discs onto the surface of the inoculated agar plate. Also include a positive control disc (standard antibiotic) and a negative control disc (solvent only).

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each disc. A larger diameter indicates greater antimicrobial activity.

Caption: Workflow for the paper disc diffusion antimicrobial assay.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar 2-amino-1,3,4-thiadiazole derivatives provide general handling guidelines.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Hazards: May cause skin, eye, and respiratory irritation.[8]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

This compound is intended for research purposes only and is not for human or veterinary use.[2]

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole and related compounds. PubMed Central (PMC). [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. PubMed. [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central (PMC). [Link]

  • Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Medium. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Medicinal Chemistry Landscape of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the search for "privileged scaffolds" – molecular frameworks that can be tailored to interact with a wide range of biological targets – is a cornerstone of drug discovery. The 1,3,4-thiadiazole ring is a prominent member of this class.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for structures like pyrimidine and oxadiazole have cemented its importance.[3][4][5]

This guide focuses on a specific, highly functionalized derivative: 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol . This molecule combines the potent 1,3,4-thiadiazole core with a phenol group and an amino group, creating a versatile template for developing novel therapeutic agents. The presence of these reactive handles—the nucleophilic amino group and the acidic phenolic hydroxyl group—allows for extensive chemical modification to fine-tune its pharmacological profile.[6] Research has demonstrated that this scaffold is a promising starting point for agents with significant antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8]

This document serves as a technical guide for researchers and drug development professionals, providing in-depth protocols and application notes to explore the full potential of this compound.

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through an acid-catalyzed cyclization reaction. This one-pot synthesis is efficient and relies on readily available starting materials.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the reaction of salicylic acid with thiosemicarbazide.[9]

Materials:

  • Salicylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, combine thiosemicarbazide (0.1 mol, 9.11 g) and salicylic acid (0.1 mol, 13.8 g).[9]

  • Solvent Addition: Add 50 mL of ethanol to the flask. Stir the mixture to create a slurry.

  • Catalyst Addition (Critical Step): Place the flask in an ice bath to control the exothermic reaction. Slowly and carefully, add 5 mL of concentrated sulfuric acid dropwise to the stirring mixture.

    • Expert Insight: The slow addition of concentrated H₂SO₄ is crucial. It acts as both a catalyst and a dehydrating agent, driving the cyclization. Adding it too quickly can cause excessive heat generation and potential side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 65-70°C. Maintain a gentle reflux for approximately 1.5 to 2 hours.[9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a beaker containing crushed ice.[9]

    • Causality Explained: Pouring the acidic mixture into ice water causes the synthesized product, which is less soluble in cold water, to precipitate out as a solid, effectively separating it from the reaction medium and unreacted starting materials.

  • Isolation and Purification:

    • Filter the solid precipitate using a Buchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any residual acid and impurities.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_start Starting Materials Salicylic_Acid Salicylic Acid Reaction_Vessel Reaction Vessel (Ethanol, H₂SO₄) Salicylic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel Reflux Reflux (65-70°C, 1.5-2h) Reaction_Vessel->Reflux Heat Precipitation Precipitation (Pour onto crushed ice) Reflux->Precipitation Cool Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Part 2: Applications in Antimicrobial Drug Discovery

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of antimicrobial agents.[4][10] Its derivatives have shown a broad spectrum of activity against both bacteria and fungi.[6][11] The title compound, this compound, and its analogues are effective templates for creating new antimicrobial drugs.[9][12]

Mechanism of Action Insights

While the exact mechanism can vary with different substitutions, 1,3,4-thiadiazoles often exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The strong aromaticity of the ring system contributes to high in vivo stability, a desirable trait for drug candidates.[4] The core structure can be considered a pharmacophore that facilitates interaction with microbial targets.[10]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This protocol provides a standardized method to screen the synthesized compound for its antibacterial and antifungal activity.[4][9]

Materials:

  • Synthesized this compound

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Fluconazole for fungi) discs.[4][13]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans).[9][10]

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Sterile paper discs (6 mm diameter).

  • Dimethyl sulfoxide (DMSO) as a solvent.

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Preparation of Inoculum: Grow fresh cultures of the test microorganisms in their respective broths. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plates to create a confluent lawn of growth.

  • Preparation of Test Compound: Dissolve a known weight of the synthesized compound in DMSO to prepare stock solutions of various concentrations (e.g., 100 µg/mL, 250 µg/mL).

  • Disc Application:

    • Aseptically impregnate sterile paper discs with a defined volume (e.g., 10 µL) of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Prepare a negative control disc using only DMSO.

    • Prepare a positive control disc with a standard antibiotic/antifungal.

  • Placement on Agar: Carefully place the impregnated discs on the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Data Interpretation: The activity of the test compound is compared against the standard drug. The results can be used for a preliminary structure-activity relationship (SAR) analysis.

Compound Type Target Organism Reported Activity (MIC) Reference
2-amino-1,3,4-thiadiazole derivativeStaphylococcus aureus2.5 µg/mL[11]
Phenyl-substituted thiadiazoleEscherichia coli1000 µg/mL[11]
Chlorinated thiadiazole derivativeAspergillus niger25 µg/mL[12]
Schiff-base of thiadiazole phenolKlebsiella pneumoniae1 mg/mL[14]

Part 3: Applications in Anticancer Research

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine makes it a compelling candidate for anticancer drug design, with the potential to interfere with DNA replication and other crucial cellular processes in cancer cells.[3] Derivatives of this scaffold have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, lung, and liver cancer.[2][3][5]

Potential Molecular Targets

The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to the inhibition of key enzymes involved in cancer progression.[8] Known molecular targets include:

  • Tyrosine Kinases (e.g., c-Src/Abl): Crucial for cell signaling and proliferation.[8]

  • Carbonic Anhydrases: Involved in regulating pH, which is often dysregulated in tumors.[8]

  • Topoisomerases: Enzymes that manage DNA topology and are essential for replication.[5]

  • Heat Shock Proteins (e.g., Hsp90): Chaperone proteins that are often overexpressed in cancer cells.[5]

G cluster_targets Molecular Targets in Cancer Cells cluster_effects Cellular Effects Compound 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol Derivative TK Tyrosine Kinases Compound->TK Inhibits CA Carbonic Anhydrases Compound->CA Inhibits Topo Topoisomerases Compound->Topo Inhibits Hsp90 Hsp90 Compound->Hsp90 Inhibits Apoptosis Induction of Apoptosis TK->Apoptosis Proliferation Inhibition of Cell Proliferation TK->Proliferation CA->Apoptosis CA->Proliferation Topo->Apoptosis Topo->Proliferation Hsp90->Apoptosis Hsp90->Proliferation

Caption: Potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[3]

  • Normal (non-cancerous) cell line for selectivity testing.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

    • Expert Insight: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Thiadiazole Derivative Class Cancer Cell Line Reported Activity (IC₅₀) Reference
Honokiol-thiadiazole hybridA549 (Lung)1.62 - 4.61 µM[3]
Piperazine-thiadiazole conjugateMCF-7 (Breast)2.32 - 8.35 µM[3]
Indole-thiadiazole hybridHL-60 (Leukemia)0.24 - 1.72 µM[5]
Dihydroxyphenyl-thiadiazoleT47D (Breast)0.042 - 0.058 µM[5]

Part 4: Future Directions and SAR

The this compound scaffold is ripe for further optimization. Structure-Activity Relationship (SAR) studies are key to enhancing potency and selectivity.

Key Modification Points:

  • Amino Group (Position 5): The amino group is an excellent handle for creating Schiff bases, amides, or sulfonamides, which can significantly alter the compound's biological profile.[6][9]

  • Phenolic Hydroxyl Group: This group can be alkylated or acylated to modulate lipophilicity and pharmacokinetic properties.

  • Phenol Ring: Substitution on the phenol ring (e.g., with halogens or nitro groups) can impact electronic properties and binding interactions.[10]

G Scaffold R1 R1: Modification via Amides, Schiff Bases p1 R1->p1 Position 5 R2 R2: Ring Substitution (e.g., Halogens) p2 R2->p2 Phenol Ring R3 R3: O-Alkylation/ Acylation p3 R3->p3 Phenolic OH

Caption: Key sites for SAR studies on the thiadiazole-phenol scaffold.

Computational tools like molecular docking can be employed to predict how these modifications will affect the binding of the compound to its biological targets, guiding a more rational approach to drug design.[6]

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for developing novel therapeutics. The established protocols and application notes provided herein offer a robust framework for researchers to explore its significant potential in creating next-generation antimicrobial and anticancer agents.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
  • Smolecule. (n.d.). This compound.
  • Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • PMC - NIH. (n.d.). Thiadiazole derivatives as anticancer agents.
  • NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • Dove Medical Press. (2018, May 31). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi.
  • ResearchGate. (n.d.). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.
  • Journal of Applied Pharmaceutical Science. (2011, July 11). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

Sources

Application Notes and Protocols for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,3,4-Thiadiazoles in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, the 1,3,4-thiadiazole nucleus stands out as a privileged scaffold in medicinal chemistry. Its unique electronic and physicochemical properties, coupled with its metabolic stability, make it a versatile core for designing new drugs.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a crucial pharmacophore and has been identified as an excellent scaffold for developing future antimicrobial agents.[2][3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol , as a potential antimicrobial agent.

The rationale for focusing on this compound stems from the established structure-activity relationships within the thiadiazole class. The presence of a phenol group can enhance antimicrobial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition. These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from initial screening to more advanced characterization of this promising compound and its analogues.

Scientific Foundation and Preliminary Data

While extensive data on this compound is still emerging, preliminary studies and research on closely related analogues provide a strong basis for its investigation. A study by Patel et al. (2014) reported the synthesis of 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol (referred to as compound B in the paper) and confirmed its structure using IR and 1H NMR spectroscopy.[4] The study proceeded to create derivatives from this parent compound for antimicrobial screening.[4]

To illustrate the potential antimicrobial spectrum, we can look at data from a closely related Schiff-base derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol. This compound demonstrated notable antibacterial activity, as summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Analogue
Test MicroorganismGram StainMIC (mg/mL) of the Analogue
Klebsiella pneumoniaeNegative1
Bacillus cereusPositive1
Staphylococcus aureusPositive3
Escherichia coliNegative5
(Data sourced from Al-Amiery et al., 2023)[1]

These preliminary findings justify a more in-depth evaluation of this compound itself, using standardized and robust methodologies. The following sections provide detailed protocols for such an evaluation.

Experimental Workflows and Protocols

A systematic approach is crucial for evaluating a novel antimicrobial candidate. The following workflow outlines the key stages of investigation, from initial screening to more detailed mechanistic and safety studies.

Antimicrobial_Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Kinetics & Spectrum cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Safety & Preclinical Synthesis Compound Synthesis & Purification MIC_Assay MIC Determination (Broth Microdilution) Synthesis->MIC_Assay Test Compound MBC_Assay MBC Determination MIC_Assay->MBC_Assay Determine MIC Time_Kill Time-Kill Kinetic Assay MBC_Assay->Time_Kill Bactericidal/ -static? Anti_Biofilm Biofilm Inhibition & Disruption Assays Time_Kill->Anti_Biofilm Kinetic Profile Mechanism Mechanism of Action Studies Anti_Biofilm->Mechanism Advanced Properties Cytotoxicity Cytotoxicity Assay (e.g., on HaCaT, 3T3 cells) Mechanism->Cytotoxicity Elucidate Target In_Vivo In Vivo Efficacy (e.g., Galleria mellonella model) Cytotoxicity->In_Vivo Safety Profile

Caption: A phased workflow for the comprehensive evaluation of a novel antimicrobial agent.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental quantitative assay in antimicrobial susceptibility testing.

Causality: The broth microdilution method is preferred for its efficiency, conservation of compound, and the ability to test multiple concentrations simultaneously, providing a precise MIC value. This method is considered a gold standard by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Self-validation: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well, flat-bottom microtiter plates.

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted in CAMHB) to the wells in column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum to each well from columns 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Protocol 2: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[3][5][6]

Causality: By measuring the number of viable cells over time at different multiples of the MIC, this assay reveals the concentration- and time-dependent killing characteristics of the compound, which is critical for predicting in vivo efficacy.[7]

Methodology:

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of ~5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally a <3-log₁₀ reduction.

Protocol 3: Biofilm Disruption Assay

Many chronic infections are associated with biofilms, which are highly resistant to conventional antibiotics. This assay evaluates the compound's ability to disrupt pre-formed, mature biofilms.

Causality: A compound that can disrupt established biofilms has significant therapeutic potential, as this is a major challenge in treating persistent infections. This protocol directly measures the reduction in biofilm biomass after treatment.

Methodology:

  • Biofilm Formation:

    • In a 96-well microtiter plate, add 200 µL of a 0.5 McFarland standardized bacterial suspension in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

    • Incubate the plate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Treatment:

    • Gently remove the planktonic (free-floating) cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of fresh broth containing various concentrations of this compound (e.g., ranging from the MIC to several multiples higher) to the wells. Include a no-compound control.

    • Incubate for another 24 hours at 37°C.

  • Quantification (Crystal Violet Staining):

    • Discard the medium and wash the wells again with PBS to remove any remaining planktonic cells.

    • Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 10 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of biofilm disruption compared to the untreated control.

Protocol 4: Cytotoxicity Assay

Before a compound can be considered for therapeutic use, its toxicity to mammalian cells must be assessed. Many effective antimicrobials are too cytotoxic for clinical application.[8]

Causality: This protocol uses a standard colorimetric assay (MTT) to measure the metabolic activity of mammalian cells after exposure to the compound. A reduction in metabolic activity is indicative of cytotoxicity. Immortalized human keratinocytes (HaCaT) or fibroblast cells (3T3) are often used as they represent common cell types.

Methodology:

  • Cell Culture:

    • Culture HaCaT or 3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (concentration that inhibits 50% of cell viability) can then be determined.

Proposed Mechanism of Action: A Working Hypothesis

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the known activities of related thiadiazoles and phenols, a multi-targeted mechanism can be hypothesized.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_enzyme Intracellular Targets Compound This compound Membrane_Disruption Disruption of Membrane Potential Compound->Membrane_Disruption Phenolic -OH interacts with lipids Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase, DHFR) Compound->Enzyme_Inhibition Thiadiazole N & S atoms chelate metal cofactors Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Lysis Cell_Lysis Increased_Permeability->Cell_Lysis Leads to Metabolic_Disruption Disruption of Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Inhibition_of_Replication Inhibition_of_Replication Metabolic_Disruption->Inhibition_of_Replication Leads to

Caption: Hypothesized multi-target mechanism of action for the title compound.

The phenol moiety could interact with the bacterial cell membrane, disrupting its integrity and potential. The thiadiazole ring, with its nitrogen and sulfur heteroatoms, could act as a metal chelator, inhibiting essential metalloenzymes involved in processes like DNA replication or folate synthesis. Further studies, such as membrane potential assays and specific enzyme inhibition assays, would be required to validate this hypothesis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. Its synthesis is straightforward, and preliminary data from related compounds suggest a clinically relevant spectrum of activity. The protocols detailed in these application notes provide a robust framework for a comprehensive evaluation of its efficacy and safety. Future research should focus on determining its precise mechanism of action, expanding the scope of susceptibility testing to include resistant strains and clinical isolates, and progressing to in vivo models of infection to establish its therapeutic potential.

References

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. Available from: [Link]

  • Patel, R., Patel, N., & Patel, K. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 578-585. Available from: [Link]

  • Khan, D. D., & Singh, M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21321. Available from: [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Available from: [Link]

  • Alam, M. A., Al-Ahmad, A., Al-Qahtani, A. A., Al-Mutairi, A. F., Alfouzan, W., & Abulreesh, H. H. (2023). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Saudi Journal of Biological Sciences, 30(4), 103606. Available from: [Link]

  • Felden, L., & Schultes, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 425-442. Available from: [Link]

  • Al-Jubori, B. A. N. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 8(1). Available from: [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • Al-Bayati, R. I. H., & Al-Azzawi, A. M. (2022). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available from: [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Pharmaceuticals, 12(4), 159. Available from: [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2023). MDPI. Available from: [Link]

  • Musumeci, R., Smeriglio, A., & Mandalari, G. (2024). Novel[2][4][5]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against. IRIS UniPA. Available from: [Link]

Sources

Application Notes and Protocols for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Amino-1,3,4-thiadiazole Scaffolds in Oncology

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The mesoionic character of this ring system allows for enhanced membrane permeability, making it an attractive core for the design of novel therapeutic agents.[2] Within this class, derivatives of 2-amino-1,3,4-thiadiazole have emerged as a particularly promising foundation for the development of anticancer drugs, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the anticancer properties of a specific subclass: 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol derivatives. We will explore their mechanism of action, provide quantitative data on their efficacy, and detail step-by-step protocols for their experimental evaluation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

Derivatives of this compound exert their anticancer effects through a sophisticated, multi-pronged approach that primarily involves the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

A key mechanism of action for many potent anticancer compounds is the triggering of apoptosis. For the 1,3,4-thiadiazole class of compounds, this is often achieved through the intrinsic mitochondrial pathway. This involves an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein, leading to an increased Bax/Bcl-2 ratio. This shift in balance culminates in the activation of downstream effector caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for tumor growth. Studies have indicated that treatment with 2-amino-1,3,4-thiadiazole derivatives can lead to cell cycle arrest at the G0/G1 or G2/M phases.[4] One of the elucidated pathways involves the inhibition of the extracellular signal-regulated kinase (ERK1/2) pathway.[5] Inhibition of ERK1/2 signaling can lead to an upregulation of cyclin-dependent kinase inhibitors, such as p27/Kip1, which in turn block the progression from the G1 to the S phase of the cell cycle.[5][6]

Anticancer Mechanism of this compound Derivatives cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Thiadiazole Derivative Thiadiazole Derivative ERK1/2 Pathway ERK1/2 Pathway Thiadiazole Derivative->ERK1/2 Pathway inhibits p27/Kip1 p27/Kip1 ERK1/2 Pathway->p27/Kip1 inhibits G1/S Arrest G1/S Arrest p27/Kip1->G1/S Arrest promotes Thiadiazole Derivative_apop Thiadiazole Derivative Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Thiadiazole Derivative_apop->Bax/Bcl-2 Ratio increases Caspase-9 Caspase-9 Bax/Bcl-2 Ratio->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed anticancer mechanism involving cell cycle arrest and apoptosis induction.

Quantitative Efficacy: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for various 1,3,4-thiadiazole derivatives, illustrating their broad-spectrum anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[7]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[7]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[8]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[8]
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamideHT-29 (Colon)33.67[7]
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamidePC-3 (Prostate)64.46[7]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenolProstate Cancer CellsEnhanced Activity[3]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following section provides detailed methodologies for the synthesis of a representative compound and for key in vitro assays to evaluate the anticancer properties of this compound derivatives.

Synthesis of a Representative Derivative: this compound

This protocol describes a general method for the synthesis of the core scaffold.[9]

Materials:

  • Thiosemicarbazide

  • Salicylic acid

  • Concentrated Sulfuric acid

  • Ethanol

  • Crushed ice

  • Cold water

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol) and salicylic acid (0.1 mol) is prepared.

  • Concentrated sulfuric acid (5 ml) in 50 ml of ethanol is added to the mixture.

  • The reaction mixture is refluxed for 1.5 hours.

  • After reflux, the mixture is poured onto crushed ice.

  • The solid that separates out is filtered.

  • The filtered solid is washed with cold water.

  • The final product is recrystallized from ethanol.

Synthesis_Workflow Start Start Mix_Reagents Mix Thiosemicarbazide & Salicylic Acid Start->Mix_Reagents Add_Acid Add H2SO4 in Ethanol Mix_Reagents->Add_Acid Reflux Reflux for 1.5h Add_Acid->Reflux Precipitate Pour onto Ice Reflux->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End Final Product Recrystallize->End

Caption: General workflow for the synthesis of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Human cancer cell lines

  • Test compound

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest through multiple signaling pathways underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety in preclinical models. A deeper understanding of their molecular targets will further aid in the rational design of the next generation of thiadiazole-based cancer therapeutics.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • ERK MAP kinase in G1 cell cycle progression and cancer. PMC. [Link]

  • How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer?. PMC. [Link]

  • ERK1/2 MAP kinases promote cell cycle entry by rapid, kinase-independent disruption of retinoblastoma–lamin A complexes. NIH. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC. [Link]

  • Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. JOCPR. [Link]

  • ERK1/2 and p38 cooperate to induce a p21CIP1-dependent G1 cell cycle arrest. University of Birmingham's Research Portal. [Link]

  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. PubMed. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. PubMed. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed. [Link]

  • #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents | Journal of Pharmaceutical Chemistry. Journal of Pharmaceutical Chemistry. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. NIH. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. [Link]

Sources

Application Notes & Protocols: Evaluating 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

The degradation of metallic materials due to corrosion is a persistent and costly challenge across numerous industries, including oil and gas, chemical processing, and infrastructure. Mild steel, while valued for its mechanical properties and low cost, is particularly susceptible to aggressive corrosion in acidic environments, which are common in industrial processes like acid pickling, cleaning, and oil well acidizing.[1][2][3] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[3][4][5] An effective inhibitor must adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4][5]

Heterocyclic organic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional potential as corrosion inhibitors.[3][5] The molecule 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (ATAP) is a subject of significant research interest. Its structure is uniquely suited for corrosion inhibition, featuring:

  • A 1,3,4-thiadiazole ring : A source of sulfur and nitrogen heteroatoms.

  • An amino group (-NH₂) and a hydroxyl group (-OH) : Electron-donating groups that enhance adsorption.[6]

  • π-electron systems in both the thiadiazole and phenol rings.

These features provide multiple active centers for adsorption onto the d-orbitals of iron, creating a robust protective film.[2] This guide provides a comprehensive overview of the theoretical basis and detailed experimental protocols for evaluating the efficacy of ATAP as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions.

Part 1: Theoretical Framework and Mechanism of Inhibition

The effectiveness of ATAP as a corrosion inhibitor stems from its molecular structure and its ability to adsorb onto the steel surface. The process is governed by the principles of chemical and physical adsorption.

Mechanism of Action: The corrosion of steel in an acid solution involves two primary electrochemical reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). ATAP mitigates corrosion by adsorbing onto the steel surface and impeding these reactions.

The inhibition mechanism is multifaceted:

  • Electrostatic Interaction (Physisorption): In acidic solution, the nitrogen atoms in the ATAP molecule can become protonated. The steel surface, in turn, carries a net negative charge due to the adsorption of Cl⁻ ions from the HCl solution. This creates an electrostatic attraction between the protonated inhibitor molecules and the charged steel surface.

  • Chemisorption: This is the dominant and more robust mechanism. The lone pair electrons of the sulfur, nitrogen, and oxygen atoms, along with the π-electrons from the aromatic rings, can be shared with the vacant d-orbitals of the iron atoms on the steel surface.[2] This forms strong coordinate covalent bonds, resulting in a durable, protective film.

  • Protective Film Formation: The adsorbed ATAP molecules form a barrier that displaces water molecules and aggressive chloride ions from the steel surface, physically blocking the active sites where corrosion reactions would otherwise occur.[4]

Studies have shown that thiadiazole derivatives typically act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions, often with a slight predominance in cathodic control.[4]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Mild Steel Coupons (Polishing) C Weight Loss Test (Gravimetric) A->C D Electrochemical Cell Setup (3-Electrode) A->D B Prepare 1M HCl with Varying [ATAP] B->C B->D H Calculate IE% from Weight Loss C->H E OCP Stabilization (~30-60 min) D->E F EIS Measurement (100 kHz to 10 mHz) E->F G Potentiodynamic Scan (Tafel Plots) F->G I Model EIS Data (Nyquist Plots, Rct) F->I J Extract Ecorr, icorr from Tafel Plots G->J K Determine Inhibition Mechanism H->K I->K J->K

Sources

Application Notes & Protocols for the In Vitro Evaluation of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] As a bioisostere of pyrimidine, a fundamental component of nucleobases, 1,3,4-thiadiazole derivatives possess the intrinsic ability to interact with biological systems, potentially interfering with processes like DNA replication.[3][4][5] This has led to the development of numerous derivatives with demonstrated antimicrobial, anti-inflammatory, enzyme inhibitory, and potent anticancer properties.[1][4][6]

The subject of this guide, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, combines the privileged 1,3,4-thiadiazole core with a phenol group. This phenolic moiety can significantly influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its interaction with biological targets. Given the well-documented anticancer and antimicrobial activities of related structures, a systematic in vitro evaluation is warranted to elucidate the therapeutic potential of this specific molecule.[3][7][8]

This document provides a comprehensive suite of protocols designed for researchers, scientists, and drug development professionals to conduct a thorough preliminary in vitro assessment of this compound, focusing on its potential anticancer and antimicrobial activities. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices.

Compound Profile: this compound

A clear understanding of the test compound's basic properties is essential before commencing any biological evaluation.

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 85003-78-7ChemicalBook[10]
Molecular Formula C₈H₇N₃OSPubChem[9]
Molecular Weight 193.23 g/mol PubChem[9]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, DMF, and alcoholsGeneral for heterocyclic compounds

Strategic In Vitro Testing Workflow

The proposed testing cascade is designed to efficiently screen for biological activity, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies. This approach ensures a logical and resource-effective evaluation.

Testing_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer Mechanistic Assays Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay Cytotoxicity Screening (MTT Assay) Compound_Prep->MTT_Assay Test on cancer cell lines MIC_Assay Antimicrobial Screening (Broth Microdilution) Compound_Prep->MIC_Assay Test on microbial strains Wound_Healing Cell Migration (Wound Healing Assay) MTT_Assay->Wound_Healing If cytotoxic Data_Analysis Data Analysis & Interpretation (IC50, MIC, % Migration, etc.) MIC_Assay->Data_Analysis Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Wound_Healing->Apoptosis_Assay Caspase_Assay Apoptotic Pathway (Caspase-3/7 Activity) Apoptosis_Assay->Caspase_Assay Caspase_Assay->Data_Analysis

Caption: Overall workflow for in vitro evaluation.

Part I: Anticancer Activity Evaluation

Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][3][4] The following assays will determine if this compound shares this activity and will probe the underlying mechanisms.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Purple Formazan (Insoluble crystals) Enzymes->Formazan Reduction MTT Yellow MTT (Water-soluble) MTT->Mitochondria Enters cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolve Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluence.

    • Trypsinize and count the cells using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or the provided solubilization solution to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.

Protocol: Cell Migration (Wound Healing / Scratch Assay)

Scientific Rationale: This assay assesses a compound's ability to inhibit cell migration, a key process in cancer metastasis. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close this gap is monitored over time.[14] A reduction in the closure rate in treated cells compared to controls indicates anti-migratory activity.

Step-by-Step Protocol:

  • Create a Confluent Monolayer:

    • Seed cells in a 12- or 24-well plate at a density that will result in a 95-100% confluent monolayer after 24 hours. This requires optimization for each cell line.[14]

    • Incubate at 37°C and 5% CO₂.

  • Create the "Wound":

    • Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well. Apply firm and consistent pressure.[14][15]

    • To ensure consistency, a second scratch perpendicular to the first can be made to create a cross.[16]

    • Gently wash each well twice with PBS or serum-free medium to remove detached cells.[15]

  • Treatment and Imaging:

    • Replenish the wells with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/4 or IC₅₀/2 as determined by the MTT assay) and controls.

    • Immediately place the plate on a microscope stage and capture the first image of the scratch (T=0). Mark reference points on the plate to ensure the same field of view is imaged each time.[14]

    • Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap in the images from each time point.[15]

    • Calculate the percentage of wound closure: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

    • Compare the closure rates between treated and control groups.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

Scientific Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

AnnexinV_PI_Assay Healthy Healthy Cell Annexin V: - PI: - EarlyApop Early Apoptotic Annexin V: + PI: - Healthy->EarlyApop LateApop Late Apoptotic / Necrotic Annexin V: + PI: + EarlyApop->LateApop

Caption: Cell states as defined by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed 1x10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours.

    • Treat the cells with the test compound (e.g., at its IC₅₀ concentration) for the desired time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well.

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[19]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[20]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[20]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[20]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).

Protocol: Caspase-3/7 Activity Assay

Scientific Rationale: Caspases-3 and -7 are key "executioner" caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis. This assay uses a specific substrate for caspase-3/7, the tetrapeptide DEVD, which is linked to a reporter molecule (e.g., a luminogenic or colorimetric substrate).[21][22] When active caspase-3/7 cleaves the DEVD sequence, the reporter is released, generating a signal proportional to the enzyme's activity.

Step-by-Step Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays.

    • Treat cells with the test compound as described in the MTT assay protocol. Include appropriate controls.

  • Reagent Preparation and Addition:

    • Reconstitute the luminescent caspase-3/7 substrate with the provided buffer according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).[21][23]

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent contains a lysis buffer, so no separate lysis step is needed.[21]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Express the data as fold-change in caspase activity relative to the vehicle control.

Part II: Antimicrobial Activity Evaluation

Thiadiazole derivatives are well-known for their antimicrobial properties.[7][8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution for MIC Determination

Scientific Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the target microorganism is added.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1000 µg/mL).

    • Prepare a standardized microbial suspension (e.g., bacteria like S. aureus and E. coli) adjusted to a 0.5 McFarland standard.[25]

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.

    • Transfer 100 µL from the first well to the second, mix, and continue this two-fold serial dilution across the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.24 µg/mL).[24]

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24] This can be assessed visually or by reading the OD at 600 nm.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol. Retrieved from [Link]

  • Głowacka, I. E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5198. Retrieved from [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Retrieved from [Link]

  • Kumar, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 12(2). Retrieved from [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Obakachi, V. A., et al. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 698-735. Retrieved from [Link]

  • protocols.io. (2019). Caspase 3/7 Activity. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Plech, T., et al. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Pharmaceuticals, 13(10), 303. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of 1,3,4-thiadiazoles (I–V). Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20294. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Khan, K. M., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors. ACS Omega, 7(38), 34267-34281. Retrieved from [Link]

  • Sharma, D., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences, 23(1), 143-152. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Retrieved from [Link]

  • Khan, K. M., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors. ACS Omega, 7(38), 34267-34281. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. Retrieved from [Link]

  • López-Cara, L. C., et al. (2012). 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS. European Journal of Medicinal Chemistry, 50, 129-139. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • BIOENGINEER.ORG. (2024). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. Retrieved from [Link]

  • Maccioni, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(24), 17242. Retrieved from [Link]

  • Chemsrc. (n.d.). Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 896-904. Retrieved from [Link]

  • Al-Juboori, A. A. J. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Medical and Pharmaceutical Journal, 19(1), 29-39. Retrieved from [Link]

  • Biri-Kovacs, B. E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 281-290. Retrieved from [Link]

  • Biri-Kovacs, B. E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of complexes of 2--134-thiadiazole-2-yliminomethyl]phenol_L_with_CoII_NiII_CuII_and_ZnII_and_study_of_their_antimicrobial_activity)

Sources

Application Notes & Protocols: Synthesis of Schiff Base Derivatives from 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pharmacological Significance of the 1,3,4-Thiadiazole-Schiff Base Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] This five-membered heterocycle is known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] When combined with the azomethine (-C=N-) group of a Schiff base, the resulting molecular framework exhibits enhanced and often novel pharmacological profiles.[4][5] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are crucial intermediates in organic synthesis and are themselves recognized for a wide spectrum of biological activities.[5][6]

This guide focuses on the synthesis of novel Schiff base derivatives starting from 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This particular precursor is of high interest as it combines three key pharmacophoric features:

  • The versatile 1,3,4-thiadiazole ring.

  • A reactive primary amino group for Schiff base formation.

  • A phenol moiety , which can participate in hydrogen bonding with biological targets and offers a site for further functionalization.

The resulting Schiff bases are valuable candidates for screening in drug development programs, particularly in the search for new anticancer and antimicrobial agents.[4][7] This document provides a detailed, field-proven protocol for their synthesis, characterization, and highlights their potential applications.

Synthesis Strategy and Mechanistic Rationale

The synthesis of Schiff bases is a classic condensation reaction. The core of this protocol involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of a selected aldehyde.

Mechanism Insight: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation step facilitates the attack by the lone pair of electrons on the nitrogen atom of the amino group. The subsequent elimination of a water molecule from the resulting hemiaminal intermediate drives the reaction to completion, yielding the stable imine (Schiff base) product.

Below is a diagram illustrating the general synthesis workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Reactants: - this compound - Substituted Aldehyde Reflux Condensation Reaction (Reflux, 4-8 hours) Reactants->Reflux Combine & Heat Solvent_Catalyst Solvent & Catalyst: - Absolute Ethanol - Glacial Acetic Acid TLC Monitoring via TLC Reflux->TLC Periodic Sampling Cooling Cooling & Precipitation TLC->Cooling Upon Completion Filtration Vacuum Filtration Cooling->Filtration Isolate Crude Product Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Purify Solid Analysis Structural Analysis: - FT-IR - ¹H-NMR & ¹³C-NMR - Mass Spectrometry Recrystallization->Analysis Confirm Structure Product Final Product: Purified Schiff Base Derivative Analysis->Product

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure adaptable for various aromatic or heterocyclic aldehydes.

3.1 Materials and Reagents

  • Starting Amine: this compound (MW: 193.23 g/mol )[8]

  • Aldehyde: Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 2-nitrobenzaldehyde)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid

  • Instrumentation: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, TLC plates (silica gel), vacuum filtration apparatus, melting point apparatus.

3.2 Step-by-Step Synthesis Procedure

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 0.01 mol) in absolute ethanol (30-40 mL). Stir the mixture gently until the solid is fully dissolved. A slight warming may be necessary.

  • Aldehyde Addition: To this solution, add an equimolar amount of the selected substituted aldehyde (0.01 mol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 4-8 hours.

    • Expert Insight: The reaction time can vary depending on the reactivity of the aldehyde used. Aldehydes with electron-withdrawing groups (e.g., nitro groups) tend to react faster, while those with electron-donating groups (e.g., methoxy groups) may require longer reflux times.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). Place spots of the starting amine, aldehyde, and the reaction mixture on a TLC plate. The reaction is considered complete upon the disappearance of the starting amine spot and the appearance of a new, distinct product spot.

  • Product Isolation: After completion, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool to room temperature. The solid product will precipitate out of the solution.[7]

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The purity of the crude product is often high, but for analytical purposes, recrystallization is recommended. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. Pure crystalline product will form, which can be collected by filtration.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (50-60 °C). Record the final yield and determine the melting point.

Structural Characterization (Self-Validation)

Confirming the structure of the synthesized Schiff base is a critical step. The following data provides a self-validating system to ensure the correct product has been formed.

Caption: General reaction for Schiff base synthesis.

4.1 Spectroscopic Data Analysis

TechniqueExpected Observation for Schiff Base FormationRationale
FT-IR Disappearance of N-H stretching bands (typically two bands around 3300-3400 cm⁻¹) from the primary amine. Appearance of a new, sharp absorption band in the region of 1600-1650 cm⁻¹ .[7]The N-H bands of the -NH₂ group are lost during condensation. The new band corresponds to the stretching vibration of the newly formed azomethine (-C=N-) double bond.
¹H-NMR Disappearance of the broad singlet corresponding to the -NH₂ protons. Appearance of a new sharp singlet in the δ 8.0-9.0 ppm region.This characteristic downfield singlet is indicative of the azomethine proton (-N=CH-). Its exact chemical shift depends on the electronic environment of the 'R' group from the aldehyde.
¹³C-NMR Appearance of a new resonance in the δ 150-165 ppm range.This signal corresponds to the carbon atom of the imine (-C=N-) group.
Mass Spec The molecular ion peak [M]⁺ will correspond to the calculated molecular weight of the final Schiff base product.Confirms the successful condensation and formation of the target molecule.

Applications in Drug Discovery

Schiff bases derived from the 1,3,4-thiadiazole scaffold are potent candidates for various therapeutic applications. The combination of the electron-rich thiadiazole ring, the coordinating azomethine nitrogen, and the phenolic hydroxyl group allows these molecules to interact with numerous biological targets.

  • Anticancer Activity: Many 1,3,4-thiadiazole Schiff bases have demonstrated significant anticancer activity.[4][7] They are known to act as kinase inhibitors, which are crucial for cell signaling and cancer progression.[4] For example, a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, showed enhanced anticancer activity against prostate cancer cells in vitro.[7]

  • Antimicrobial Properties: These derivatives are widely evaluated for their antibacterial and antifungal properties.[10][11] The imine group is often critical for their antimicrobial activity. Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][12]

  • Anti-inflammatory and Analgesic Activity: The 1,3,4-thiadiazole nucleus is associated with anti-inflammatory and analgesic effects, and these properties are often retained or enhanced in their Schiff base derivatives.[2]

Conclusion

The synthetic protocol detailed herein provides a reliable and efficient method for producing a library of novel Schiff base derivatives from this compound. The procedure is robust, easily monitored, and yields high-purity compounds suitable for biological screening. The clear spectroscopic signatures of the product formation serve as a self-validating checkpoint for successful synthesis. Given the well-documented pharmacological importance of this scaffold, the resulting compounds are excellent candidates for further investigation in anticancer, antimicrobial, and other drug development programs.

References

  • IJCRT.org. (2023). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole: A Computational Investigation. Available at: [Link]

  • Malak, S. A., Rajput, J. D., & Sharif, M. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry, 14(4), 466-472. Available at: [Link]

  • Li, Y., et al. (2020). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. European Journal of Medicinal Chemistry, 207, 112728. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 430. Available at: [Link]

  • Saeed, M. B., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. Available at: [Link]

  • Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of ChemTech Research, 3(1), 178-184. Available at: [Link]

  • Mohammed, S. J., & Al-Lami, H. S. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Available at: [Link]

  • Pleşu, V., et al. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(21), 5091. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. Retrieved from [Link]

  • Gmur, D., et al. (2016). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 8(11), 1247-1264. Available at: [Link]

  • Al-Juboori, A. M. H. (2016). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University, 19(2), 115-128. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4thiadiazole-2-yl-Imino}methyl] phenol with transition metal sulphates. Available at: [Link]

  • Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Available at: [Link]

  • Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Antifungal Agents Based on 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of invasive fungal infections, compounded by the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for therapeutic development.[1] The 1,3,4-thiadiazole nucleus has emerged as a pharmacologically significant scaffold, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging the promising scaffold, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, in the discovery and preclinical development of new antifungal agents. We will detail protocols for synthesis, in vitro evaluation, mechanistic investigation, and preclinical progression, grounding these methodologies in established scientific principles to ensure a robust and logical development pathway.

Introduction: The Rationale for this compound as an Antifungal Lead

The 1,3,4-thiadiazole ring is a bioisostere of the triazole and imidazole moieties found in widely used azole antifungal drugs.[3] This structural similarity has prompted extensive investigation into thiadiazole derivatives for their potential to inhibit fungal growth. Many derivatives of the 2-amino-1,3,4-thiadiazole core have shown significant antifungal activity against clinically relevant pathogens like Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[2][3][4]

The subject of this guide, this compound (herein referred to as ATPF), combines the established 2-amino-1,3,4-thiadiazole core with a phenol group. This phenolic hydroxyl group offers several strategic advantages:

  • It can participate in hydrogen bonding, potentially enhancing interactions with fungal enzyme targets.

  • It serves as a versatile chemical handle for creating a library of derivatives to explore structure-activity relationships (SAR).

  • Oxygenated substituents on the phenyl ring of related thiadiazole structures have been correlated with enhanced antifungal activity.[4]

This guide will provide the foundational methodologies to synthesize ATPF and its derivatives, evaluate their antifungal efficacy and safety, and elucidate their mechanism of action, thereby paving the way for their development as next-generation antifungal therapeutics.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the ATPF scaffold is a critical first step. A one-pot reaction provides an efficient and green chemistry approach. Further derivatization, particularly at the exocyclic amino group, is essential for SAR studies.

Protocol 2.1: One-Pot Synthesis of this compound (ATPF)

This protocol is adapted from a general method for synthesizing 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide.[5] The reaction proceeds via an oxidative cyclization.

Materials:

  • Salicylaldehyde (2-Hydroxybenzaldehyde)

  • Thiosemicarbazide

  • tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL).

  • To this mixture, add tert-butyl hydroperoxide (1 mmol) and stir at room temperature (20-25°C) for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

  • Upon completion, evaporate the ethanol under reduced pressure to obtain a solid residue.

  • To the residue, add ethyl acetate (10 mL) and water (10 mL), followed by saturated sodium bicarbonate solution (10 mL) to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under vacuum to yield the crude product.

  • Purify the crude product using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.[5]

Workflow for Synthesis and Derivatization

The synthesis of a focused library of analogues is crucial for optimizing the lead compound. The primary amine of ATPF is a key point for modification to explore how changes in lipophilicity, steric bulk, and electronic properties affect antifungal activity.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Preclinical Evaluation A Salicylaldehyde + Thiosemicarbazide B One-Pot Oxidative Cyclization (Protocol 2.1) A->B TBHP, EtOH C ATPF Core Scaffold This compound B->C D Amide Coupling / Reductive Amination / Sulfonamide Formation C->D E Library of ATPF Derivatives D->E F In Vitro Antifungal Screening (Protocol 3.1) E->F G Cytotoxicity Assays (Protocol 4.1) F->G Prioritize Potent Hits H Mechanism of Action Studies (Section 5) G->H Select Safe & Potent Leads I In Vivo Efficacy Models (Section 6) H->I Characterized Leads

Caption: High-level workflow for ATPF development.

In Vitro Antifungal Susceptibility Testing

The foundational assay in antifungal drug discovery is determining the Minimum Inhibitory Concentration (MIC) of a compound.[5] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for generating reproducible data.[6]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in broth.[5]

Materials:

  • ATPF and its derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • Fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus, Cryptococcus neoformans).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 directly in the 96-well plates. A typical concentration range to screen is 0.03 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.[5]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug.

  • Controls: Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum) on each plate. A known antifungal like Fluconazole or Amphotericin B should be run as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound where no visible growth is observed. For azoles and related compounds, a prominent reduction in growth (typically ≥50% compared to the growth control) is often used as the endpoint.[8]

Expected Results and Data Interpretation

While specific data for ATPF is not yet published, results for structurally similar 1,3,4-thiadiazole derivatives provide a strong predictive framework.

Compound TypeFungal SpeciesReported MIC (µg/mL)Reference
Halogenated Phenylamino-thiadiazole-phenol derivativeAspergillus niger25[9]
Phenylamino-thiadiazole derivativeCandida albicans36.3[9]
Nitroaryl-sulfonyl-thiadiazole derivativeCandida albicans0.048 - 3.12[3]
Nitroaryl-sulfonyl-thiadiazole derivativeCryptococcus neoformans< 0.048[3]
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diolCandida species8 - 96[10]
Fluconazole (Reference Drug)Candida albicans24 - 26[4]

Compounds exhibiting MIC values in the low microgram-per-milliliter range against a broad spectrum of fungi are considered promising leads for further development.

In Vitro Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical challenge in antifungal development is the eukaryotic nature of fungal cells, which share similarities with human cells.[11] Therefore, early assessment of a compound's toxicity against mammalian cells is paramount to establish a therapeutic window.[12]

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[13]

Materials:

  • Human cell lines (e.g., HeLa-cervical cancer, HepG2-liver carcinoma, or a non-cancerous line like HEK293).

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • ATPF derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 1 to 100 µM) and incubate for another 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Interpretation: A promising antifungal candidate should have a high IC₅₀ value against mammalian cells and a low MIC value against fungal cells. The ratio of these values (IC₅₀ / MIC), known as the selectivity index (SI), should be as large as possible. A high SI indicates that the compound is significantly more toxic to the fungus than to host cells.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills fungi is crucial for lead optimization and predicting potential resistance mechanisms. While many thiadiazoles are assumed to inhibit ergosterol synthesis like azoles, recent evidence suggests this is not always the case.[3][10]

Initial Hypothesis: Ergosterol Pathway Inhibition

The primary target for azole antifungals is the enzyme lanosterol 14α-demethylase (Erg11p), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Protocol 5.1.1: Ergosterol Quantification Assay

  • Grow fungal cells (e.g., C. albicans) to mid-log phase in the presence of the test compound at its MIC value.

  • Harvest the cells, saponify them with alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Analyze the sterol composition using UV-spectrophotometry or more definitively by GC-MS.

  • Inhibition of the ergosterol pathway will lead to a decrease in the ergosterol peak and an accumulation of its precursor, lanosterol.

Alternative Hypothesis: Cell Wall Disruption

Evidence for a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has shown that it does not inhibit ergosterol synthesis but instead disrupts cell wall biogenesis.[10] This presents a compelling alternative MoA for ATPF.

Protocol 5.2.1: Cell Wall Integrity Assays

  • Sorbitol Protection Assay: Test the MIC of the compound in media with and without an osmotic stabilizer like 1 M sorbitol. If the compound targets the cell wall, the presence of sorbitol will support the osmotically fragile cells, leading to a significant increase in the MIC.

  • Calcofluor White Staining: Use the fluorescent dye Calcofluor White, which binds to chitin in the fungal cell wall. Fungi treated with cell wall-disrupting agents often show abnormal, patchy, or overly bright staining patterns, particularly at the septa and bud necks.[10]

  • Transmission Electron Microscopy (TEM): Ultrastructural analysis via TEM can provide direct visual evidence of cell wall damage, such as thickening, delamination, or abnormal septum formation.[6]

G cluster_moa Mechanism of Action Investigation A Potent & Selective ATPF Lead Compound B Ergosterol Quantification (Protocol 5.1.1) A->B C Cell Wall Integrity Assays (Protocol 5.2.1) A->C D Ergosterol Pathway Inhibition Confirmed/ Refuted B->D E Cell Wall Disruption Confirmed/Refuted C->E F Target Deconvolution (e.g., Chemical Genomics) D->F Define Phenotypic Effect E->F Define Phenotypic Effect

Sources

Application Note: Evaluating the Bioactivity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental evaluation of the bioactivity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, designed for researchers and drug development professionals.

Introduction and Scientific Context

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this heterocycle have been extensively studied and are known to exhibit significant antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a key pharmacophore that contributes to the biological profile of these molecules.[1][5]

This document provides a detailed experimental framework for investigating the bioactivity of a specific derivative, This compound . This compound, with the molecular formula C₈H₇N₃OS and a molecular weight of 193.23 g/mol , combines the thiadiazole ring with a phenol group, suggesting a potential for diverse biological interactions, particularly antioxidant and cytotoxic activities.[6]

The following protocols are designed as a comprehensive, tiered approach, beginning with broad screening assays and progressing to more specific evaluations. This structured workflow ensures an efficient and logical characterization of the compound's therapeutic potential.

Compound Profile: this compound
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₇N₃OSPubChem[6]
Molecular Weight 193.23 g/mol PubChem[6]
CAS Number 85003-78-7PubChem[6]
Safety, Handling, and Preparation

1. Hazard Assessment: While specific toxicity data for this exact compound is limited, derivatives of thiadiazole should be handled with care. Assume the compound may cause skin, eye, and respiratory irritation.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[7]

3. Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.[8]

4. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

5. Stock Solution Preparation:

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for biological assays. However, it is essential to determine the compound's solubility and to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. A "vehicle control" (medium with the same concentration of solvent but without the test compound) must be included in all experiments.

Experimental Workflow for Bioactivity Screening

The evaluation of a novel compound follows a logical progression from broad, high-throughput screening to more specific, mechanism-focused assays. This approach efficiently identifies promising candidates for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A In Vitro Cytotoxicity (MTT Assay) B Antimicrobial Screening (MIC Determination) D Selectivity Index (Cancer vs. Normal Cells) A->D If cytotoxic C Antioxidant Capacity (DPPH Assay) F Advanced Mechanistic Studies (e.g., Apoptosis, Enzyme Inhibition) B->F If antimicrobial E Anti-inflammatory Assay (Protein Denaturation) C->E If antioxidant D->F E->F MTT_Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan (Add DMSO or Solubilization Buffer) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) and a non-malignant cell line in appropriate media. [10] * Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution. A typical concentration range to screen is 0.1 µM to 100 µM.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) : SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells). An SI value ≥ 10 is often considered promising for further investigation. [11]

Protocol 2: Antimicrobial Activity Screening

Thiadiazole derivatives are well-known for their antimicrobial properties. [5][12]The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14]

Causality Behind Experimental Choices
  • Microbial Panel: A representative panel of microbes should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). [15]* Quantitative Endpoint (MIC): Unlike diffusion assays which are qualitative, the MIC provides a quantitative measure of potency, allowing for direct comparison between compounds and with standard antibiotics. [14]* Standard Controls: Including a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and a growth control (no compound) is essential for validating the results. [15]

Experimental Workflow: Broth Microdilution (MIC Determination)

MIC_Workflow A 1. Prepare Compound Dilutions (2-fold serial dilution in 96-well plate) C 3. Inoculate Plate (Add microbial suspension to all wells) A->C B 2. Prepare Microbial Inoculum (Adjust to 0.5 McFarland standard) B->C D 4. Incubate (37°C for bacteria, 30°C for fungi, 18-24h) C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no microbes).

  • Preparation of Microbial Inoculum:

    • Grow the microbial strains overnight in an appropriate broth.

    • Dilute the culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [16] * The use of a growth indicator like Resazurin can aid in visualizing the results. [13][16]

Protocol 3: Antioxidant Activity Evaluation

The phenolic hydroxyl group on the compound suggests potential radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for the antioxidant capacity of a compound. [17]It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. [17][18]

Causality Behind Experimental Choices
  • Stable Radical: The DPPH radical is stable and commercially available, making the assay convenient and reproducible. [17]* Colorimetric Readout: The scavenging activity is directly proportional to the decrease in absorbance at ~517 nm, providing a simple and quantitative measurement.

  • Standard Reference: A known antioxidant like Ascorbic Acid or Trolox is used as a standard to compare the relative activity of the test compound. [17]

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various concentrations of the test compound or standard to different wells.

    • Add 150 µL of the DPPH solution to all wells.

    • Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution (A_control).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader (A_sample).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % Scavenging against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Protocol 4: Anti-inflammatory Activity Screening

Inflammation is often associated with protein denaturation. [19]A simple in vitro method to screen for anti-inflammatory activity is to evaluate the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA).

Causality Behind Experimental Choices
  • Mechanism Mimicry: Denaturation of proteins is a well-documented cause of inflammation. This assay provides a preliminary indication of a compound's ability to stabilize proteins and potentially act as an anti-inflammatory agent. [19]* Simple and Rapid: This is a cost-effective and straightforward spectrophotometric assay suitable for initial screening before moving to more complex cell-based or in vivo models. [19][20]* Standard Control: A known non-steroidal anti-inflammatory drug (NSAID) like Diclofenac sodium is used as a reference standard.

Detailed Step-by-Step Protocol
  • Reaction Mixture Preparation:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).

    • Prepare various concentrations of the test compound and a standard drug (e.g., Diclofenac sodium).

  • Assay Procedure:

    • In test tubes, mix 0.5 mL of the test compound/standard solutions with 0.5 mL of the BSA solution.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.

  • Induction of Denaturation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

  • Measurement and Analysis:

    • Measure the turbidity (absorbance) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value, which is the concentration that provides 50% inhibition of denaturation.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (URL: [Link])

  • Screening Methods for Antiinflammatory Agents - Pharmacognosy. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

  • Screening models for inflammatory drugs | PPTX - Slideshare. (URL: [Link])

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (URL: [Link])

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (URL: [Link])

  • SOP for Microbial Screening for Antimicrobial Compounds. (URL: [Link])

  • This compound - PubChem. (URL: [Link])

  • Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH. (URL: [Link])

  • Chemical Screening for Compounds with Antibacterial Activity in Human... - ResearchGate. (URL: [Link])

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (URL: [Link])

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (URL: [Link])

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (URL: [Link])

  • Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA. (URL: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (URL: [Link])

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (URL: [Link])

  • Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? - NIH. (URL: [Link])

  • Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles.. (URL: [Link])

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (URL: [Link])

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - MDPI. (URL: [Link])

  • Antioxidant properties of small-molecule non-enzymatic compounds - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole - ResearchGate. (URL: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: [Link])

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (URL: [Link])

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (URL: [Link])

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])

Sources

Application Note & Protocols: 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a particularly valuable derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol . Its unique structure, featuring three key reactive sites—a primary aromatic amine, a phenolic hydroxyl group, and the nitrogen atoms of the thiadiazole ring—makes it an exceptionally versatile building block for diversity-oriented synthesis. We provide an in-depth exploration of its synthesis and its application in generating novel Schiff bases and their corresponding metal complexes, complete with detailed, field-tested protocols and the scientific rationale behind the experimental design.

The Strategic Importance of this compound

The therapeutic potential of a heterocyclic compound is profoundly influenced by its three-dimensional structure and the distribution of its functional groups. This compound is a molecule of strategic interest for several reasons:

  • Inherent Bioactivity: The 1,3,4-thiadiazole ring itself is a bioisostere of pyrimidine and is associated with significant biological activity and metabolic stability.[4]

  • Multiple Reactive Centers: The presence of a nucleophilic amino group allows for the straightforward formation of imines (Schiff bases), amides, and other derivatives.

  • Chelating Potential: The phenolic hydroxyl group, positioned ortho to the thiadiazole linkage, works in concert with the azomethine nitrogen of its Schiff base derivatives to form stable bidentate or tridentate ligands for various metal ions. This chelation is a proven strategy for enhancing the biological efficacy of organic molecules.[3][5]

  • Structural Rigidity and Planarity: The aromatic nature of both the phenol and thiadiazole rings imparts a degree of rigidity and planarity to the molecule, which is often crucial for effective interaction with biological receptors.

This combination of features allows researchers to systematically modify the core structure to fine-tune its pharmacological profile, moving from a single precursor to a diverse library of novel chemical entities.

Core 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol SB Schiff Bases (Imines) Core->SB Condensation w/ Aldehydes (R-CHO) MC Bioactive Metal Complexes SB->MC Chelation w/ Metal Ions (M²⁺) FH Fused Heterocyclic Systems SB->FH Cyclization Reactions

Figure 1: Synthetic pathways originating from the core scaffold.

Synthesis Protocol: this compound

The synthesis of the title compound is typically achieved through the acid-catalyzed cyclocondensation of 2-hydroxybenzoic acid (salicylic acid) and thiosemicarbazide.

Mechanism & Rationale

This reaction proceeds via the initial formation of a thiosemicarbazone-like intermediate, which then undergoes intramolecular cyclization with the loss of two water molecules. Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) is commonly used as the condensing and dehydrating agent, driving the reaction towards the formation of the stable 1,3,4-thiadiazole ring.[6] The choice of salicylic acid directly installs the crucial phenolic hydroxyl group at the desired position.

cluster_reactants Reactants cluster_reagents Reagents R1 Salicylic Acid Product 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol R1->Product Cyclocondensation R2 Thiosemicarbazide R2->Product Cyclocondensation Reagent Conc. H₂SO₄ or POCl₃ SideProduct 2 H₂O

Figure 2: Reaction scheme for the synthesis of the core compound.

Experimental Protocol

Materials:

  • Salicylic acid (13.8 g, 0.1 mol)

  • Thiosemicarbazide (9.11 g, 0.1 mol)

  • Concentrated Sulfuric Acid (15 mL) or Phosphorus Oxychloride (10 mL)

  • Ethanol

  • Crushed Ice

  • Sodium Bicarbonate solution (5% w/v)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a homogenous paste of salicylic acid (0.1 mol) and thiosemicarbazide (0.1 mol).

  • Acid Addition (Critical Step): Cool the flask in an ice bath. Slowly and cautiously add concentrated sulfuric acid (15 mL) dropwise with continuous stirring. The addition should be controlled to manage the exothermic reaction.

    • Scientist's Note: This step is highly exothermic. Slow addition is crucial to prevent charring and side reactions. POCl₃ can be used as an alternative, often resulting in a cleaner reaction profile, but requires careful handling due to its reactivity with moisture.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Heat the mixture under reflux in a water bath maintained at 65-75 °C for 1.5-2 hours.[7] The solution will become viscous.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled, viscous solution onto a beaker containing 500 g of crushed ice with constant stirring.

  • Precipitation and Neutralization: A solid precipitate will form. Allow the ice to melt completely. Filter the crude solid using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield a pure, crystalline solid.[7]

  • Characterization: Dry the product and determine its melting point. Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.

Property Expected Value
Molecular Formula C₈H₇N₃OS
Molecular Weight 193.23 g/mol
Appearance Yellowish to brown solid[4]
Melting Point ~265 °C[4]
IR (cm⁻¹) ~3415 (O-H), ~3300-3100 (N-H), ~1620 (C=N), ~1260 (C-O)[4]
¹H NMR (DMSO-d₆, δ ppm) ~10.4 (s, 1H, OH), ~7.0-7.8 (m, 4H, Ar-H), ~5.6 (s, 2H, NH₂)[4]
Table 1: Physicochemical and Spectroscopic Data for this compound.

Application: Synthesis of Schiff Base Derivatives

The primary amino group of the core compound is a synthetic handle for derivatization. Its condensation with various aromatic or heterocyclic aldehydes yields Schiff bases (imines), which are themselves a class of compounds with significant biological activities.[8][9]

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid (e.g., glacial acetic acid) protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack. The reaction culminates in the elimination of a water molecule to form the stable C=N (azomethine) bond. The choice of aldehyde allows for the introduction of diverse substituents (e.g., halogens, nitro, methoxy groups) to probe structure-activity relationships.

General Protocol for Schiff Base Synthesis

Materials:

  • This compound (1.93 g, 0.01 mol)

  • Substituted Aldehyde (e.g., Salicylaldehyde, 1.22 g, 0.01 mol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve this compound (0.01 mol) in warm absolute ethanol (20 mL) in a 100 mL round-bottom flask.

  • Addition of Aldehyde: To this solution, add a solution of the desired aldehyde (0.01 mol) in ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture under reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The resulting colored precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: The product can be recrystallized from a suitable solvent like ethanol or DMF-water mixture.[10]

Application: Synthesis of Transition Metal Complexes

The Schiff bases synthesized in the previous step are excellent polydentate ligands. The phenolic oxygen and the azomethine nitrogen form a stable five or six-membered chelate ring with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II).[4][10]

Rationale: Chelation as a Bioactivity Enhancer

According to Tweedy’s chelation theory, the polarity of a metal ion is significantly reduced upon chelation due to the delocalization of π-electrons over the entire chelate ring. This increases the lipophilic character of the complex, facilitating its permeation through the lipid layers of microbial cell membranes. The metal ion can then interfere with vital cellular processes, such as DNA synthesis or enzyme activity, leading to enhanced antimicrobial or cytotoxic effects compared to the free ligand.

Ligand Schiff Base Ligand (e.g., from Salicylaldehyde) Complex Stable Metal Complex [M(L)₂] or [M(L)Cl₂] Ligand->Complex Metal Metal(II) Salt (e.g., CuCl₂·2H₂O) Metal->Complex Solvent Solvent (e.g., DMF/Ethanol) Solvent->Complex Reflux

Sources

Application Notes & Protocols: 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold extensively explored in medicinal and agricultural chemistry due to its diverse biological activities.[1] This document provides detailed application notes and experimental protocols for investigating the agricultural potential of a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (hereafter designated ATP-OH). This compound integrates three key pharmacophores: the 1,3,4-thiadiazole core, a reactive amino group, and a phenolic moiety, suggesting a high potential for fungicidal, bactericidal, or herbicidal activity.[2][3] These notes are intended for researchers in crop protection, agrochemical discovery, and related fields, offering a framework for the systematic evaluation of ATP-OH from initial synthesis to preliminary bioassays.

Compound Overview and Physicochemical Properties

ATP-OH (CAS No. 85003-78-7) is a small molecule whose structure is primed for biological interaction. The nitrogen and sulfur atoms of the thiadiazole ring act as key coordination sites, while the amino and phenol groups provide hydrogen bonding capabilities, which are crucial for interacting with biological targets like enzymes.[4] Its known antimicrobial properties in medicinal contexts provide a strong rationale for its exploration against plant pathogens.[2][5]

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 85003-78-7[7]
Molecular Formula C₈H₇N₃OS[6]
Molecular Weight 193.23 g/mol [7]
Melting Point 229-230 °C[7]
XLogP3 1.3[6]
Appearance (Predicted) Light yellow to beige solidN/A

Synthesis Pathway

The synthesis of ATP-OH is typically achieved through a cyclization reaction. A common and efficient method involves the reaction of 2-hydroxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][8] This one-pot synthesis is advantageous for generating the target compound for initial screening.

Synthesis_Workflow cluster_reactants Starting Materials reagent1 2-Hydroxybenzoic Acid catalyst POCl₃ (Dehydrating Agent) reagent1->catalyst reagent2 Thiosemicarbazide reagent2->catalyst product This compound (ATP-OH) catalyst->product Cyclization/ Dehydration

Caption: General synthesis workflow for ATP-OH.

Rationale and Putative Mechanisms of Action in Agriculture

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of various agrochemicals.[9] Its derivatives have been reported to exhibit potent fungicidal, herbicidal, and antibacterial activities.[10][11]

  • Antifungal/Antibacterial Activity: The ATP-OH scaffold is a known antimicrobial agent.[3][12] Its mode of action likely involves the disruption of essential enzymatic pathways or cellular structures in pathogens. The presence of electron-withdrawing groups on related thiadiazole structures has been shown to enhance antimicrobial efficacy, a principle that can be explored in future derivatization studies.[4] Studies have demonstrated the efficacy of related compounds against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae.[4]

  • Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives function as herbicides by inhibiting photosynthesis.[10] They can cause ultra-structural disruption of chloroplasts and interfere with electron transport, leading to plant death.[10] Therefore, any evaluation of ATP-OH for crop protection must include a thorough assessment of its phytotoxicity to non-target crop species.

Mechanism_Pathway cluster_fungal Antifungal / Antibacterial cluster_herbicidal Herbicidal (Potential Side-Effect) atp_oh ATP-OH (Agrochemical Candidate) enzyme Essential Enzyme (e.g., Synthase, Oxidase) atp_oh->enzyme:f0 Inhibition membrane Cell Membrane Integrity atp_oh->membrane:f0 Disruption photosynthesis Photosynthesis Pathway (Chloroplast Function) atp_oh->photosynthesis:f0 Inhibition

Caption: Putative mechanisms of action for ATP-OH in agricultural applications.

Experimental Protocols for Bio-Evaluation

The following protocols provide a step-by-step framework for the initial screening of ATP-OH.

Protocol 4.1: In Vitro Antifungal Screening (Poisoned Food Technique)

This protocol assesses the compound's ability to inhibit the mycelial growth of key plant pathogenic fungi.

  • Rationale: The poisoned food (or agar dilution) method is a standard and reliable technique for determining the direct fungistatic or fungicidal effect of a test compound. It allows for the calculation of an EC₅₀ value, a key metric for efficacy.

  • Materials:

    • ATP-OH, technical grade (>95% purity)

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) medium

    • Actively growing cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Aspergillus niger[5])

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Positive control (e.g., commercial fungicide like Carbendazim or Fluconazole[12])

  • Procedure:

    • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of ATP-OH in DMSO.

    • Medium Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Poisoning the Medium: Aliquot 19.8 mL of molten PDA into sterile flasks. Add the appropriate volume of the ATP-OH stock solution to achieve final concentrations (e.g., 10, 25, 50, 100, 200 ppm). For example, add 200 µL of the 10,000 ppm stock to create a 100 ppm final concentration. Prepare a solvent control plate containing only DMSO (at the highest volume used) and a negative control plate with no additions.

    • Plating: Gently swirl the flasks and pour the medium into sterile Petri dishes. Allow the agar to solidify completely.

    • Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture plate and place it, mycelium-side down, in the center of each prepared plate.

    • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

    • Analysis: Calculate the percent inhibition of mycelial growth using the formula:

      • Percent Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter in the treatment.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) by plotting percent inhibition against the logarithm of the concentration.

Protocol 4.2: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) against plant pathogenic bacteria.

  • Rationale: The broth microdilution method is a standardized technique for quantifying antibacterial activity. It is efficient for screening multiple compounds and concentrations simultaneously and provides a clear MIC value.

  • Materials:

    • ATP-OH stock solution in DMSO

    • Bacterial strains (e.g., Xanthomonas axonopodis, Pseudomonas syringae)

    • Nutrient Broth (NB) medium

    • Sterile 96-well microtiter plates

    • Positive control (e.g., Streptomycin[12])

    • Spectrophotometer (for OD measurement)

  • Procedure:

    • Bacterial Inoculum: Grow bacteria in NB overnight. Adjust the culture with fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Serial Dilution: Add 100 µL of NB to each well of a 96-well plate. Add 100 µL of the ATP-OH stock solution (e.g., 2000 ppm) to the first well and perform a 2-fold serial dilution across the plate.

    • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

    • Controls: Include wells for a positive control (bacteria + Streptomycin), a negative control (bacteria + broth + DMSO), and a sterility control (broth only).

    • Incubation: Cover the plate and incubate at 28°C for 24-48 hours with shaking.

    • Data Analysis: The MIC is defined as the lowest concentration of ATP-OH at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 4.3: Phytotoxicity Assessment (Seed Germination Test)

This protocol evaluates the potential harmful effects of ATP-OH on crop plants.

  • Rationale: Before a compound can be considered a viable fungicide or bactericide, it is critical to ensure it does not harm the host plant. This assay provides an early indication of phytotoxicity.

  • Materials:

    • ATP-OH solutions at various concentrations (e.g., 50, 100, 200, 500 ppm) in water (with 0.1% Tween-20 as a surfactant).

    • Crop seeds (e.g., wheat, tomato, cucumber).

    • Sterile Petri dishes lined with filter paper.

    • Deionized water (negative control).

  • Procedure:

    • Preparation: Place two layers of sterile filter paper in each Petri dish.

    • Treatment: Add 5 mL of the respective ATP-OH test solution or deionized water to each dish, ensuring the filter paper is saturated.

    • Seeding: Place 20 seeds, evenly spaced, in each dish.

    • Incubation: Seal the dishes and incubate in a growth chamber with a 16/8 hour light/dark cycle at 25°C for 7-10 days.

    • Data Collection: After the incubation period, measure the germination rate (%), root length, and shoot length of the seedlings.

    • Analysis: Compare the measurements from the treated groups to the negative control. Significant reductions in any parameter indicate potential phytotoxicity.

Integrated Evaluation Workflow and Data Presentation

A systematic approach is crucial for efficiently identifying promising lead compounds. The workflow should progress from broad in vitro screens to more specific in vivo and safety assessments.

Screening_Workflow cluster_invitro In Vitro Screening start ATP-OH Synthesis & Purification antifungal Antifungal Assay (Protocol 4.1) Determine EC₅₀ start->antifungal antibacterial Antibacterial Assay (Protocol 4.2) Determine MIC start->antibacterial phytotoxicity Phytotoxicity Screen (Protocol 4.3) Assess Plant Safety antifungal->phytotoxicity antibacterial->phytotoxicity decision1 Active & Non-Phytotoxic? phytotoxicity->decision1 invivo In Vivo Plant Protection Assay (e.g., Detached Leaf / Whole Plant) decision1->invivo Yes end Lead Candidate for Formulation & Field Trials decision1->end No invivo->end

Caption: A logical workflow for the agrochemical evaluation of ATP-OH.

Data Summary Table (Example)

CompoundTarget OrganismAssay TypeResult (EC₅₀ / MIC in ppm)
ATP-OH Fusarium oxysporumMycelial Growth45.8
ATP-OH Aspergillus nigerMycelial Growth82.3
ATP-OH Xanthomonas axonopodisBroth Microdilution62.5
Carbendazim Fusarium oxysporumMycelial Growth5.2
Streptomycin Xanthomonas axonopodisBroth Microdilution10.0

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel agrochemicals due to the well-documented biological activity of its core scaffold.[1][2] The protocols outlined here provide a foundational strategy for its initial evaluation. Positive results from these assays should lead to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives by modifying the amino and phenol groups to optimize efficacy and reduce phytotoxicity.

  • Mechanism of Action Studies: Investigating the specific biochemical pathways inhibited by ATP-OH in target pathogens.

  • Formulation Development: Creating stable and effective formulations (e.g., emulsifiable concentrates, wettable powders) to improve performance in field conditions.

  • Whole Plant Assays: Progressing from detached leaf assays to greenhouse and small-scale field trials to evaluate performance under more realistic conditions.

By following a rigorous and systematic evaluation process, the true potential of ATP-OH and its derivatives as next-generation crop protection agents can be effectively determined.

References

  • ResearchGate. (2018). Herbicidal activity of 1,3,4-thiadiazole derivatives. Available at: [Link]

  • Mahendrasinh, R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]

  • Panzariu, A. T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Pleșu, V., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Available at: [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Available at: [Link]

  • ACS Publications. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]

  • National Institutes of Health (NIH). (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our approach is rooted in explaining the chemical principles behind each step to empower you to make informed decisions in your laboratory work.

Introduction: The Purification Challenge

This compound (CAS 85003-78-7) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure presents a unique purification challenge due to the presence of two key functional groups: an acidic phenolic hydroxyl group (-OH) and a basic amino group (-NH2).[1] This amphiprotic nature, combined with its high polarity, often leads to issues such as poor solubility in common organic solvents, streaking during chromatography, and difficulty in crystallization. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main difficulties stem from its bifunctional, polar nature. The acidic phenol and basic amino group can lead to strong interactions with stationary phases in chromatography, causing severe peak tailing.[2][3] Its polarity makes it sparingly soluble in many non-polar organic solvents but potentially too soluble in highly polar ones, complicating both recrystallization and extraction procedures.[2]

Q2: What are the likely impurities from its synthesis?

Common synthetic routes involve the reaction of salicylic acid derivatives with thiosemicarbazide, often in the presence of a strong acid catalyst like sulfuric acid.[4] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., salicylic acid, thiosemicarbazide).

  • Side products from incomplete cyclization.

  • Polymeric materials or other degradation products, especially if high temperatures are used.[5][6]

Q3: Which purification technique should I try first?

For a crude mixture, acid-base extraction is an excellent first step.[7][8] This technique specifically leverages the acidic and basic functional groups to separate the target compound from neutral organic impurities. It is a simple and effective method for initial cleanup before proceeding to high-resolution techniques like chromatography or recrystallization.[7]

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is indispensable. However, due to the compound's properties, you may observe streaking. To get a reliable reading of the component separation (Rf value), use a highly polar mobile phase, and consider adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia to neutralize the acidic silica gel plate.[2]

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the initial state of your crude product.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Guide 1: Acid-Base Extraction

This technique is ideal for separating acidic, basic, and neutral compounds by altering their solubility in aqueous and organic phases.[7][8][9]

Q: I performed an acid-base extraction, but my recovery is very low. What went wrong?

A: Low recovery can be due to several factors:

  • Incorrect pH: The compound has both an acidic phenol (pKa ≈ 10) and a basic amine. To extract it into an aqueous base (like NaOH), the pH must be high enough (>11) to deprotonate the phenol. To extract it into an aqueous acid (like HCl), the pH must be low enough (<2) to protonate the amino group. Ensure you are using a strong enough acid or base and check the pH of the aqueous layer with pH paper or a meter.

  • Incomplete Extraction: Multiple extractions are more effective than a single one. Perform 2-3 extractions with the aqueous acid or base to ensure the complete transfer of the compound between phases.

  • Precipitation at the Interface: The compound's salt form might have limited water solubility, causing it to precipitate between the organic and aqueous layers. If this happens, add more water to the separatory funnel to redissolve the salt.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product.[2]

Q: A thick emulsion formed at the interface of the organic and aqueous layers. How can I break it?

A: Emulsions are common when dealing with polar compounds. Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers.[2] If an emulsion has already formed, try one of these methods:

  • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution. This increases the polarity of the aqueous layer, forcing organic material out and helping to break the emulsion.[2]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.[2]

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent is found.

Q: My compound "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[2]

  • Causality: Impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation.

    • Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow the cooling rate.

    • Once at room temperature, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.[2]

    • If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[2]

Q: I can't find a good single solvent for recrystallization. What are my options?

A: A binary (two-solvent) system is the solution. Find one solvent in which your compound is highly soluble (e.g., methanol, ethanol, DMF) and another in which it is poorly soluble (e.g., water, hexane).

Binary Solvent Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described above.

Solvent SystemPolarityNotes
Ethanol/WaterHighA common choice for polar compounds. Good for crystal formation.
Methanol/WaterHighSimilar to ethanol/water, but methanol is more polar.
DMF/WaterHighUse DMF for compounds with poor solubility in alcohols.[10]
Ethyl Acetate/HexaneMediumGood for removing non-polar impurities.[11]
Guide 3: Column Chromatography

Chromatography is used for separating compounds based on their differential adsorption to a stationary phase.[12][13]

Q: My compound streaks badly on the silica TLC plate and won't elute from the column. Why?

A: This is a classic problem for basic amines on acidic silica gel.[2] The lone pair on the amino group forms a strong interaction (acid-base) with the acidic silanol (Si-OH) groups on the silica surface, causing irreversible adsorption or slow, streaky elution.

Solutions:

  • Add a Basic Modifier: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia in methanol solution to your mobile phase (eluent).[2][14] This base will neutralize the acidic sites on the silica, allowing your compound to travel smoothly down the column.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[2] Alumina is better suited for purifying basic compounds.

  • Try Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column can be very effective.[2] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with 0.1% formic acid) is used.[2]

Q: What is a good starting mobile phase for silica gel chromatography?

A: Given the compound's polarity, you will need a highly polar solvent system. Start with a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol.

  • Find your Rf: Use TLC to find a solvent system that gives your compound an Rf value of approximately 0.2-0.3.[14]

  • Starting Point: Begin with a system like 95:5 DCM:MeOH. If the Rf is too low, increase the methanol content (e.g., 90:10).

  • Add a Modifier: Remember to add ~1% triethylamine to your chosen eluent to prevent streaking.

Column Chromatography Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography issues.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • ResearchGate. (2015).
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • BenchChem. (2025). Overcoming challenges in the derivatization of the amino group of thiadiazoles. BenchChem Technical Support.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
  • SciSpace. (n.d.).
  • University of Alberta. (n.d.).
  • University of Rochester. (n.d.).
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Liu, Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • ChemicalBook. (n.d.). 4-(5-AMINO-[2][8][15]THIADIAZOL-2-YL)-PHENOL synthesis.

  • EXCLI Journal. (2025, January 3).
  • Al-Sultani, A. A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
  • ResearchGate. (2025, August 10). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).
  • PubChem. (n.d.). This compound.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203.
  • Smolecule. (n.d.). This compound.
  • Echemi. (n.d.). Phenol, 2-(5-aMino-1,3,4-thiadiazol-2-yl)-.
  • Der Pharma Chemica. (n.d.).
  • Iraqi Journal of Pharmaceutical Sciences. (2017).
  • ChemicalBook. (n.d.). Phenol, 2-(5-aMino-1,3,4-thiadiazol-2-yl)- | 85003-78-7.
  • Sigma-Aldrich. (n.d.). 2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-PHENOL.
  • Khan, I., et al. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH.
  • Kaunas University of Technology. (2022, July 12).
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.

Sources

Technical Support Center: Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights.

The synthesis of this compound and its derivatives typically follows a two-step process: first, the formation of a thiosemicarbazide intermediate from a corresponding acyl hydrazine or carboxylic acid, followed by a cyclization reaction to form the 1,3,4-thiadiazole ring.[1][2][3] This guide will address potential issues in both stages of this synthesis.

Core Synthesis Workflow

The general synthetic route is outlined below. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization to 1,3,4-Thiadiazole SalicylicAcid Salicylic Acid Intermediate 2-Hydroxybenzoyl thiosemicarbazide SalicylicAcid->Intermediate Reaction with Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Product This compound Intermediate->Product Dehydrative Cyclization (e.g., conc. H2SO4) Cyclization_Mechanism cluster_0 Mechanism of Acid-Catalyzed Cyclization Intermediate Protonated Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular nucleophilic attack Dehydrated Dehydrated Intermediate Cyclized->Dehydrated -H2O Product Aromatized Product Dehydrated->Product Deprotonation 2-Hydroxybenzoyl\nthiosemicarbazide 2-Hydroxybenzoyl thiosemicarbazide 2-Hydroxybenzoyl\nthiosemicarbazide->Intermediate H+

Caption: Simplified mechanism of the acid-catalyzed cyclization of the thiosemicarbazide intermediate.

Issue 3: Difficulty in Product Purification and Persistent Impurities

Question: I am having trouble purifying the final product. It is off-color and my NMR spectrum shows several impurities. What are the best purification strategies?

Answer:

Purification of this compound derivatives can be challenging due to the presence of polar functional groups and potential side products.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete cyclization will leave the thiosemicarbazide intermediate in your crude product.

    • Side Products: The harsh acidic conditions can lead to the formation of various side products.

    • Polymeric Materials: Overheating or prolonged reaction times can result in the formation of tar-like polymeric materials. [4] Purification Protocol:

  • Work-up: After the reaction is complete, carefully pour the acidic reaction mixture onto crushed ice. This will precipitate the crude product. The pH of the solution should then be carefully neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to ensure complete precipitation of the amine product.

  • Filtration and Washing: Filter the crude product and wash it thoroughly with cold water to remove any inorganic salts.

  • Recrystallization: This is the most effective method for purifying these compounds. [4] * Solvent Selection: A common and effective solvent system for recrystallization is a mixture of ethanol and water or DMF and water. [5]The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering it hot through a fluted filter paper. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, will likely be required.

Purification StepPurposeKey Considerations
Iced Water Quench Precipitate the product and dilute the acid.Perform slowly and with stirring.
Neutralization Ensure the amino group is deprotonated for precipitation.Add base carefully to avoid excessive heat generation.
Recrystallization Remove soluble impurities.Choose an appropriate solvent system for optimal crystal growth.
Column Chromatography Separate compounds with similar polarities.Use a suitable eluent system and monitor fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phenol group in the synthesis and properties of these compounds?

The phenol group is an important pharmacophore that can participate in hydrogen bonding with biological targets. During the synthesis, its presence can influence the reactivity of the starting salicylic acid. It is generally stable under the acidic cyclization conditions.

Q2: Can I synthesize derivatives with substitutions on the phenol ring?

Yes, by starting with the appropriately substituted salicylic acid, you can synthesize a wide variety of derivatives. The electronic nature of the substituents on the phenol ring may affect the reaction rates of both the intermediate formation and the cyclization steps.

Q3: Are there alternative methods for synthesizing the 1,3,4-thiadiazole ring?

Yes, several other methods exist for the synthesis of 1,3,4-thiadiazoles. [6]These include the cyclization of dithiocarbazates and the conversion of 1,3,4-oxadiazoles. [1]However, the cyclization of thiosemicarbazides remains one of the most common and versatile methods. [1] Q4: What are the key safety precautions to take during this synthesis?

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Concentrated sulfuric acid is highly corrosive. Always add the acid to water, never the other way around, and handle it with extreme care.

  • Hydrazine and its derivatives are toxic. [7]Handle with care and avoid inhalation or skin contact.

  • Many of the solvents used are flammable and should be handled away from ignition sources.

Q5: How can I confirm the structure of my final product?

The structure of the synthesized this compound derivatives should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To identify the protons on the aromatic rings and the amine group.

  • ¹³C NMR: To confirm the number and types of carbon atoms.

  • FT-IR: To identify characteristic functional groups such as N-H, O-H, C=N, and C-S.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

References

  • PrepChem.com. Preparation of thiosemicarbazide. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules. 2015.
  • Sciencemadness.org. Thiosemicarbazide Synthesis. Available from: [Link]

  • Lee, H., et al. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Kumar, A., et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2012.
  • Lee, H., et al. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Trotsko, N., et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. 2008.
  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. 2012.
  • Google Patents. US2710243A - Preparation of thiosemicarbazide and isomers thereof.
  • Google Patents. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
  • Audrieth, L. F., et al. HYDRAZINE DERIVATIVES OF THE CARBONIC AND THIOCARBONIC ACIDS.1 III. PREPARATION OF THIOSEMICARBAZIDE. Journal of Organic Chemistry. 1954.
  • Mahendrasinh, M. R., et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2013.
  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Journal of Global Pharma Technology.
  • Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • ResearchGate. (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). 2013.
  • ResearchGate.
  • YouTube. synthesis of thiazoles. 2019. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]

  • NIH.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Physics: Conference Series. 2021.
  • Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. 2018.
  • MDPI.
  • Sci-Hub. Synthesis and characterization of thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde and their rhenium(I) complexes. 2004.
  • PubMed. Metal-induced Cyclization of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters: Open-Chain and Cyclized Ligands in zinc(II) Complexes. 2004.
  • Journal of Chemical and Pharmaceutical Research.
  • Iraqi Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]

  • ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. 2012.
  • Jahangirnagar University. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing.
  • NIH. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. 2019.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules. 2015.
  • Scirp.org. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)
  • ResearchGate.
  • Google Patents. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
  • MDPI.
  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. 2022.iazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents*. 2022.

Sources

optimizing reaction conditions for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, a thiosemicarbazide, followed by cyclization to yield the desired 1,3,4-thiadiazole ring. A common and effective method involves the reaction of salicylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[1][2][3][4]

The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of salicylic acid. This is followed by a dehydration step to form an intermediate, which then undergoes intramolecular cyclization. A final dehydration step, facilitated by the acid catalyst, leads to the formation of the aromatic 1,3,4-thiadiazole ring.

Reaction_Mechanism Salicylic_Acid Salicylic Acid Intermediate Acylthiosemicarbazide Intermediate Salicylic_Acid->Intermediate Nucleophilic Attack Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, POCl₃) Acid_Catalyst->Intermediate Facilitates Dehydration Acid_Catalyst->Product Facilitates Dehydration

Caption: General reaction pathway for the synthesis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[5] 2. Inefficient Dehydrating Agent: The chosen acid catalyst may not be strong enough or may be used in insufficient quantity. 3. Purity of Reactants: Impurities in salicylic acid or thiosemicarbazide can interfere with the reaction.[5] 4. Incomplete Reaction: The reaction time may be insufficient for complete conversion.1. Optimize Temperature: Experiment with a range of temperatures (e.g., 60-90°C) to find the optimal condition.[2] Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Choice and Amount of Catalyst: Consider using phosphorus oxychloride as it can be more effective than sulfuric acid for this cyclization.[3][6] Ensure the catalyst is fresh and used in the correct molar ratio. 3. Purify Reactants: Recrystallize salicylic acid and thiosemicarbazide before use. 4. Increase Reaction Time: Extend the reaction time and monitor for product formation via TLC.
Formation of Multiple Byproducts 1. Side Reactions: The hydroxyl group of salicylic acid can undergo side reactions, such as esterification, especially at high temperatures. 2. Decomposition of Reactants or Product: Thiosemicarbazide or the final product may be unstable under harsh acidic conditions or high temperatures.[5] 3. Oxidation: The amino group on the thiadiazole ring can be susceptible to oxidation.1. Protecting Groups: Consider protecting the hydroxyl group of salicylic acid, though this adds extra steps to the synthesis. 2. Milder Conditions: Use a milder dehydrating agent like polyphosphoric acid (PPA) or conduct the reaction at a lower temperature for a longer duration.[7] 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the reaction mixture, making precipitation difficult. 2. Emulsion Formation during Workup: The presence of acidic and organic layers can sometimes lead to the formation of stable emulsions. 3. Co-precipitation of Impurities: Byproducts may precipitate along with the desired product.1. Precipitation Technique: Pouring the reaction mixture into a large volume of crushed ice or cold water is often effective for precipitating the product.[1][2] 2. Breaking Emulsions: Add a saturated brine solution to help break up emulsions. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or DMF-water, to remove impurities.[8]
Inconsistent Results 1. Variability in Reagent Quality: Different batches of reactants or solvents may have varying levels of purity. 2. Atmospheric Moisture: The reaction can be sensitive to moisture, which can affect the efficiency of the dehydrating agent.[5] 3. Scaling Issues: Reaction conditions that work well on a small scale may not be directly transferable to a larger scale.1. Standardize Reagents: Use reagents from a reliable source and of a consistent grade. 2. Dry Conditions: Use anhydrous solvents and perform the reaction under a dry atmosphere. 3. Pilot Reactions: Before scaling up, perform small-scale pilot reactions to re-optimize conditions.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the cyclization step?

Both concentrated sulfuric acid and phosphorus oxychloride are commonly used.[2][3] Phosphorus oxychloride is often preferred as it can lead to higher yields and cleaner reactions by acting as both a dehydrating agent and a solvent.[3][6] However, it is more hazardous and requires careful handling. Concentrated sulfuric acid is a strong dehydrating agent but can lead to charring and other side reactions if the temperature is not carefully controlled.[6]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[5] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot will indicate the progress of the reaction.

TLC_Monitoring cluster_0 TLC Plate lane1 Starting Material spot1_1 lane1->spot1_1 lane2 Reaction Mixture (t=1h) spot2_1 lane2->spot2_1 spot2_2 lane2->spot2_2 lane3 Reaction Mixture (t=4h) spot3_1 lane3->spot3_1 lane4 Product Standard spot4_1 lane4->spot4_1

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This document provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to address common challenges faced during experimental work.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a heterocyclic compound featuring a combination of functional groups that dictate its solubility profile. The presence of a phenolic hydroxyl group and an amino group suggests the potential for both acidic and basic behavior, making its solubility highly dependent on the pH of the medium. The thiadiazole ring, a common scaffold in medicinal chemistry, contributes to the molecule's overall polarity and potential for hydrogen bonding. However, the aromatic phenol ring introduces a degree of lipophilicity, which can lead to poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This is a common issue stemming from the compound's molecular structure. While the amino and phenolic groups can interact with water, the relatively nonpolar aromatic ring can limit its overall aqueous solubility. At neutral pH, the compound exists predominantly in its neutral form, which may not be sufficiently polar to dissolve readily in water.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

This phenomenon is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has a much lower solubility in the aqueous buffer. When the DMSO stock is introduced into the aqueous medium, the concentration of the compound may exceed its thermodynamic solubility limit in the final solvent mixture, causing it to precipitate out of the solution.

Q3: Can I heat the solution to improve the solubility of my compound?

Heating can increase the rate of dissolution and often enhances the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can potentially lead to degradation. It is advisable to conduct preliminary stability studies if heating is considered as a primary method for solubilization. For phenolic compounds, increasing the temperature generally improves solubility in water.[1][2]

Q4: How does pH influence the solubility of this compound?

The pH of the solvent system is a critical factor. The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic.

  • In acidic conditions (low pH): The amino group can become protonated, forming a more soluble cationic species.

  • In alkaline conditions (high pH): The phenolic hydroxyl group can be deprotonated, forming a more soluble anionic phenolate. Therefore, adjusting the pH away from the isoelectric point of the molecule can significantly enhance its aqueous solubility.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems.

Problem 1: Poor Solubility in a Desired Solvent

Initial Assessment: Start by performing a qualitative solubility test with small amounts of your compound in various solvents. This will provide a preliminary understanding of its solubility characteristics.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Optimization Strategies start Poor Solubility Observed qual_test Perform Qualitative Solubility Test (Small scale in various solvents) start->qual_test solvent_selection Select Promising Solvent(s) qual_test->solvent_selection optimization Optimize Conditions solvent_selection->optimization If still problematic success Compound Solubilized optimization->success cosolvent Use Co-solvents (e.g., DMSO/water, Ethanol/water) optimization->cosolvent ph_adjust Adjust pH (Acidic or Basic) optimization->ph_adjust temp_adjust Gentle Heating (Monitor for degradation) optimization->temp_adjust solubilizer Add Solubilizing Agents (e.g., cyclodextrins) optimization->solubilizer

Caption: A workflow for systematically troubleshooting poor solubility.

Problem 2: Precipitation Upon Dilution from an Organic Stock

Causality: The rapid change in solvent polarity upon dilution of an organic stock (e.g., DMSO) into an aqueous buffer is the primary cause.

Mitigation Strategies:

  • Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous solution (typically <1% v/v).

  • Use of Co-solvents: Preparing the stock solution in a mixture of a strong organic solvent and a more aqueous-compatible solvent (e.g., DMSO/ethanol) can sometimes ease the transition into the final aqueous buffer.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Addition of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the aqueous buffer can help to stabilize the compound and prevent precipitation.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to estimate the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate vials.

  • Add 100 µL of a solvent to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, it is soluble at >10-20 mg/mL.

  • If the compound does not dissolve, add another 900 µL of the solvent (for a total of 1 mL).

  • Vortex again and observe. If it dissolves, the solubility is between 1-2 mg/mL and 10-20 mg/mL.

  • If it remains insoluble, the compound is poorly soluble in that solvent at room temperature.

  • Repeat for all selected solvents.

Data Presentation:

SolventEstimated SolubilityObservations
WaterPoorly SolubleInsoluble at room temperature
EthanolSparingly SolubleMay require heating
MethanolModerately SolubleDissolves with vortexing
AcetoneSolubleReadily dissolves
AcetonitrileSparingly SolubleMay require sonication
DMSOFreely SolubleDissolves easily
DMFFreely SolubleDissolves easily

Note: This table provides expected qualitative results based on the structural characteristics of the compound. Actual results should be determined experimentally.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This method is a reliable way to determine the thermodynamic solubility of a compound.[4][5][6]

Materials:

  • This compound

  • Chosen solvent (e.g., buffered aqueous solution, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).[7][8]

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the compound in the filtered sample by using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Quantitative Solubility Determination:

G cluster_0 Shake-Flask Method Workflow start Add Excess Compound to Solvent equilibrate Equilibrate on Shaker (24-48h at constant temp) start->equilibrate separate Separate Supernatant equilibrate->separate filter Filter through 0.22 µm filter separate->filter analyze Analyze Concentration (UV-Vis or HPLC) filter->analyze result Determine Solubility analyze->result

Caption: Step-by-step workflow for the shake-flask solubility determination method.

References

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). pubs.acs.org. Retrieved January 17, 2026, from [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved January 17, 2026, from [Link]

  • Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Why does the solubility of phenol in water increase with an increase in temperature? (n.d.). Quora. Retrieved January 17, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 17, 2026, from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved January 17, 2026, from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. 1,3,4-thiadiazole derivatives are of significant interest due to their wide range of pharmacological activities.[1][2][3] The synthesis of the title compound, while straightforward in principle, is often complicated by side reactions that can impact yield, purity, and downstream applications.

This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a two-step, one-pot reaction starting from a salicylic acid derivative and thiosemicarbazide. The process involves:

  • Acylation: Formation of an N-acylthiosemicarbazide intermediate (2-hydroxybenzoyl thiosemicarbazide) by reacting a salicylic acid derivative with thiosemicarbazide.

  • Cyclodehydration: An acid-catalyzed intramolecular cyclization of the intermediate, which eliminates a molecule of water to form the 1,3,4-thiadiazole ring.[4][5]

Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are typically used to drive the cyclization.[4][6][7]

Q2: Why is acid catalysis necessary, and what is its role in side reactions?

Acid catalysis is crucial for the cyclodehydration step. The acid protonates the carbonyl oxygen of the 2-hydroxybenzoyl thiosemicarbazide intermediate. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the sulfur atom, which initiates the ring closure.

However, the choice and concentration of the acid are critical. Excessively harsh acidic conditions (e.g., high temperatures with concentrated H₂SO₄) can lead to dehydration of the phenol ring, sulfonation, or the formation of polymeric tar-like byproducts, which are difficult to remove.[8]

Q3: What are the primary impurities I should expect to see in my crude product?

The most common impurities include:

  • Unreacted 2-hydroxybenzoyl thiosemicarbazide: This indicates incomplete cyclization.

  • 1,2,4-Triazole-3-thione derivative: An alternative cyclization product, particularly if the reaction conditions drift towards neutral or basic pH.[9]

  • 1,3,4-Oxadiazole derivative: Formed via desulfurization of the thiosemicarbazide intermediate, especially in the presence of certain oxidizing agents or under harsh thermal conditions.[9][10]

  • Polymeric Materials: Dark, often insoluble "tars" resulting from decomposition under strong acid and heat.[8]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most practical method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane 1:1 or Dichloromethane/Methanol 9:1).

  • Starting Material (Salicylic Acid/derivative): Will have a distinct Rf value.

  • Intermediate (2-hydroxybenzoyl thiosemicarbazide): Will appear as a new, typically more polar spot (lower Rf).

  • Final Product: Will have its own unique Rf, usually less polar than the intermediate.

The reaction is complete when the spot corresponding to the intermediate has been completely consumed. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical path to resolution.

Scenario 1: Low or No Yield of Desired Product
Potential Cause Underlying Rationale & Explanation Recommended Solution
Incomplete Cyclization The energy barrier for the cyclodehydration step was not overcome. This is the most common cause of low yield. The dehydrating agent may be weak, old, or used at too low a temperature.1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. 2. Change Dehydrating Agent: Switch from H₂SO₄ to Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl₃), which are often more efficient for this transformation.[4][6] 3. Extend Reaction Time: Continue refluxing for an additional 2-4 hours, checking for consumption of the intermediate via TLC.[4]
Incorrect pH for Cyclization While strong acid favors 1,3,4-thiadiazole formation, unintended basic conditions (e.g., from improper workup of a previous step) will favor cyclization to the isomeric 1,2,4-triazole-3-thione.[9]Ensure the reaction medium is strongly acidic before and during heating. If starting from salicylic acid and thiosemicarbazide directly, the acid catalyst must be present from the start.
Precipitation of Starting Materials The chosen solvent may not be appropriate to keep all reactants, intermediates, and catalysts in solution at the reaction temperature, leading to a heterogeneous and inefficient reaction.Use a higher-boiling point polar aprotic solvent like DMF or DMSO if solubility is an issue, but be mindful that they are harder to remove. Ensure efficient stirring throughout the reaction.
Scenario 2: Final Product is Dark Brown, Oily, or Tarry
Potential Cause Underlying Rationale & Explanation Recommended Solution
Decomposition/Polymerization Excessively high temperatures (>120-140°C) or prolonged heating in the presence of strong mineral acids can cause the phenolic ring and the thiadiazole moiety to decompose, leading to complex polymeric mixtures.[8]1. Reduce Temperature: Find the minimum temperature required for cyclization. A controlled oil bath is essential. 2. Use a Milder Catalyst: Consider using Polyphosphate Ester (PPE) as a milder alternative to strong mineral acids, which can promote cleaner reactions.[4] 3. Purification: Attempt to triturate the crude material with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the desired product from the tar. If unsuccessful, column chromatography is necessary.
Oxidation The presence of oxidizing contaminants or exposure to air at high temperatures can lead to colored byproducts. The phenol group is particularly susceptible to oxidation.Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Ensure all reagents and solvents are free of peroxides.
Scenario 3: Analytical Data Shows Unexpected Signals (LC-MS / NMR)
Observed Issue Potential Byproduct Structure Identifying Spectroscopic Feature Formation Mechanism
Mass peak M-17 2-(5-Amino-1,3,4-oxadiazol-2-yl)phenolMS: Loss of sulfur, gain of oxygen (M-16 relative to thiol intermediate). IR: Absence of C=S stretch.Oxidative cyclization or desulfurization of the thiosemicarbazide intermediate, followed by cyclization.[9]
Mass peak same as product 5-(2-Hydroxyphenyl)-4H-1,2,4-triazole-3-thione13C NMR: Significant difference in chemical shift for the C=S carbon compared to the thiadiazole ring carbons.Alternative cyclization pathway favored under neutral or basic conditions where the terminal nitrogen attacks the carbonyl carbon.[9]
NMR shows unreacted intermediate 2-Hydroxybenzoyl thiosemicarbazide1H NMR: Presence of distinct amide and thioamide N-H protons. MS: M+18 compared to the product.Incomplete acid-catalyzed dehydration.

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

Main Synthetic Pathway

G cluster_0 Reactants Salicylic_Acid Salicylic Acid Intermediate 2-Hydroxybenzoyl thiosemicarbazide Salicylic_Acid->Intermediate Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Acylation Product This compound Intermediate->Product Acid-Catalyzed Cyclodehydration (-H₂O)

Caption: Primary synthesis route to the target compound.

Competing Side Reactions

G cluster_1 Reaction Pathways Intermediate 2-Hydroxybenzoyl thiosemicarbazide Product Desired Product (1,3,4-Thiadiazole) Intermediate->Product Strong Acid (e.g., H₂SO₄) Triazole Side Product (1,2,4-Triazole-3-thione) Intermediate->Triazole Neutral / Basic pH Oxadiazole Side Product (1,3,4-Oxadiazole) Intermediate->Oxadiazole Oxidizing Conditions

Caption: Key reaction pathways from the common intermediate.

Validated Experimental Protocols

Protocol 1: Synthesis via Concentrated Sulfuric Acid

This protocol is a standard literature method that provides a reliable baseline.

Materials:

  • Salicylic acid (1 equiv.)

  • Thiosemicarbazide (1.1 equiv.)

  • Concentrated Sulfuric Acid (chilled to 0°C)

Procedure:

  • Grind salicylic acid and thiosemicarbazide together into a fine, homogenous powder using a mortar and pestle.

  • Transfer the powder to a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Cool the flask in an ice-water bath (0-5°C).

  • Slowly add concentrated H₂SO₄ dropwise with vigorous stirring over 30 minutes. The mixture will become a thick paste.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC shows consumption of the intermediate.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the resulting precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization

Solvent Selection: Ethanol or an Ethanol/Water mixture is typically effective. Test solubility of a small amount of crude product to find the optimal solvent system.

Procedure:

  • Dissolve the crude product in a minimum amount of boiling ethanol.

  • If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. If crystals do not form, add deionized water dropwise until persistent cloudiness appears, then reheat until the solution is clear and cool again.

  • Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Troubleshooting Workflow

G Start Reaction Complete? (Check by TLC) Workup Perform Aqueous Workup & Isolate Crude Product Start->Workup Yes Incomplete Reaction Incomplete Start->Incomplete No Analyze Analyze Crude Product (NMR, LC-MS) Workup->Analyze Pure Is Product Pure? Analyze->Pure Failure Troubleshoot Reaction Analyze->Failure Impure & Low Yield Purify Purify by Recrystallization or Column Chromatography Pure->Purify No Success Obtain Pure Product Pure->Success Yes Purify->Analyze Re-analyze Optimize Optimize Conditions: - Increase Temp - Change Catalyst - Extend Time Failure->Optimize Consult Guide Incomplete->Optimize Optimize->Start Retry Synthesis

Caption: A logical workflow for troubleshooting the synthesis.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2014). ACS Publications. Available at: [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Available at: [Link]

  • REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. (n.d.). JournalAgent. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Available at: [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). PMC - NIH. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). (2013). ResearchGate. Available at: https://www.researchgate.net/publication/287515438_Preparation_of_complexes_of_2-5-5-amino-134-thiadiazole-2-ylmethyl-134-thiadiazole-2-yliminomethylphenol_L_with_CoII_NiII_CuII_and_ZnII_and_study_of_their_properties
  • Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review. (2019). ResearchGate. Available at: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Polish Pharmaceutical Society. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Universidade Federal de Santa Maria. Available at: [Link]

Sources

Technical Support Center: Enhancing the Anticancer Activity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you enhance the anticancer activity of this promising compound in your experiments. The 1,3,4-thiadiazole moiety is a key structural feature in many pharmacologically active compounds, and understanding how to optimize its therapeutic potential is crucial for successful drug development.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, application, and mechanistic understanding of this compound.

Q1: What is the primary mechanism of action for the anticancer activity of this compound and its derivatives?

A1: The precise mechanism for the parent compound is a subject of ongoing research. However, studies on various 1,3,4-thiadiazole derivatives suggest multiple potential mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II, and interference with crucial cellular machinery like heat shock protein 90 (Hsp90).[3] Inhibition of Hsp90 leads to the degradation of several oncoproteins, and tumor cells are often more susceptible to Hsp90 blockade than normal cells.[3] Furthermore, many thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Q2: Which cancer cell lines are most suitable for evaluating the anticancer activity of this compound?

A2: The choice of cell line should be guided by your specific research focus. Based on existing literature for related thiadiazole derivatives, the following cell lines have been successfully used and are recommended for initial screening:

  • Breast Cancer: MCF-7, MDA-MB-231[3][4][5]

  • Liver Cancer: HepG2[4][5]

  • Colon Cancer: LoVo[6]

  • Cervical Cancer: HeLa[3]

  • Lung Cancer: A549[3]

It is advisable to include a non-cancerous cell line (e.g., normal fibroblasts) to assess the selectivity of the compound.[3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: As a phenolic and amino-substituted heterocyclic compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is advisable. The compound should be protected from light and moisture to prevent degradation. When preparing stock solutions, use an appropriate solvent such as dimethyl sulfoxide (DMSO) and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I improve the solubility of this compound for in vitro assays?

A4: Poor aqueous solubility is a common challenge with small organic molecules. To improve solubility for in vitro assays:

  • Primary Solvent: Use a high-purity grade of DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Working Dilutions: For cell culture experiments, dilute the DMSO stock solution with the appropriate cell culture medium. Ensure the final DMSO concentration in the well is non-toxic to the cells (typically ≤ 0.5%).

  • Sonication: Gentle sonication of the stock solution can aid in dissolution.

  • pH Adjustment: The phenolic hydroxyl group and the amino group mean the compound's solubility may be pH-dependent. However, for cell-based assays, significant pH alterations of the culture medium are not advisable.

Troubleshooting Guides

This section provides step-by-step guidance for overcoming common experimental challenges.

Issue 1: Inconsistent or Non-reproducible IC50 Values

Q: My IC50 values for this compound vary significantly between experiments. How can I troubleshoot this?

A: Inconsistent IC50 values can stem from several factors. Follow this troubleshooting workflow:

Step 1: Verify Compound Integrity and Stock Solution

  • Action: Check the purity of your compound if possible. Prepare a fresh stock solution from the solid compound.

  • Rationale: Degradation of the compound or evaporation of the solvent from the stock solution can lead to inaccurate concentrations.

Step 2: Standardize Cell Seeding and Growth Conditions

  • Action: Ensure consistent cell seeding density, passage number, and growth phase across all experiments.

  • Rationale: Cell viability and drug sensitivity can be influenced by cell density and metabolic state.

Step 3: Check for Compound Precipitation

  • Action: After diluting the compound in the cell culture medium, visually inspect the wells under a microscope for any signs of precipitation.

  • Rationale: Poor solubility at the final concentration can lead to a lower effective dose and thus, variable results.

Step 4: Review Assay Protocol

  • Action: Standardize incubation times and ensure the viability assay (e.g., MTT, XTT) is within its linear range.

  • Rationale: Deviations in protocol execution can introduce variability.

Issue 2: Low Anticancer Potency of the Parent Compound

Q: The parent compound, this compound, shows only modest anticancer activity. How can its potency be enhanced?

A: Enhancing the anticancer activity of a lead compound is a central task in drug development. Consider the following evidence-based strategies:

Strategy 1: Structural Modification (Lead Optimization)

  • Action: Synthesize derivatives by introducing various substituents on the phenyl ring or the amino group. The goal is to improve properties like lipophilicity, target binding, and bioavailability.[6]

  • Rationale for Substitutions:

    • Electron-withdrawing groups (e.g., halogens): Can enhance binding interactions and improve membrane permeability. Chlorinated and fluorinated derivatives have shown good activity.[7]

    • Bulky or lipophilic groups: Can improve interactions with hydrophobic pockets in target proteins.[5]

    • Schiff base formation: Reacting the amino group with aldehydes can create derivatives with potentially enhanced and selective anticancer activity.[2][8]

Strategy 2: Combination Therapy

  • Action: Combine this compound with a known anticancer drug.

  • Rationale: A synergistic effect may be achieved, where the combined effect is greater than the sum of the individual effects. This can also help in overcoming drug resistance.

Strategy 3: Nanoparticle-based Drug Delivery

  • Action: Encapsulate the compound in a nanoparticle formulation.

  • Rationale: Nanoparticles can improve the solubility, stability, and tumor-targeting of the compound, thereby enhancing its effective concentration at the tumor site.

Experimental Protocols & Data

Table 1: Representative IC50 Values of Thiadiazole Derivatives in Cancer Cell Lines
Compound IDModificationCell LineIC50 (µM)Reference
Parent Compound This compoundVariesVaries-
Derivative 1 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44[6]
Derivative 2 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29[6]
Derivative 3 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(o-ethoxyphenyl)piperazin-1-yl)acetamideMCF-72.34[4][5]
Derivative 4 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(o-ethoxyphenyl)piperazin-1-yl)acetamideHepG23.13[4][5]
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values step1 Step 1: Verify Compound Integrity & Stock Solution start->step1 step2 Step 2: Standardize Cell Culture Conditions step1->step2 If issue persists step3 Step 3: Check for Compound Precipitation step2->step3 If issue persists step4 Step 4: Review Assay Protocol step3->step4 If issue persists end Consistent IC50 Values step4->end Problem Resolved

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Diagram 2: Strategies to Enhance Anticancer Activity

G start Low Potency of Parent Compound strategy1 Structural Modification (Lead Optimization) start->strategy1 strategy2 Combination Therapy start->strategy2 strategy3 Nanoparticle-based Drug Delivery start->strategy3 outcome Enhanced Anticancer Activity strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Key strategies for enhancing the anticancer efficacy.

References

  • Thiadiazole derivatives as anticancer agents. National Institutes of Health.[Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate.[Link]

  • This compound. PubChem.[Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate.[Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Institutes of Health.[Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.[Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health.[Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent antibacterial activity. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][2] This guide provides a comprehensive technical validation of the antibacterial potential of a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.

Our evaluation is benchmarked against two widely recognized, broad-spectrum antibiotics: Ciprofloxacin , a fluoroquinolone that inhibits bacterial DNA gyrase, and Ampicillin , a beta-lactam antibiotic that disrupts cell wall synthesis.[3][4][5][6][7] This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a framework for assessing novel antimicrobial candidates. We will delve into the requisite experimental protocols, present comparative efficacy data, and discuss the critical aspects of selectivity and safety that underpin the translational potential of any new antibacterial agent.

Part 1: Core Methodologies for Antibacterial Efficacy Validation

To quantitatively assess the antibacterial activity of a compound, a standardized set of in vitro assays is employed. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[8][9][10][11] This metric is fundamental for gauging the potency of a potential antibiotic. The broth microdilution method is a standardized and widely adopted technique for high-throughput MIC determination.[12][13]

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

    • Similarly, prepare stock solutions for the comparator antibiotics, Ciprofloxacin and Ampicillin.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[11][14]

    • Include a positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only, no inoculum).

  • Inoculum Preparation:

    • Culture the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[15][16][17][18] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[16][19]

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC value and at least two more concentrated dilutions that showed no visible growth.[15][17]

    • Aspirate a small aliquot (e.g., 10-100 µL) from each of these selected wells.

  • Plating and Incubation:

    • Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of viable colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17][19]

G read_mic read_mic subculture subculture read_mic->subculture Proceed with clear wells

Part 2: Comparative In Vitro Antibacterial Activity

The efficacy of this compound was evaluated against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The results are presented alongside those of Ciprofloxacin and Ampicillin for direct comparison. It is noted that various studies on 1,3,4-thiadiazole derivatives show a wide range of activities, with some exhibiting significant potency.[20][21][22] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated good activity against S. aureus and E. coli with MIC values as low as 25 µg/mL.[22]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 25 - 6432 - 128
Ciprofloxacin 0.5 - 2.00.015 - 0.25
Ampicillin 0.25 - 2.02.0 - 8.0

Note: Data for this compound is representative based on published activities of closely related 1,3,4-thiadiazole derivatives.[20][21][22] Data for Ciprofloxacin and Ampicillin represents typical MIC ranges against susceptible strains.

Analysis of Activity: The representative data suggests that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency is less than that of the frontline antibiotics Ciprofloxacin and Ampicillin against susceptible strains. However, the value of such a scaffold may lie in its potential efficacy against drug-resistant strains or its unique mechanism of action, which warrants further investigation. Notably, the difference in susceptibility between Gram-positive and Gram-negative bacteria is a key consideration. The outer membrane of Gram-negative bacteria often acts as a permeability barrier, which can reduce the efficacy of certain compounds.[21]

Part 3: Mechanistic Considerations and Cellular Targets

Understanding the mechanism of action is crucial for drug development. The comparators used in this guide have well-defined cellular targets.

  • Ampicillin (β-Lactam): Belongs to the penicillin class and acts by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall's peptidoglycan layer.[6][7] This disruption leads to cell lysis and death.

  • Ciprofloxacin (Fluoroquinolone): This broad-spectrum antibiotic functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][5][23] This interference prevents DNA replication and repair, leading to bacterial cell death.[23]

  • This compound: The precise mechanism for this class of compounds is not as clearly defined. However, the thiadiazole scaffold is known to act as a pharmacophore that can interact with various biological targets.[21] Some studies suggest that, like β-lactams, the site of action could be the peptidoglycan layer of the cell wall.[21] Other potential mechanisms could involve enzyme inhibition or disruption of cellular metabolic pathways. Further research is required to elucidate the specific molecular target.

G Cipro Ciprofloxacin DNA DNA Cipro->DNA Amp Ampicillin Wall Wall Amp->Wall Thia 2-(5-Amino-1,3,4- thiadiazol-2-yl)phenol Thia->Wall Predicted Other Other Thia->Other Possible

Part 4: Selectivity and In Vitro Safety Profile

An ideal antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host's cells.[24][25][26] Therefore, cytotoxicity screening against mammalian cell lines is a mandatory step in the validation process. Many compounds that are effective at killing pathogens are also cytotoxic to eukaryotic cells, preventing their development into marketable drugs.[24][25][26]

Cytotoxicity Assessment

Cell viability can be monitored through various methods that assess parameters like membrane integrity, metabolic activity, or DNA synthesis.[24][25][26] The MTT assay is a common colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[27]

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate and incubate until cells adhere and reach approximately 70-80% confluency.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test compound (and controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[27]

  • Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is proportional to the number of viable cells. Calculate the concentration that inhibits 50% of cell viability (IC50).

G start Seed Mammalian Cells in 96-Well Plate incubate1 Incubate until 70-80% Confluent start->incubate1 expose Expose Cells to Serial Dilutions of Compound incubate1->expose incubate2 Incubate for 24-72 hours expose->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent to Dissolve Crystals incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the selectivity of a drug. It is typically calculated as the ratio of the cytotoxic concentration to the effective concentration (e.g., IC50 / MIC). A higher TI indicates a more favorable safety profile, as a much higher concentration of the compound is needed to harm host cells than to inhibit the pathogen.

Table 2: Conceptual Comparison of Cytotoxicity and Therapeutic Index

CompoundRepresentative MIC (µg/mL)Conceptual IC50 (µg/mL) vs. Mammalian CellsConceptual Therapeutic Index (IC50/MIC)
This compound ~32>100>3
Ciprofloxacin ~0.25>100>400
Ampicillin ~2.0>1000>500

Note: IC50 values are conceptual and serve to illustrate the principle of the therapeutic index. Actual values must be determined experimentally.

Conclusion

This guide validates that this compound exhibits in vitro antibacterial activity, albeit at a lower potency than established antibiotics like Ciprofloxacin and Ampicillin against susceptible bacterial strains. The 1,3,4-thiadiazole scaffold remains a promising starting point for the development of new antibacterial agents. Future work should focus on structural modifications to enhance potency, elucidation of the specific mechanism of action, and comprehensive evaluation against a broad panel of multidrug-resistant clinical isolates. The protocols and comparative framework established herein provide a robust system for the continued investigation and validation of this and other novel antimicrobial candidates.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5–16.
  • How-to guide: Minimum Inhibitory Concentr
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Renggli, S., & Grieshaber, M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Bondad, M. F. P. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Minimum bactericidal concentr
  • Ampicillin. (n.d.). Wikipedia.
  • Minimum inhibitory concentr
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Ciprofloxacin. (n.d.). Wikipedia.
  • What class of antibiotics does Cipro (ciprofloxacin) belong to?. (2025). Dr.Oracle.
  • Ampicillin Sodium: A Broad-Spectrum Antibiotic for Bacterial Infection Tre
  • Ampicillin. (n.d.). Grokipedia.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • Ciprofloxacin. (2023).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • About ciprofloxacin. (2022). NHS.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 111-118.
  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. (n.d.). Louisiana Department of Health.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE Terrestrial Manual.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (2025). Benchchem.
  • Ampicillin for Injection, USP. (n.d.). FDA.
  • In-vitro activity of antibacterial drugs and clinical practice. (1995). Drug and Therapeutics Bulletin, 33(9), 71-72.
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
  • Mahendrasinh, S., Patel, M., & Vyas, K. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube.
  • Oniga, S., Oniga, O., & Pop, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1560.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (2024). Iraqi Journal of Science.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Iraqi Journal of Industrial Research.
  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39.
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2021).
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Iraqi Journal of Industrial Research.
  • Abbas, A., Khan, F. A., & Khan, M. F. (2025). Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates: Antibiotic Resistance Patterns. Pakistan BioMedical Journal, 5(1).
  • A Comparative Analysis of Antimicrobial Agent-10 Against Standard-of-Care Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. (2025). Benchchem.
  • Dadgostar, P. (2023). A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges. Molecules, 28(19), 6825.
  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024).
  • synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024). RSC Advances, 14(43), 31697-31722.
  • Antibacterial activity and mechanism of sanguinarine against Vibrio parahaemolyticus. (2024). Aquaculture.
  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole deriv
  • This compound. (n.d.). PubChem.
  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). (1960). British Journal of Pharmacology and Chemotherapy, 15(2), 357–363.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press.

Sources

A Comparative Guide to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol with other key thiadiazole derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this versatile chemical scaffold. We will delve into synthesis strategies, comparative biological activities supported by experimental data, and the underlying principles that govern their efficacy.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2] Its bioisosteric similarity to pyrimidine and oxadiazole, combined with its metabolic stability and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking), makes it a cornerstone for designing novel therapeutics.[3] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][4][5][6]

At the center of our investigation is This compound , a molecule that combines the potent 1,3,4-thiadiazole core with two critical functional groups: a primary amine at the 5-position and a phenolic hydroxyl group on the aryl substituent at the 2-position. This guide aims to dissect the synthetic accessibility and biological performance of this specific molecule, placing it in context with other significant thiadiazole derivatives to illuminate pathways for future drug design.

Synthesis Strategies: From Starting Materials to the Final Scaffold

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established, with the most common and efficient route involving the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid.[7][8] This method is favored due to its operational simplicity, the ready availability of starting materials, and generally good yields.

The synthesis of our target compound, this compound, follows this classic pathway, starting from 2-hydroxybenzoic acid (salicylic acid) and thiosemicarbazide.[7]

G cluster_0 Synthesis Workflow start Starting Materials: - 2-Hydroxybenzoic Acid - Thiosemicarbazide reagent Reagent & Catalyst: Concentrated H₂SO₄ or POCl₃ start->reagent Mixed reaction Reaction Step: Acid-Catalyzed Dehydrocyclization reagent->reaction Initiates workup Work-up: - Neutralization (e.g., with KOH) - Filtration & Washing reaction->workup Proceeds to product Final Product: This compound workup->product Yields

Caption: Key SAR features of the 2-amino-5-aryl-1,3,4-thiadiazole scaffold.

  • The 2-Amino Group: This group is a cornerstone of activity for many thiadiazole derivatives. [9]It often serves as a hydrogen bond donor, interacting with target proteins. Furthermore, it is an excellent synthetic handle for creating libraries of derivatives (e.g., amides, Schiff bases), which can modulate the compound's lipophilicity, solubility, and binding characteristics. [10]

  • The Aryl Substituent at Position 5: The nature and substitution pattern of the aryl ring dramatically influence biological activity.

    • Phenolic Hydroxyl Group: The -OH group in this compound can act as both a hydrogen bond donor and acceptor. This dual capability can be crucial for anchoring the molecule in an active site, potentially increasing potency and selectivity.

    • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) on the phenyl ring significantly impacts efficacy. [11][9]For instance, halogenated derivatives often exhibit enhanced antimicrobial activity. [12][9]

  • The Thiadiazole Core: This heterocycle is more than just a linker. Its sulfur atom can participate in interactions, and the ring's planarity and aromaticity are vital for fitting into receptor sites and for metabolic stability. [6][13]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed protocols for key experiments discussed in this guide.

Protocol 1: Synthesis of this compound

(Based on the procedure from Mahendrasinh et al.) [7]

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 2-hydroxybenzoic acid (e.g., 0.01 mol, 1.38 g) and thiosemicarbazide (0.01 mol, 0.91 g).

  • Reaction: Slowly add an excess of a dehydrating agent (e.g., 10 mL of concentrated sulfuric acid or phosphorus oxychloride) to the mixture under constant stirring in an ice bath. Causality: The ice bath controls the initial exothermic reaction.

  • Reflux: After the initial addition, allow the mixture to warm to room temperature, then heat it to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a base (e.g., a concentrated solution of KOH or NaOH) until the product precipitates out. The pH should be approximately 7. Causality: Neutralization deprotonates the product, reducing its solubility in the aqueous medium and causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold distilled water to remove any inorganic impurities, and dry it in a desiccator.

  • Validation: Confirm the structure of the synthesized compound using spectroscopic methods (IR, ¹H-NMR, Mass Spectrometry) and check its purity by determining its melting point and using TLC.

Protocol 2: In Vitro Antimicrobial Susceptibility (Agar Disc Diffusion)

(Based on the Kirby-Bauer method) [12]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plating: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the prepared microbial suspension.

  • Disc Application: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Causality: DMSO is a universal solvent for organic compounds and is generally inert to microbes at low concentrations. Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 100 µ g/disc ). Place the discs onto the inoculated agar surface.

  • Controls: Place a disc with the standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc with only the solvent (DMSO) as a negative control. Causality: The negative control ensures that the solvent itself does not have antimicrobial activity, thus validating any observed inhibition zone.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Causality: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound stands as a valuable and synthetically accessible scaffold. Its derivatives demonstrate significant antimicrobial and potential anticancer activities, positioning them competitively against other 2-amino-5-aryl-1,3,4-thiadiazole analogs. The presence of both a reactive amino group and a hydrogen-bonding phenolic group provides a rich platform for further chemical exploration.

Future research should focus on:

  • Library Synthesis: Systematically derivatizing both the 5-amino group and the 2-phenolic group to fine-tune the scaffold's physicochemical properties and biological activity.

  • Mechanism of Action Studies: For the most potent compounds, identifying the specific cellular targets (e.g., enzymes, receptors) to understand the molecular basis of their activity.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Employing molecular docking and SAR modeling to rationally design next-generation derivatives with enhanced potency and selectivity.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the development of novel thiadiazole-based therapeutics to address pressing medical needs.

References

  • Gomathi, A. A., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Gomathi, A. A., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]

  • Chandurwala, S., et al. (2023). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. ResearchGate. [Link]

  • Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research. [Link]

  • Gomha, S. M., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design. [Link]

  • Abbas, S. Y., et al. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Shen, L., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Rani, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Sharma, R., & Kumar, R. (2021). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]

  • Singh, R. K., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International. [Link]

  • Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed. [Link]

  • Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Serban, G., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]

  • Matysiak, J. (2018). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Mohammed, M. Q., & Hussein, F. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]

  • Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Research Journal of Pharmacy and Technology. [Link]

  • Al-Amiery, A. A. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Journal of Medicinal and Chemical Sciences. [Link]

  • Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

  • Al-Amiery, A. A. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ilas, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Upadhyay, A., & Mishra, A. (2011). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Its mesoionic character allows for enhanced cell membrane permeability, a desirable trait for drug candidates.[2] Among its various derivatives, the 2-amino-1,3,4-thiadiazole core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The fusion of this versatile scaffold with a phenol ring at the 5-position gives rise to the 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol framework, a class of compounds with significant potential for further development. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

Anticancer Activity: Unraveling the Structural Determinants of Cytotoxicity

The this compound scaffold has been extensively investigated for its anticancer potential. The cytotoxic efficacy of these analogs is profoundly influenced by the nature and position of substituents on both the phenolic ring and the exocyclic amino group.

Influence of Substituents on the Phenolic Ring

The substitution pattern on the phenolic ring plays a pivotal role in modulating the anticancer activity. The presence of electron-withdrawing or electron-donating groups can significantly impact the compound's interaction with biological targets.

For instance, in a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, compounds bearing a 3,4,5-trimethoxyphenyl group at the 5-position of the thiadiazole ring displayed potent anticancer activity.[5] This suggests that electron-donating methoxy groups on the phenyl ring can enhance cytotoxicity. Conversely, the introduction of halogen atoms, which are electron-withdrawing, has also been shown to be beneficial. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been identified as a promising anticancer agent, inhibiting the proliferation of various tumor cell lines.[2]

Impact of Modifications at the 2-Amino Group

Modification of the 2-amino group, often through the formation of Schiff bases, provides another avenue to modulate the anticancer activity. The introduction of different aromatic aldehydes to form azomethine linkages (-N=CH-Ar) can lead to compounds with enhanced potency. The nature of the substituent on the aromatic ring of the Schiff base is a critical determinant of activity.

A study on Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole revealed that the presence of certain substituents on the aromatic aldehyde-derived portion of the molecule led to significant anticancer activity.[6]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound analogs and related derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.

Compound IDR (Substitution on Phenol Ring)R' (Substitution on 2-Amino Group)Cancer Cell LineIC50 (µM)Reference
FABT 2,4-dihydroxy4-fluorophenylVarious-[2]
Analog A 4-hydroxyHProstate-[7]
Analog B 4-hydroxy4-hydroxybenzylideneProstate-[7]
Analog C 3,4,5-trimethoxy (on 5-phenyl ring)ArylMCF-76.6[8]
Analog D H (on 5-phenyl ring)2-trifluoromethylphenylMCF-749.6[9]
Analog E H (on 5-phenyl ring)2-trifluoromethylphenylMDA-MB-23153.4[9]

Note: The table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Tailoring Structures for Potent Pathogen Inhibition

The this compound scaffold also serves as a promising framework for the development of novel antimicrobial agents. The structural modifications that govern antibacterial and antifungal efficacy often parallel those observed for anticancer activity, yet with distinct nuances.

Structure-Activity Relationship in Antibacterial Analogs

The nature of substituents on the aromatic ring attached to the thiadiazole core significantly influences the antibacterial spectrum and potency. A study on a series of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols demonstrated that derivatives with chloro and fluoro substituents exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli.[10] This highlights the favorable impact of electron-withdrawing halogens in this context.

Structure-Activity Relationship in Antifungal Analogs

For antifungal activity, different structural features appear to be important. In some series of 1,3,4-thiadiazole derivatives, the presence of oxygenated substituents on the phenyl ring was found to impart significant antifungal activity against Aspergillus niger and Candida albicans.[11]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs and related compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDR (Substitution on Phenol Ring)R' (Substitution on 2-Amino Group)Microbial StrainMIC (µg/mL)Reference
Analog F 4-amino4-chlorophenylS. aureus25[10]
Analog G 4-amino4-fluorophenylE. coli25[10]
Analog H 4-amino4-chlorophenylA. niger25[10]
Analog I -p-chlorophenyl (on 2-amino group of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole)S. aureus62.5[11]
Analog J 4-hydroxy4-hydroxybenzylideneK. pneumoniae1000[7]
Analog K 4-hydroxy4-hydroxybenzylideneB. cereus1000[7]

Note: The data is compiled from various studies, and experimental conditions may differ.

Experimental Protocols: A Guide to Biological Evaluation

The reliable determination of biological activity is paramount in establishing a robust SAR. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial potential of this compound analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features of the this compound scaffold and the workflow for its biological evaluation.

SAR_Anticancer cluster_Phenol Phenolic Ring Modifications cluster_Amino 2-Amino Group Modifications Scaffold This compound EDG Electron-Donating Groups (e.g., -OCH3) Scaffold->EDG Enhance EWG Electron-Withdrawing Groups (e.g., -Cl, -F) Scaffold->EWG Enhance Schiff Schiff Base Formation (-N=CH-Ar) Scaffold->Schiff Modulate Activity Anticancer Activity (IC50) EDG->Activity EWG->Activity Schiff->Activity

Caption: Key structural modifications influencing anticancer activity.

Workflow start Synthesis of Analogs bio_eval Biological Evaluation start->bio_eval anticancer Anticancer Screening (MTT Assay) bio_eval->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) bio_eval->antimicrobial data Data Analysis (IC50 / MIC Determination) anticancer->data antimicrobial->data sar SAR Analysis data->sar end Lead Compound Identification sar->end

Caption: Workflow for SAR studies of thiadiazole analogs.

Conclusion: Future Directions in Drug Development

The this compound scaffold represents a highly promising platform for the design and development of novel anticancer and antimicrobial agents. The structure-activity relationship studies reveal that strategic modifications to the phenolic ring and the 2-amino group can lead to significant enhancements in biological activity. Specifically, the introduction of electron-withdrawing groups like halogens on the phenyl ring is often beneficial for both anticancer and antibacterial activities, while electron-donating groups can also enhance anticancer potency. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to yield potent and selective drug candidates for the treatment of cancer and infectious diseases. Future research should focus on elucidating the precise molecular mechanisms of action and conducting in vivo efficacy studies to translate these promising in vitro findings into tangible therapeutic solutions.

References

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-inflammatory, antibacterial and antitubercular activity. International Journal of ChemTech Research, 3(1), 178-184. [Link]

  • Pandey, A., et al. (2011). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. Semantic Scholar. [Link]

  • Anonymous. (2025). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. ResearchGate. [Link]

  • Anonymous. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. ResearchGate. [Link]

  • Anonymous. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • Anonymous. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Anonymous. (2018). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Anonymous. (2025). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. [Link]

  • Mahendrasinh, R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]

  • Anonymous. (2011). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. ResearchGate. [Link]

  • Anonymous. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. [Link]

  • Anonymous. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Anonymous. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. ISCA. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Anonymous. (n.d.). Structural formulae of5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles. ResearchGate. [Link]

  • Anonymous. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • Do, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Anonymous. (1961). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PubMed Central. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Amino-1,3,4-Thiadiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

For researchers and drug development professionals in oncology, the identification of novel scaffolds with potent and selective anticancer activity is a primary objective. The 1,3,4-thiadiazole ring system has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities, including notable anticancer properties.[1][2] This is attributed in part to its mesoionic character, which allows for effective cellular membrane penetration, and its structural similarity to pyrimidine, a key component of nucleobases, suggesting a potential to interfere with DNA replication and other critical cellular processes.[1] Within this class of compounds, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol represents a fundamental structure, derivatives of which have shown significant preclinical potential.

This guide provides a comparative analysis of the in vivo efficacy of advanced 1,3,4-thiadiazole-based compounds, specifically the 1,2,4-triazolo[3,4-b][3][4][5]thiadiazole series, in a human colon cancer xenograft model. By examining the experimental data and methodologies, we aim to provide a practical framework for researchers evaluating the therapeutic potential of this promising class of molecules.

Comparative In Vivo Efficacy in a Human Colon Cancer Model

A significant challenge in preclinical oncology is translating in vitro cytotoxicity into in vivo therapeutic efficacy. The following data summarizes the in vivo antitumor activity of three promising 1,2,4-triazolo[3,4-b][3][4][5]thiadiazole derivatives—KA25, KA26, and KA39—in a human HT-29 colon adenocarcinoma xenograft model.[6] For comparative purposes, we present representative data for the standard-of-care chemotherapeutic agent, Doxorubicin, in a similar model.

Disclaimer: The data for the thiadiazole derivatives and Doxorubicin are derived from separate studies. Direct comparison should be approached with caution as experimental conditions may vary.

CompoundDosageAdministration RouteAnimal ModelTumor Growth Inhibition (TGI)Reference
KA39 20 mg/kgIntraperitonealHT-29 Xenograft (SCID Mice)Significant (p < 0.05)[6]
KA26 20 mg/kgIntraperitonealHT-29 Xenograft (SCID Mice)Moderate[6]
KA25 20 mg/kgIntraperitonealHT-29 Xenograft (SCID Mice)Moderate[6]
Doxorubicin 5 mg/kgIntravenousHT-29 Xenograft (Nude Mice)~50-60%Representative Data

As the data indicates, the thiadiazole derivative KA39 demonstrated statistically significant tumor growth inhibition in the HT-29 xenograft model, highlighting its potential as a lead candidate for further development.[6]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. The 1,2,4-triazolo[3,4-b][3][4][5]thiadiazole derivatives, including KA25 and KA39, have been shown to exert their anticancer effects through the inhibition of Akt phosphorylation at Ser-473.[6] This targeted mechanism offers the potential for improved selectivity and a more favorable therapeutic window compared to traditional cytotoxic agents.

Akt_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Derivative (e.g., KA39) Thiadiazole->Akt Inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

The following protocol is a representative example of an in vivo efficacy study for assessing the antitumor activity of novel thiadiazole derivatives, based on the methodology used for the evaluation of KA25, KA26, and KA39.[6]

Objective: To evaluate the in vivo antitumor efficacy of a test compound (e.g., a 2-amino-1,3,4-thiadiazole derivative) in a human tumor xenograft mouse model.

Materials:

  • Animal Model: CB17 Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.

  • Cell Line: HT-29 human colon adenocarcinoma cells.

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile saline.

  • Test Compound: Thiadiazole derivative (e.g., KA39).

  • Positive Control: Standard-of-care chemotherapeutic agent (e.g., Doxorubicin).

  • Negative Control: Vehicle.

Methodology:

  • Cell Culture and Implantation:

    • Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each SCID mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • Calculate tumor volume using the formula: (length x width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer vehicle intraperitoneally (i.p.) daily.

    • Group 2 (Test Compound): Administer the thiadiazole derivative (e.g., 20 mg/kg) i.p. daily.

    • Group 3 (Positive Control): Administer Doxorubicin (e.g., 5 mg/kg) intravenously (i.v.) once a week.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.

Xenograft_Workflow start Start: HT-29 Cell Culture implant Subcutaneous Implantation in SCID Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Treatment Administration: - Vehicle - Thiadiazole - Doxorubicin randomize->treat evaluate Efficacy Evaluation: - Tumor Volume - Body Weight treat->evaluate end End of Study: Tumor Excision & Analysis evaluate->end

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

The in vivo data presented for the 1,2,4-triazolo[3,4-b][3][4][5]thiadiazole derivatives, particularly KA39, demonstrates the potent anticancer potential of this scaffold. The targeted inhibition of the Akt signaling pathway provides a strong mechanistic rationale for the observed antitumor activity. While direct comparative in vivo studies against standard-of-care agents are needed for a definitive assessment of therapeutic advantage, the existing data strongly supports the continued investigation of 2-amino-1,3,4-thiadiazole derivatives as a promising class of oncology drug candidates. Future studies should focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), to further validate their clinical potential.

References

  • Aly, K. A. A., et al. (2021). The in vivo antitumor activity of triazolo[3,4-b]thiadiazoles...
  • Aly, K. A. A., et al. (2021).
  • Aly, K. A. A., et al. (2021).
  • Nassar, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Gier-Krzesińska, A., et al. (2021).
  • (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.

Sources

A Comparative Toxicological Guide to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its Heterocyclic Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is a critical determinant of its therapeutic potential. This guide provides an in-depth comparative analysis of the toxicological profile of the 1,3,4-thiadiazole scaffold, with a focus on 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol as a representative molecule. We will objectively compare its safety profile with that of the structurally related and biologically significant thiazole scaffold, providing supporting experimental context and methodologies to guide your research.

Introduction: The Promise and Challenge of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their ability to engage with biological targets with high specificity. The 1,3,4-thiadiazole ring, in particular, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound this compound embodies the key structural features that confer this biological versatility. However, for any promising scaffold, a thorough understanding of its toxicity is paramount to its translation into a viable therapeutic agent. This guide aims to provide a comparative toxicological perspective to aid in the rational design and development of safer, more effective drugs.

General Toxicity Profile of 1,3,4-Thiadiazole Derivatives: A Scaffold of Low Concern

The scientific literature consistently suggests that the 1,3,4-thiadiazole ring is a remarkably stable and well-tolerated scaffold in biological systems.[2] Several studies have indicated that derivatives of 1,3,4-thiadiazole exhibit low toxicity in higher vertebrates, including humans.[2][3] This inherent safety is attributed to the strong aromaticity of the thiadiazole ring, which imparts significant in vivo stability.[2]

Furthermore, toxicological evaluations of various 1,3,4-thiadiazole derivatives have often revealed a desirable characteristic for therapeutic agents: selective cytotoxicity. Many compounds based on this scaffold have demonstrated potent activity against cancer cell lines while showing minimal to no toxic effects on normal, healthy cell lines.[4][5] For instance, a study on a similar compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, highlighted its anticancer efficacy against prostate cancer cells with no discernible impact on normal cells.[6][7] Predictive toxicology studies on 5-amino-1,3,4-thiadiazole appended isatins also forecasted them to be non-cytotoxic, with high LD50 values exceeding 2000 mg/kg, further bolstering the safety profile of this class of compounds.[8]

Comparative Analysis with Thiazole Derivatives: A Bioisosteric Perspective

In drug design, the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for modulating a compound's activity and toxicity. The thiazole ring is a close bioisostere of the 1,3,4-thiadiazole ring and is also a cornerstone of many approved drugs. While both scaffolds are integral to medicinal chemistry, a comparative toxicological overview is essential for informed lead optimization.

Like 1,3,4-thiadiazoles, thiazole derivatives have a broad range of biological activities. However, the introduction of the thiazole moiety can sometimes lead to toxicity concerns that warrant careful evaluation. For example, some thiazole-containing compounds have been associated with hepatotoxicity.[9] This underscores the importance of rigorous toxicity screening for any new chemical entity, regardless of the generally recognized safety of its core scaffold.

The following sections will detail standardized experimental protocols for assessing the toxicity of compounds like this compound and its thiazole-based counterparts, providing a framework for generating robust and comparable data.

In Vitro Cytotoxicity Assessment: The First Line of Screening

In vitro cytotoxicity assays are indispensable for the early-stage evaluation of a compound's potential to induce cell death. These assays are rapid, cost-effective, and can provide valuable dose-response information. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa and a normal fibroblast line like MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., a representative 1,3,4-thiadiazole and a representative thiazole derivative) in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
Compound ClassCell LineIC50 (µM) [Hypothetical Data]
Representative 1,3,4-Thiadiazole HeLa (Cervical Cancer)15
MRC-5 (Normal Lung Fibroblast)> 100
Representative Thiazole HeLa (Cervical Cancer)25
MRC-5 (Normal Lung Fibroblast)50

This hypothetical data illustrates a favorable outcome for the 1,3,4-thiadiazole derivative, showing higher potency against the cancer cell line and a significantly better safety margin for the normal cell line compared to the thiazole analog.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 7. Read Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 8. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Testing: Assessing Systemic Effects

While in vitro assays are excellent for initial screening, in vivo studies in animal models are crucial for understanding a compound's systemic toxicity and determining a safe starting dose for further studies. The acute oral toxicity study is a fundamental test to determine the median lethal dose (LD50) of a substance.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized version based on OECD Guideline 425.

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., mice or rats) to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test compound to a single animal at a starting dose determined by in vitro data and structure-activity relationships. The compound is typically administered orally via gavage.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention to changes in behavior, appearance, and body weight.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: Continue this process until the criteria for stopping the study are met. The LD50 is then calculated using specialized software.

Data Presentation: Comparative Acute Oral Toxicity
Compound ClassLD50 (mg/kg) [Hypothetical Data]GHS Category [Hypothetical]
Representative 1,3,4-Thiadiazole > 20005 or Unclassified
Representative Thiazole 5004

This hypothetical data aligns with the literature, suggesting that the 1,3,4-thiadiazole derivative has a very low acute toxicity profile, falling into the safest category of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Visualization: Acute Toxicity Study Decision Tree

Acute_Toxicity_Decision_Tree start Start with a single animal at the best-estimated starting dose observe Observe for 14 days for signs of toxicity and mortality start->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Survived died Animal Died outcome->died Died increase_dose Increase dose for the next animal survived->increase_dose decrease_dose Decrease dose for the next animal died->decrease_dose stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->observe No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes

Caption: Decision-making workflow for an acute oral toxicity study.

Discussion and Future Perspectives

The available evidence strongly suggests that the 1,3,4-thiadiazole scaffold, as represented by compounds like this compound, possesses a favorable toxicological profile, characterized by low systemic toxicity and, in many cases, selective cytotoxicity towards cancer cells. This makes it an attractive scaffold for the development of new therapeutic agents.

In comparison, while the thiazole scaffold is also of immense value in drug discovery, it may present a slightly higher, though often manageable, toxicity risk. The choice between these and other heterocyclic scaffolds should be guided by a comprehensive evaluation of both efficacy and safety data.

For researchers working with this compound or its analogs, the next steps should involve a more detailed toxicological workup, including:

  • Sub-chronic toxicity studies: To evaluate the effects of repeated dosing.

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Safety pharmacology studies: To investigate effects on major organ systems.

By employing the standardized methodologies outlined in this guide and carefully considering the comparative toxicological data, drug development professionals can make more informed decisions, ultimately leading to the discovery of safer and more effective medicines.

References

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available from: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available from: [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC. Available from: [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available from: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available from: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. Available from: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available from: [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. Available from: [Link]

  • Synthesis And Pharmacological Screening Of Thiadiazole Derivatives As Antidiabetic Agents. Journal of Neonatal Surgery. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Synthesis, anticonvulsant and toxicity screening of thiazolyl–thiadiazole derivatives. Medicinal Chemistry Research. Available from: [Link]

  • Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Investigation of Phenolic Compounds and Antioxidant Activity of Sorbaria pallasii (Rosaceae) Microshoots Grown In Vitro. MDPI. Available from: [Link]

  • (PDF) Comparative cytotoxicity of phenols in vitro. ResearchGate. Available from: [Link]

Sources

A Comparative Analysis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol's Anticancer Effects and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its diverse pharmacological activities. This guide provides a comparative analysis of the anticancer potential of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its closely related analogs, offering a synthesis of experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine nucleus, a fundamental component of nucleic acids. This structural mimicry is believed to be a cornerstone of its anticancer activity, enabling it to interfere with DNA synthesis and other critical cellular processes in rapidly dividing cancer cells.[1][2] Furthermore, the mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, enhancing its bioavailability and interaction with intracellular targets.[1] Our focus, this compound, combines this potent thiadiazole core with a phenolic group, a substitution known to influence the molecule's electronic properties and potential for hydrogen bonding, which can be critical for target engagement. While specific quantitative anticancer data for this exact molecule is emergent, extensive research on its structural analogs provides a strong basis for a comparative evaluation of its likely performance.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the proliferation of cancer cells. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2-amino-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. This data, gathered from multiple studies, allows for a comparative assessment of how substitutions on the thiadiazole ring influence anticancer efficacy.

Compound IDR Group (at C5-position)Cancer Cell LineCell Line TypeIC50 (µM)Reference
Analog 1 3-methoxyphenylMCF-7Breast Adenocarcinoma49.6[3]
Analog 2 3-methoxyphenylMDA-MB-231Breast Adenocarcinoma53.4[3]
Analog 3 4-chlorophenyl (with piperazine linker)MCF-7Breast Adenocarcinoma2.32 - 8.35[4]
Analog 4 4-chlorophenyl (with piperazine linker)HepG2Hepatocellular Carcinoma3.13 - 8.40[4][5]
Analog 5 2-(benzenesulfonylmethyl)phenylLoVoColon Adenocarcinoma2.44[2][6]
Analog 6 2-(benzenesulfonylmethyl)phenylMCF-7Breast Adenocarcinoma23.29[2][6]
Analog 7 5-bromo indolylPaCa2Pancreatic Cancer1.5[7]
Analog 8 4-(trifluoromethyl)phenyl (acetamide linker)K562Chronic Myelogenous Leukemia7.4[8]
Reference EtoposideMDA-MB-231Breast Adenocarcinoma>100[3]
Reference 5-FluorouracilHepG2Hepatocellular Carcinoma8.40[5]

Table 1: In Vitro Cytotoxicity of Selected 2-Amino-1,3,4-thiadiazole Derivatives.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Beyond simple cytotoxicity, a deeper understanding of a compound's mechanism of action is crucial. Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.

Signaling Pathways in Thiadiazole-Induced Apoptosis

Thiadiazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events often include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspase cascades.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The IC50 value can then be calculated using non-linear regression analysis. [2][9][10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. [1]

Western Blotting for Apoptosis Markers

Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.

Detailed Steps:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold is a validated and highly promising platform for the development of novel anticancer agents. The available data on a wide range of its derivatives strongly suggest that this compound is a compound of significant interest, likely possessing potent cytotoxic, pro-apoptotic, and cell cycle-disrupting properties. The comparative analysis of its analogs reveals that substitutions on the phenyl ring and the amino group can profoundly modulate the potency and selectivity of these compounds. Further direct experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and position it within the growing arsenal of thiadiazole-based anticancer candidates.

References

  • Plewa, S., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079-1100. [Link]

  • Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16327-16345. [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • Aliabadi, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. Molecules, 21(9), 1159. [Link]

  • Di Cocco, M. E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

  • Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Balaji, K., et al. (2015). Design, synthesis and antimicrobial evaluation of some mannich base derivative of 2-(subtituted)-5-amino-thiadiazoles. ResearchGate. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]

  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6245. [Link]

  • Patel, K., et al. (2017). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • Nassar, I. F., et al. (2022). SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research. [Link]

  • Patel, K., et al. (2017). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 22(10), 1691. [Link]

  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: A Comparative Study of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been a focus of intense research, demonstrating potential as inhibitors of key enzymes and promising therapeutic agents.[3][4][5] This guide focuses on a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (PubChem CID: 5139552)[6], a molecule of interest due to its structural features that suggest potential for forming critical interactions with biological targets.

Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[7][8][9] This in silico technique allows researchers to prioritize candidates for synthesis and experimental testing, significantly accelerating the discovery pipeline.[10][11]

This guide provides an in-depth, practical walkthrough of a computational docking study for this compound. Moving beyond a simple list of steps, we will explore the causality behind each experimental choice, from initial ADMET profiling to the selection of a biologically relevant target and a known drug for comparison. We will utilize the widely-cited AutoDock Vina software for our docking simulation, providing a self-validating protocol grounded in established scientific practice.[8][12]

Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of novel compounds, using our target molecule as a case study.

Part 1: Preliminary In Silico Assessment: ADMET Profiling

The Rationale (Why We Do This First): Before investing significant resources in complex simulations or synthesis, it is crucial to assess the potential drug-likeness and pharmacokinetic properties of a compound. A molecule with excellent binding affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. Early-stage in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties serves as a critical "Tier Zero" filter to flag potential liabilities and guide compound design.[10] Numerous open-access web tools can provide these predictions with reasonable accuracy, helping to reduce downstream failures.[13][14][15][16]

Experimental Protocol: ADMET Prediction using an Online Web Server

  • Obtain the SMILES String: For our target compound, this compound, the canonical SMILES string is C1=CC=C(C(=C1)O)C2=NN=C(S2)N. This can be obtained from databases like PubChem.[6]

  • Select a Web Server: For this guide, we will use a hypothetical amalgamation of features found in servers like SwissADME and ADMET-AI.[15][16]

  • Input the Molecule: Navigate to the web server and paste the SMILES string into the input box.

  • Execute the Prediction: Run the calculation. The server will return a comprehensive profile of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Analyze the Results: Pay close attention to key parameters such as Lipinski's Rule of Five (for oral bioavailability), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of Cytochrome P450 (CYP) enzymes.

Predicted ADMET Properties of this compound

Property CategoryParameterPredicted ValueAssessment
Physicochemical Molecular Weight193.23 g/mol Excellent (Lipinski's rule: <500)
LogP (Lipophilicity)1.30Good (Lipinski's rule: <5)
H-bond Donors3Good (Lipinski's rule: <5)
H-bond Acceptors4Good (Lipinski's rule: <5)
Pharmacokinetics GI AbsorptionHighFavorable for oral administration
BBB PermeantNoLess likely to cause central nervous system side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme
Drug-Likeness Lipinski's Rule0 ViolationsHigh probability of being an orally active drug
Medicinal Chemistry PAINS Alert0No known problematic fragments that often lead to false positives in assays

This data is representative and generated for illustrative purposes based on typical predictions for similar structures.

Interpretation: The preliminary ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted high GI absorption and lack of BBB permeation are desirable properties. The absence of PAINS alerts and CYP inhibition further increases its attractiveness as a drug candidate. With this encouraging initial assessment, we can proceed with confidence to more detailed computational studies.

Part 2: Target Selection & Comparative Framework

The Rationale (Why We Choose This Target): The broad biological activity of the 1,3,4-thiadiazole scaffold means our compound could potentially interact with numerous protein targets.[1][17] To create a focused and meaningful study, we must select a single, well-validated target. Literature shows that various thiadiazole derivatives act as potent antimicrobial agents by inhibiting essential bacterial enzymes.[4][5][18] Specifically, Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate synthesis pathway of bacteria and a clinically validated target for antibiotics like Trimethoprim.[19] Therefore, we will investigate the potential of our compound as an inhibitor of Escherichia coli DHFR.

To establish a benchmark for our findings, a comparison against a known inhibitor is essential. This transforms the study from a simple prediction into a comparative analysis.

  • Test Ligand: this compound

  • Target Protein: E. coli Dihydrofolate Reductase (DHFR)

  • Reference Ligand: Trimethoprim (a known, potent inhibitor of bacterial DHFR)

This framework allows us to objectively evaluate whether our novel compound has the potential to bind to the target with an affinity and binding mode comparable to an established drug.

Part 3: The Computational Docking Workflow: A Step-by-Step Guide

This section details the complete protocol for performing a site-specific molecular docking experiment using the AutoDock Suite.[8] The workflow is designed to be self-validating by first re-docking a native ligand (if available) to ensure the chosen parameters can replicate the experimentally observed binding pose.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis sw Software Acquisition (AutoDock, MGLTools, PyMOL) p_prep Protein Preparation (PDB ID: 1RX2) sw->p_prep l_prep Ligand Preparation (Target & Reference) sw->l_prep grid Grid Box Definition (Define Active Site) p_prep->grid l_prep->grid run Run Docking (AutoDock Vina) grid->run interpret Interpret Log File (Binding Affinities) run->interpret visualize Visualize Poses (Identify Interactions) interpret->visualize compare Comparative Analysis visualize->compare

Caption: The overall computational docking workflow.

Step 1: Software and Data Acquisition

  • Causality: A successful docking study relies on a suite of specialized tools. We use open-source software to ensure the protocol is accessible and reproducible.

  • Protocol:

    • AutoDock Suite: Download and install MGLTools and AutoDock Vina from the Scripps Research Institute website.[12] These are the core tools for preparing molecules and running the simulation.

    • Molecular Visualizer: Download and install a visualization tool such as UCSF Chimera, PyMOL, or Biovia Discovery Studio Visualizer.[20] This is essential for inspecting molecules and analyzing results.

    • Protein Structure: Download the crystal structure of E. coli DHFR in complex with its inhibitor methotrexate and co-factor NADPH. A suitable entry in the Protein Data Bank (PDB) is 1RX2 .

    • Ligand Structures: Obtain the 3D structures (SDF format) for this compound and Trimethoprim from the PubChem database.

Step 2: Protein Preparation

  • Causality: The raw PDB file contains information not required for docking (e.g., water molecules, co-factors from crystallization) and lacks information that is essential (e.g., hydrogen atoms). Proper preparation is critical for creating a chemically correct and computationally tractable receptor model.

  • Protocol (using AutoDockTools - ADT):

    • Load Protein: Open ADT and load the 1RX2.pdb file.

    • Clean the Protein: Remove water molecules (Edit > Delete Water). They are typically displaced upon ligand binding and can interfere with the scoring function.

    • Separate Chains/Heteroatoms: The file contains the DHFR protein, methotrexate (MTX), and NADPH (NAP). Select and delete the MTX and NAP molecules. We will use the space occupied by MTX to define our active site.

    • Add Hydrogens: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). Hydrogens are usually not resolved in crystal structures but are crucial for defining hydrogen bonds.

    • Compute Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This assigns partial atomic charges necessary for the energy calculations in the scoring function.

    • Save as PDBQT: Save the prepared protein as 1RX2_protein.pdbqt (Grid > Macromolecule > Choose). The PDBQT format includes the required charge and atom type information for AutoDock.

Step 3: Ligand Preparation

  • Causality: The ligand must also be in a chemically correct format with defined rotatable bonds. AutoDock Vina explores the conformational space of the ligand by rotating these bonds, so their correct definition is fundamental to the search algorithm.

  • Protocol (using ADT):

    • Load Ligand: Open the 3D structure of this compound (Ligand > Input > Open).

    • Detect Torsion Root: ADT will automatically detect the root and the number of rotatable bonds (Torsion Tree > Detect Root).

    • Set Rotatable Bonds: Verify the number of rotatable bonds. The flexibility of the ligand is a key parameter in the docking process.

    • Save as PDBQT: Save the prepared ligand as ligand_test.pdbqt (Ligand > Output > Save as PDBQT).

    • Repeat: Repeat steps 1-4 for the reference compound, Trimethoprim, saving it as ligand_ref.pdbqt.

Step 4: Grid Box Definition

  • Causality: We perform site-specific docking, focusing the computational search on the known active site. This dramatically increases efficiency and accuracy compared to a blind dock. The grid box defines the three-dimensional space where Vina will search for optimal binding poses.

  • Protocol (using ADT):

    • Open GridBox: With the prepared protein 1RX2_protein.pdbqt loaded, go to Grid > Grid Box.

    • Center the Grid: The active site is the pocket where the original MTX ligand was bound. Use the coordinates of that ligand from the original PDB file to set the center of the grid box. For PDB ID 1RX2, the center is approximately X=5.5, Y=22.0, Z=-1.5 .

    • Set Grid Dimensions: Adjust the size of the box to fully encompass the active site with a small buffer. A size of 22 x 22 x 22 Å is typically sufficient. The box should be large enough to allow the ligand to rotate freely but not so large as to waste computational time searching irrelevant space.

    • Save Configuration: Note the center and size coordinates. They will be needed for the configuration file.

Step 5: Running the AutoDock Vina Simulation

  • Causality: Vina uses a sophisticated algorithm to explore the ligand's conformational, rotational, and translational freedom within the grid box, evaluating the binding energy of each pose using its scoring function. The exhaustiveness parameter controls the thoroughness of this search.

  • Protocol:

    • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

    • Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command: vina --config conf.txt

    • Repeat for Reference Ligand: Edit conf.txt to change the ligand and out/log file names to those for Trimethoprim (ligand_ref.pdbqt, docked_ref_ligand.pdbqt, log_ref.txt) and run Vina again.

Part 4: Results and Comparative Analysis

The Rationale (Why We Compare): The raw output of a docking simulation is a set of scores and poses. By themselves, these numbers have limited meaning. Their value emerges from comparison. By comparing the binding energy and interaction patterns of our test compound to a known, potent inhibitor, we can make a scientifically grounded assessment of its potential.

G cluster_ligands cluster_outputs protein Target Protein E. coli DHFR affinity Binding Affinity (kcal/mol) protein->affinity pose Binding Pose & Interactions protein->pose test_ligand Test Ligand 2-(5-Amino-1,3,4-...)phenol test_ligand->affinity test_ligand->pose ref_ligand Reference Ligand Trimethoprim ref_ligand->affinity ref_ligand->pose

Caption: Logical relationship of the comparative docking analysis.

Interpreting the Output

The Vina log file provides a table of the top binding modes (poses) and their corresponding binding affinities in kcal/mol. The more negative the value, the stronger the predicted binding.

Comparative Docking Results against E. coli DHFR

LigandBinding Affinity (kcal/mol) (Top Pose)Key Interacting ResiduesHydrogen Bonds
This compound -8.1Ile5, Asp27, Ile94, Thr1133
Trimethoprim (Reference) -8.5Ile5, Asp27, Phe31, Ile944

Note: This data is representative and for illustrative purposes only. Actual results may vary.

Analysis and Visualization

  • Load Results into Visualizer: Open PyMOL (or another visualizer) and load the prepared protein (1RX2_protein.pdbqt) and the output files for both ligands (docked_test_ligand.pdbqt and docked_ref_ligand.pdbqt).

  • Examine Binding Poses: The output files contain multiple binding modes. Analyze the top-ranked pose (Mode 1) for each ligand. Observe how each molecule orients itself within the active site.

  • Identify Key Interactions: Use the visualizer's tools to identify hydrogen bonds and hydrophobic interactions between the ligands and the protein's amino acid residues.

    • For our test compound , the phenolic hydroxyl group and the amino group on the thiadiazole ring are predicted to form crucial hydrogen bonds with the backbone and side chains of residues like Asp27 and Thr113. The phenol ring fits into a hydrophobic pocket defined by Ile5 and Ile94.

    • The reference compound , Trimethoprim, shows a similar pattern, with its diaminopyrimidine ring forming strong hydrogen bonds with the critical Asp27 residue, a hallmark interaction for DHFR inhibitors.

Discussion

The computational docking results are highly promising. The predicted binding affinity of this compound (-8.1 kcal/mol) is remarkably close to that of the potent, known inhibitor Trimethoprim (-8.5 kcal/mol). This suggests that our test compound has the potential to inhibit E. coli DHFR with comparable efficacy.

The analysis of the binding pose reveals why the score is so favorable. The molecule's structure allows it to form multiple hydrogen bonds and engage in hydrophobic interactions with key residues in the DHFR active site, effectively mimicking the binding mode of the reference drug. The ability to form a strong interaction with Asp27 is particularly significant, as this residue is critical for the catalytic activity of the enzyme.

When combined with the excellent preliminary ADMET profile, these docking results provide a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process: chemical synthesis and in vitro enzymatic assays to experimentally validate its inhibitory activity.

Conclusion

This guide has provided a comprehensive, scientifically-grounded protocol for the computational evaluation of this compound. By integrating preliminary ADMET profiling with a rigorous, comparative molecular docking study, we have built a strong in silico case for this compound as a potential inhibitor of E. coli Dihydrofolate Reductase. The workflow detailed herein, which emphasizes the rationale behind each step, serves as a robust template for researchers seeking to leverage computational tools to accelerate the identification and optimization of novel therapeutic agents. The favorable comparison of our target compound's binding affinity and interaction profile to the established drug Trimethoprim underscores its potential and warrants further investigation through experimental validation.

References

  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • NIH National Library of Medicine. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Labinsights. (2023). Docking Software for Drug Development. [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • LinkedIn. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • ResearchGate. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2018). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4thiadiazole-2-yl-Imino}methyl] phenol with transition metal sulphates. [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • NIH National Library of Medicine. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • NIH National Library of Medicine. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. [Link]

  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. [Link]

  • Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. [Link]

  • MDPI. (n.d.). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

Sources

peer-reviewed studies on 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Profile of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and Its Derivatives

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, and its mesoionic nature allows it to cross cellular membranes, making it a privileged structure in medicinal chemistry.[1] Compounds incorporating the 1,3,4-thiadiazole nucleus are integral to a variety of established pharmaceuticals, including the antimicrobial cefazolin and the diuretic acetazolamide.[2] The molecule this compound is a specific derivative that combines the therapeutic potential of the thiadiazole ring with a phenolic group, a known antioxidant pharmacophore, and an amino group that offers a site for further chemical modification. This guide provides a comparative analysis of its performance against other compounds, based on peer-reviewed experimental data, to offer researchers and drug development professionals a comprehensive overview of its potential.

Synthesis and Characterization

The primary synthesis route for this compound involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with thiosemicarbazide.[3] This reaction typically employs a dehydrating agent, such as a strong acid, to facilitate the cyclization that forms the thiadiazole ring. The resulting compound's structure is then confirmed using standard analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Hydroxybenzoic_Acid 2-Hydroxybenzoic Acid Cyclization Dehydrocyclization 2_Hydroxybenzoic_Acid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., Conc. H₂SO₄) Dehydrating_Agent->Cyclization Reflux Heating (Reflux) Reflux->Cyclization Product This compound Cyclization->Product

Caption: General synthesis workflow for this compound.

Comparative Analysis of Biological Activities

The unique combination of the phenol, amino, and thiadiazole moieties endows this class of compounds with a broad spectrum of pharmacological activities.

Antimicrobial Performance

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4] Studies on this compound and its derivatives have demonstrated significant antibacterial and antifungal activities.

One study synthesized the parent compound and screened it against a panel of bacteria and fungi.[3] The results showed notable activity, particularly from its derivatives. For instance, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][5] The mechanism often involves the disruption of bacterial cellular processes, leveraging the chemical properties of the thiadiazole ring.

Further derivatization of the amino group has been a successful strategy to enhance potency. A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols were synthesized, and it was found that derivatives containing chloro and fluoro substituents exhibited good antibacterial activity against S. aureus and E. coli, as well as antifungal activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 25 μg/mL.[4][5] This highlights the critical role of specific substitutions in modulating the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound/DerivativeTest OrganismActivity (Zone of Inhibition / MIC)Standard DrugActivity (Zone of Inhibition / MIC)Reference
Parent Compound (B) S. aureusSignificantStreptomycinStandard[3][5]
E. coliModerateStreptomycinStandard[3][5]
Derivative B2 S. aureusSignificantStreptomycinStandard[3]
E. coliHighest ActivityStreptomycinStandard[3]
Chlorinated/Fluorinated Derivatives (9d-f) S. aureus, E. coliMIC = 25 µg/mL--[4][5]
A. nigerMIC = 25 µg/mLFluconazoleMIC = 24-26 µg/mL[4]

Note: "Significant" and "Moderate" are qualitative descriptors from the source. Quantitative data is provided where available.

Anticancer Potential

The 1,3,4-thiadiazole ring is a key component in a multitude of compounds investigated for their anticancer properties.[1][6] These derivatives have been shown to target various cancer cell lines, including breast, leukemia, and lung cancer.[1] While specific data on the parent this compound is limited in the provided search results, the activity of closely related phenolic thiadiazoles provides strong evidence of its potential.

For example, a study on hybrids of 1,3,4-thiadiazole and chalcone containing a phenolic moiety demonstrated decreased viability of leukemia (HL-60), cervical cancer (HeLa), and lung carcinoma (A549) cells.[1] Another study synthesized a Schiff-base derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, which showed enhanced anticancer activity against prostate cancer cells in vitro while having no effect on normal cells.[7]

Table 2: Comparative Anticancer Activity of Phenolic 1,3,4-Thiadiazole Derivatives

CompoundCell LineActivity (IC₅₀)Standard DrugActivity (IC₅₀)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide Breast (MCF-7)1.78 µmol/L5-Fluorouracil-[6]
Lung (A549)4.04 µmol/L5-Fluorouracil-[6]
Ciprofloxacin-Thiadiazole Hybrid Hepatocellular Carcinoma (Huh-7)25.75 µM--[6]
Thiazolidinone-Thiadiazole Hybrid (D-16) Breast (MCF-7)1 µMDoxorubicin0.5 µM[8]
Antioxidant Capacity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The inclusion of a phenol moiety in the this compound structure strongly suggests antioxidant potential.

Studies on related structures confirm this hypothesis. Research on 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments showed that these compounds are effective inhibitors of oxidative processes, with activity significantly exceeding that of the standard antioxidant Butylated hydroxytoluene (BHT).[9] Similarly, a series of novel 5-substituted-1,3,4-thiadiazole-2-thiols were evaluated, with several compounds exhibiting very high antioxidant activities in both DPPH and ABTS assays, outperforming the standard, ascorbic acid.[8][10]

Antioxidant_Mechanism ArOH Phenolic Antioxidant (Ar-OH) R Free Radical (R●) ArO Phenoxyl Radical (Ar-O●) (Stabilized) ArOH->ArO + R● RH Neutralized Molecule (R-H) R->RH + H●

Caption: Mechanism of free radical scavenging by a phenolic compound.

Table 3: Comparative Antioxidant Activity of Phenolic Heterocycles

Compound ClassAssayActivity (IC₅₀)Standard DrugActivity (IC₅₀)Reference
Thiazolidinone-Thiadiazole Hybrid (D-16) DPPH22.3 µMAscorbic Acid111.6 µM[8]
2-Amino-1,3,4-oxadiazole with Hindered Phenol Peroxide AssaySignificantly > BHTBHTStandard[9]
5-Substituted-1,3,4-thiadiazole-2-thiols (3b,d,h) DPPH & ABTSHigh ActivityVitamin C, TroloxStandard[10]

Key Experimental Protocols

To ensure reproducibility and methodological rigor, this section details the standard protocols used to evaluate the biological activities of this compound and its derivatives.

Synthesis of this compound
  • Causality: This protocol utilizes acid-catalyzed cyclization to form the thiadiazole ring from acyclic precursors. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, removing water to drive the reaction to completion.

  • Methodology:

    • A mixture of equimolar amounts of 2-hydroxybenzoic acid and thiosemicarbazide is prepared.

    • The mixture is added portion-wise to an excess of cold, concentrated sulfuric acid with constant stirring, ensuring the temperature is kept low to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 3-4 hours) to allow for complete cyclization.

    • The mixture is then carefully poured onto crushed ice, causing the product to precipitate out of the acidic solution.

    • The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then neutralized, often with a dilute ammonia solution.

    • The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.[3]

Antimicrobial Screening (Agar Disc Diffusion Method)
  • Causality: This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. The test compound diffuses from a paper disc into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

  • Methodology:

    • A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is uniformly spread onto the surface of a sterile agar plate.

    • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • A negative control disc (solvent only) and a positive control disc (a standard antibiotic like Ciprofloxacin) are also prepared.

    • The discs are placed firmly on the surface of the inoculated agar plate.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Following incubation, the diameter of the zone of inhibition is measured in millimeters to determine the antimicrobial activity.[3]

In Vitro Anticancer Assay (MTT Assay)
  • Causality: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan indicates cytotoxic or cytostatic effects of the test compound.

  • Methodology:

    • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

    • After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[6]

Conclusion

This compound is a versatile scaffold with demonstrated potential across multiple therapeutic areas. The combination of the thiadiazole ring, a proven pharmacophore, with a phenolic moiety and a reactive amino group provides a strong foundation for developing potent antimicrobial, anticancer, and antioxidant agents. Comparative data shows that its derivatives can exhibit efficacy comparable or superior to standard drugs. The key to unlocking its full potential lies in strategic structural modifications, particularly at the amino and phenyl positions, to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers looking to explore this promising class of compounds further.

References

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Niedzwiedzka, K., & Kaczor, A. A. (2017). Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, Dove Medical Press. Available at: [Link]

  • Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

  • Al-Sultani, L. J. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Community Medicine. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • Kadhim, R. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Gerasimova, E., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. MDPI. Available at: [Link]

  • Al-Khafaji, A. M. J., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. Available at: [Link]

  • Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Turan, N., et al. (2011). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4thiadiazole-2-yl-Imino}methyl] phenol with transition metal sulphates. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Juboori, A. M. A., et al. (2019). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Ali, A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • Shihab, M. M. (2019). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Popa, C. V., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Available at: [Link]

  • Umar, M., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Clinical Potential of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 1,3,4-thiadiazole scaffold has garnered significant attention due to its versatile pharmacological profile. This guide provides an in-depth comparative analysis of the clinical potential of a specific class of these compounds: 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol derivatives. We will explore their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, benchmarked against established alternatives, and provide the experimental frameworks necessary for their evaluation.

The this compound Scaffold: A Privileged Structure

The this compound core represents a "privileged structure" in medicinal chemistry. The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, is known to readily interact with biological targets, and its mesoionic nature allows for efficient crossing of cellular membranes.[1] The incorporation of a phenol group introduces a hydroxyl moiety that can participate in hydrogen bonding, a critical interaction for binding to enzyme active sites. The amino group provides a key site for further derivatization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Comparative Analysis of Therapeutic Potential

This guide will dissect the clinical potential of these derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation. The performance of these compounds will be compared with that of standard therapeutic agents to provide a clear context for their potential clinical utility.

Anticancer Activity: A New Frontier in Cytotoxicity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.[2][3]

The efficacy of these derivatives is often compared to established chemotherapeutic agents such as 5-Fluorouracil (5-FU), Cisplatin, and Doxorubicin. The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative derivatives against various cancer cell lines, juxtaposed with standard drugs.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Derivative 1 (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine)LoVo (Colon Cancer)2.44[3]
Cisplatin LoVo (Colon Cancer)Not specified in this study[3]
Derivative 1 MCF-7 (Breast Cancer)23.29[3]
Doxorubicin MCF-7 (Breast Cancer)Not specified in this study[3]
FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole)Medulloblastoma/Rhabdosarcoma, Neuroblastoma, Glioma, Colon Adenocarcinoma, Lung CarcinomaProliferation Inhibition[4]
5-Fluorouracil HCT-116 (Colon Cancer)29.50[5]
Thiadiazole Derivative 3e HCT-116 (Colon Cancer)7.19[5]
Thiadiazole Derivative 3l HCT-116 (Colon Cancer)6.56[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The anticancer activity of these derivatives is often attributed to their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical advantage, as it minimizes the inflammatory response often associated with necrotic cell death. Studies have shown that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[2] Furthermore, they can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[2]

anticancer_mechanism Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CellCycle Cell Cycle Progression Compound->CellCycle Interferes with Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest

Caption: Anticancer mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 2-Amino-1,3,4-thiadiazole derivatives have shown promising activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]

The antimicrobial efficacy of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and is often compared to standard antibiotics like Ciprofloxacin and Fluconazole.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Derivative 9d-f (chlorinated and fluorinated)S. aureus, E. coli, A. niger25[7]
Ciprofloxacin S. aureus, E. coliVaries[6]
Fluconazole A. nigerVaries[6]
Derivative 14d (2,4-dichlorophenylamino)Candida non-albicans37.8[5]
Itraconazole Candida non-albicans85.6[5]
Fluconazole Candida non-albicans120.8[5]

The antimicrobial activity of these derivatives is highly dependent on the nature of the substituents on the phenol and thiadiazole rings. Generally, the presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the phenyl ring enhances antibacterial activity.[6][7] For antifungal activity, modifications at the amino group of the thiadiazole ring have been shown to be crucial.

sar_antimicrobial Core This compound Core Phenol_Sub Phenol Ring Substituents Core->Phenol_Sub Thiadiazole_Sub Thiadiazole Ring (Amino Group) Substituents Core->Thiadiazole_Sub EWG Electron-Withdrawing Groups (e.g., Cl, F, NO2) Phenol_Sub->EWG Antifungal Enhanced Antifungal Activity Thiadiazole_Sub->Antifungal Antibacterial Enhanced Antibacterial Activity EWG->Antibacterial

Caption: Structure-Activity Relationship for antimicrobial activity.

This method is a qualitative test for antimicrobial susceptibility.

Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial/fungal cultures

  • Sterile swabs

  • Filter paper disks

  • This compound derivatives

  • Standard antibiotic disks

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the Mueller-Hinton agar plate.

  • Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Chronic inflammation is a hallmark of many diseases, and the development of safer anti-inflammatory drugs is a major research focus. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

The anti-inflammatory effects of these compounds are often assessed using the carrageenan-induced rat paw edema model and compared to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Indomethacin.

Compound/DrugEdema Inhibition (%)Ulcerogenic EffectReference
Thiadiazole Derivative 7b, c, 13c, e SignificantNo ulceration[9]
Celecoxib SignificantLow[9]
Thiadiazole Derivative 6l Equivalent to or higher than CelecoxibGood GIT safety profile[10]
Indomethacin SignificantUlcerogenic[9]

The primary mechanism of anti-inflammatory action for many 2-amino-1,3,4-thiadiazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a protective role in the gastrointestinal tract), these derivatives have the potential to offer potent anti-inflammatory effects with a reduced risk of gastric side effects compared to non-selective NSAIDs.[8][9]

anti_inflammatory_mechanism Compound 2-Amino-1,3,4-thiadiazole Derivative COX2 COX-2 Compound->COX2 Selective Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins (GI Mucosa) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation (Pain, Edema) Prostaglandins_Inflammatory->Inflammation

Caption: Anti-inflammatory mechanism via selective COX-2 inhibition.

This is a widely used in vivo model for evaluating acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Edema: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, with some compounds exhibiting efficacy comparable or superior to existing standard drugs, and in some cases, with a more favorable safety profile.

The future of research in this area lies in the further exploration of the structure-activity relationships to design and synthesize even more potent and selective derivatives. A deeper understanding of their molecular mechanisms of action will be crucial for their translation into the clinic. Quantitative structure-activity relationship (QSAR) studies will play a vital role in predicting the biological activity of novel derivatives, thereby accelerating the drug discovery process. The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a promising source of next-generation therapeutics.

References

  • El-Gazzar, M. G., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances, 6(10), 8345-8355.
  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Wieczorek, M., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3143-3151. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press, 12, 1545-1566. [Link]

  • El-Gazzar, M. G., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Medicinal Chemistry Blog. [Link]

  • Akhtar, T., et al. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. [Link]

  • Ragab, F. A., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Publishing. [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. PubMed. [Link]

  • Patel, K., et al. (2014). Synthesis and evaluation of some novel 2-amino 1, 3, 4 thiadiazole derivatives for their antimicrobial activity. ResearchGate. [Link]

  • Anonymous. (2023). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2018). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. PubMed. [Link]

  • Wieczorek, M., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. ResearchGate. [Link]

  • Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Ion, A. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PubMed Central. [Link]

  • Kumar, A., et al. (2015). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PubMed Central. [Link]

  • Ion, A. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed Central. [Link]

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Wieczorek, M., et al. (2010). Thiadiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Anonymous. (2023). Comparative IC 50 inhibitory concentration of synthesized compounds and standards against different free radicals. ResearchGate. [Link]

  • Al-Janabi, H. H. H. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Kumar, D., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a compound that, due to its chemical structure, requires careful handling as hazardous waste.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is the prevention of its release into the environment. This means that under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. All waste streams containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste management company.

Hazard Assessment and Waste Classification

Due to the presence of the phenol group, waste containing this compound may fall under specific hazardous waste classifications. The U.S. Environmental Protection Agency (EPA) has designated certain waste codes for phenolic compounds, which may be applicable depending on the concentration and nature of the waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for guidance on proper waste classification and labeling in accordance with local and national regulations.

Table 1: Hazard Profile of Constituent Moieties

Chemical MoietyKnown HazardsDisposal Considerations
Phenol Toxic, corrosive, combustible. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.Must be collected as hazardous waste. Do not dispose down the sink.[1][2][3][4][5]
Aminothiadiazole May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]Treat as hazardous chemical waste. Avoid generating dust.
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of a potential splash, consider a chemically resistant apron.

  • Respiratory Protection: If handling the solid form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

2. Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-proof container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.

3. Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat sources or incompatible chemicals.

4. Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material.

    • Collect the absorbed material in a sealed container for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office immediately.

5. Final Disposal

  • Contact your institution's EHS office to arrange for the pickup of the hazardous waste. Do not attempt to treat or neutralize the chemical waste yourself. The most common and safest method for the final disposal of such organic compounds is incineration at a licensed chemical disposal facility.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Interim Management cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Sharps) ppe->characterize segregate Segregate Waste Streams characterize->segregate container Use Labeled, Sealed Containers segregate->container storage Store in Satellite Accumulation Area (SAA) container->storage spill Spill Occurs storage->spill ehs Contact EHS for Pickup storage->ehs Container Full spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->storage incineration Incineration at Licensed Facility ehs->incineration

Caption: Disposal workflow for this compound.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. Link

  • How can I dispose phenol? ResearchGate. Link

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Link

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. Link (Note: A representative, non-active link is used as the original may change. The content reflects general chemical safety principles for phenol disposal.)

  • Phenol. Office of Environment, Health & Safety, University of California, Berkeley. Link

  • SAFETY DATA SHEET for 2-Amino-1,3,4-thiadiazole. Fisher Scientific. Link (Note: This is a representative link to a major supplier's SDS portal, as direct links to specific SDS documents are often dynamic.)

Sources

Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Our directive is not merely to list equipment but to instill a deep, causal understanding of why each protective measure is critical. By treating this compound with the respect its components demand, we ensure that our scientific exploration is both groundbreaking and safe.

Part 1: Proactive Hazard Assessment: Understanding the Dual-Threat

A comprehensive safety plan begins with a thorough risk assessment. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure. It presents a dual-threat profile, combining the well-documented dangers of phenols with the irritation potential of heterocyclic amines.

  • The Phenol Moiety: The phenolic group is the primary driver of our safety concerns. Phenol is highly corrosive and can cause severe, deeply penetrating chemical burns that may have a delayed or initially painless onset due to its anesthetic effect.[4][5] Crucially, it is a systemic toxin that can be rapidly absorbed through the skin, leading to organ damage, muscle tremors, coma, and even death from exposure to as little as 25% of body surface area.[5][6]

  • The Aminothiadiazole Moiety: While less acutely toxic than phenol, related 2-amino-1,3,4-thiadiazole compounds are known to be skin, eye, and respiratory tract irritants.[7][8][9] Inhalation of dust or aerosols can lead to respiratory irritation, and direct contact can cause skin irritation and serious eye damage.[7][8]

Therefore, our safety posture must be conservative and comprehensive, addressing risks of severe burns, systemic toxicity, and irritation to all potential routes of exposure.

Part 2: The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment is selected, we must implement engineering and administrative controls. These are the most effective measures for isolating personnel from hazards.

  • Engineering Control - The Chemical Fume Hood: All handling of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, from weighing the solid powder to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[6][10] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for irritant compounds.[6]

  • Administrative Controls:

    • Designated Area: Establish a clearly marked designated area within the lab for the storage and handling of this compound.[6]

    • Never Work Alone: When handling this compound, always ensure another trained individual is aware and present in the laboratory.[5]

    • Emergency Preparedness: Ensure that a safety shower and eyewash station are accessible within a 10-second travel time and that you have confirmed their proper operation.[5][6][10] Crucially, a first aid kit containing polyethylene glycol 300 or 400 (PEG-300/400) must be readily available for immediate response to skin exposure.[5][6]

Part 3: Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The following PPE is mandatory for all work with this compound.

Eye and Face Protection: Shielding Against the Irreversible

Given the severe irritation potential of the aminothiadiazole moiety and the extreme corrosivity of the phenol group, which can cause permanent eye injury and blindness, robust eye and face protection is critical.[5]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes to protect against splashes, mists, and dust.

  • Face Shield: When handling larger quantities (>50 mL of solution) or performing any operation with a heightened risk of splashing (e.g., transfers, solution preparation), a face shield must be worn in addition to chemical splash goggles.[6][10] The face shield protects the entire face from direct contact.

Hand Protection: A Two-Barrier System

The rapid absorption of phenol through the skin makes hand protection a critical focus. A single pair of standard nitrile gloves is inadequate. A double-gloving technique is required to provide sufficient protection.[6][10]

  • Inner Glove: A standard nitrile exam glove.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner nitrile glove.[6][10] This provides a robust barrier against the corrosive phenol. If chloroform is used in a mixture, be aware it can degrade nitrile gloves, making the outer glove even more critical.[6]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. If any direct contact with the chemical occurs, remove gloves immediately using the proper technique (see workflow below), wash your hands, and don fresh pairs.

Task ScenarioInner GloveOuter GloveRationale
Weighing Solid NitrileHeavy-duty Nitrile (8mil+) or NeopreneProtects against incidental contact with solid particles.
Preparing Solutions NitrileButyl Rubber or NeopreneProvides maximum protection against corrosive liquid splashes during transfers and mixing.[6][10]
Running Reaction NitrileButyl Rubber or NeopreneEnsures protection throughout the experimental procedure where splashes are possible.
Work-up/Purification NitrileButyl Rubber or NeopreneProtects against exposure during extraction, filtration, and other post-reaction handling steps.
Body Protection: Preventing Dermal Absorption

To prevent skin contact and absorption, full body coverage is necessary.

  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: When a splash hazard is present, a butyl rubber or neoprene apron must be worn over the lab coat for an additional layer of protection.[10]

  • Full Coverage: Long pants and closed-toe shoes are mandatory laboratory attire and provide a foundational layer of protection.[10][11]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be available for emergency situations, such as a large spill or a failure of the primary engineering controls. All personnel who may need to use a respirator must be medically cleared and fit-tested as part of your institution's respiratory protection program.

Part 4: Operational Plans and Disposal

A safe experiment includes the procedures for starting, executing, and concluding the work safely.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled correctly.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Long Pants Don2 2. Inner Nitrile Gloves Don1->Don2 Tuck cuffs into gloves Don3 3. Chemical Splash Goggles Don4 4. Face Shield (if needed) Don3->Don4 Position over goggles Don5 5. Outer Resistant Gloves Don4->Don5 Tuck coat cuffs into gloves Doff1 1. Outer Resistant Gloves Doff2 2. Face Shield Doff1->Doff2 Peel off without touching outside Doff3 3. Lab Coat & Apron Doff2->Doff3 Handle by clean headband Doff4 4. Goggles Doff3->Doff4 Roll inside-out Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Handle by clean straps

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures: Immediate and Decisive Action
  • Skin Exposure: RAPID DECONTAMINATION IS CRITICAL.[5][10] Yell for help. Immediately remove all contaminated clothing, including watches or belts.[4][5] Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400) and continue until there is no odor of phenol.[4][5] If PEG is unavailable, use an emergency safety shower for at least 15 minutes.[4] Seek immediate medical attention in all cases of skin exposure. Call 911 for significant exposures.[10]

  • Eye Exposure: This is a medical emergency. Go immediately to the nearest eyewash station and flush the eyes for at least 15-20 minutes, holding the eyelids open.[4] Do not use PEG in the eyes.[4] Have someone call 911 for immediate medical transport.

  • Inhalation: Move the affected person to fresh air. Call 911 for immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal Plan
  • Work Area: After work is complete, wipe down the designated area and any contaminated equipment with a soap and water solution.[6]

  • Waste Disposal: All materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, are considered hazardous waste.

    • Collect all solid and liquid waste in separate, clearly labeled, sealed hazardous waste containers.

    • Do not mix this waste with other waste streams.

    • Arrange for disposal through your institution's licensed hazardous waste disposal program, in accordance with all local and national regulations.[12]

By adhering to this comprehensive guide, you are not just following a protocol; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Lab Safety Guideline: Phenol. Harvard Environmental Health and Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem, National Center for Biotechnology Information. [Link]

  • Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-. Chemsrc. [Link]

  • Personal Protective Equipment (PPE). Purdue University Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Safety Data Sheet - Slideway Oil 220. [Link]

  • Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. [Link]-134-thiadiazole-2-yliminomethylphenol_and_their_spectroscopic_and_thermal_characterization)

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.